5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPTZMRMBBUVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635273 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55293-96-4 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55293-96-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Versatile Potential
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleobases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[4] The strategic placement of substituents on this core structure is a key determinant of its biological efficacy and selectivity. This guide focuses on a particularly valuable derivative: 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde . The introduction of a reactive carbaldehyde group at the 2-position transforms the stable core into a versatile synthetic intermediate, opening up a plethora of possibilities for library synthesis and the development of novel therapeutic agents. This document serves as a comprehensive technical resource on its chemical properties, synthesis, reactivity, and potential applications.
Physicochemical and Structural Properties
5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a crystalline solid at room temperature. Its core structure consists of a fused bicyclic system of a pyrimidine and a 1,2,4-triazole ring, decorated with two methyl groups at positions 5 and 7, and a carbaldehyde at position 2.
Core Structural Attributes
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is an aza-analog of a delocalized 10-π electron system.[5] This imparts a degree of aromaticity, contributing to the compound's stability. The pyrimidine ring is electron-deficient, while the fused triazole ring is comparatively electron-rich. The two methyl groups at positions 5 and 7 are important for modulating lipophilicity and can influence binding interactions with biological targets. The key feature, the 2-carbaldehyde group, is an electron-withdrawing group that significantly influences the reactivity of the heterocyclic system.
Computed Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, computational models provide valuable insights into its properties.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | [PubChem CID: 23635226][2] |
| Molecular Weight | 176.18 g/mol | [PubChem CID: 23635226][2] |
| XLogP3 | 0.7 | [PubChem CID: 23635226][2] |
| Hydrogen Bond Donor Count | 0 | [PubChem CID: 23635226][2] |
| Hydrogen Bond Acceptor Count | 4 | [PubChem CID: 23635226][2] |
| Rotatable Bond Count | 1 | [PubChem CID: 23635226][2] |
These properties are computationally generated and provided by PubChem.[2]
Synthesis and Spectroscopic Characterization
The synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is most logically achieved through the formylation of the readily available 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine precursor.
Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] This approach is well-suited for the formylation of the electron-rich triazole portion of the scaffold.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar heterocyclic systems.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent complex will be observed.
-
Reaction: Dissolve 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine in DMF and add it to the prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Isolation and Purification: The product may precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Step 1: The dropwise addition of POCl₃ to cold DMF is crucial to control the exothermic reaction and safely generate the electrophilic Vilsmeier reagent.
-
Step 2: The electron-rich nature of the triazole ring makes it susceptible to electrophilic substitution by the Vilsmeier reagent. Heating is often necessary to drive the reaction to completion.
-
Step 3: The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction mixture.
Predicted Spectroscopic Data
-
¹H NMR:
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A singlet for the aldehydic proton (CHO) in the downfield region, typically around δ 9.8-10.2 ppm.
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A singlet for the proton on the pyrimidine ring (C6-H).
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Two singlets for the two methyl groups (C5-CH₃ and C7-CH₃).
-
-
¹³C NMR:
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A signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm.
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Signals corresponding to the carbons of the heterocyclic core and the methyl groups.
-
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IR Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.
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C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.
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Vibrations characteristic of the triazolopyrimidine ring system.
-
-
Mass Spectrometry:
-
A molecular ion peak [M]⁺ corresponding to the molecular weight of 176.18.
-
Chemical Reactivity and Derivatization Potential
The synthetic utility of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde lies in the reactivity of its aldehyde functionality, which serves as a gateway for a wide range of chemical transformations. This is particularly valuable in drug discovery for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Caption: Major reaction pathways for derivatization.
Schiff Base Formation
The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental for introducing a wide variety of substituents and is often used in the synthesis of biologically active compounds.[9]
Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base leads to Knoevenagel condensation products.[5] These α,β-unsaturated systems are themselves valuable intermediates for further synthetic manipulations, including Michael additions.
Reductive Amination
The aldehyde can be converted to a secondary or tertiary amine via reductive amination. This involves the initial formation of an imine or enamine with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Wittig Reaction
The Wittig reaction provides a route to introduce carbon-carbon double bonds by reacting the aldehyde with a phosphonium ylide. This allows for the extension of carbon chains and the introduction of alkene functionalities.
Applications in Drug Discovery and Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents. The 5,7-dimethyl substituted core, in particular, has been incorporated into molecules with a range of biological activities.
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Anticancer Activity: Numerous derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have been investigated as potential anticancer agents.[10] They have been shown to act through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.
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Antimicrobial and Antifungal Activity: The scaffold is present in compounds exhibiting potent activity against various bacterial and fungal strains.[2][3]
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Herbicidal and Fungicidal Activity: In the agrochemical sector, derivatives have shown promise as herbicides and fungicides.[1][2]
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Coordination Chemistry: The nitrogen atoms in the heterocyclic system are excellent ligands for metal ions. Complexes with metals such as cobalt have been synthesized and characterized, with some showing interesting biological properties.[10]
The 2-carbaldehyde derivative is a critical starting material for elaborating on these initial findings. By using the reactions outlined above, medicinal chemists can systematically modify the 2-position to optimize potency, selectivity, and pharmacokinetic properties. For example, the synthesis of hydrazone derivatives from related triazolopyrimidine precursors has led to compounds with significant fungicidal and herbicidal activities.[3]
Safety and Handling
Based on aggregated GHS data, 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a high-value synthetic intermediate built upon a biologically significant scaffold. While detailed experimental characterization is not extensively documented in publicly accessible literature, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of the[1][2][3]triazolo[1,5-a]pyrimidine core and the aldehyde functional group. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of the aldehyde group make it an invaluable tool for researchers in drug discovery and medicinal chemistry, enabling the rapid generation of diverse compound libraries to explore new therapeutic avenues.
References
- ResearchGate. (2025). Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives.
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PubChem. (n.d.). 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ChemicalBook. (n.d.). 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. Retrieved from ChemicalBook.
- ResearchGate. (2025). Synthesis and biological activity of 2-benzylidenehydrazinocarbonyl-5,7- dimethyl-1,2,4-triazolo[1,5-a]pyrimidine.
- ResearchGate. (2025). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions.
- Pinheiro, S., et al. (2020). Synthesis, Physico-chemical Characterization, Crystal Structure and Influence on Microbial and Tumor Cells of Some Co(II) Complexes with 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. PMC.
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Jalilian, Z., et al. (2026). The Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Magnetite Nanoparticles. Chemical Methodologies.
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ResearchGate. (2025). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from ResearchGate.
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PubChemLite. (n.d.). 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. Retrieved from PubChemLite.
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
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ChemScene. (n.d.). 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. Retrieved from ChemScene.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Sigma-Aldrich. (n.d.). 5,7-Dimethyl-s-triazolo 1,5-a pyrimidine 98 7681-99-4.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
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Chemical Methodologies. (2025). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex. Retrieved from Chemical Methodologies.
- RSC Publishing. (n.d.). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center.
- PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review.
- ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of....
- PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
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An In-Depth Technical Guide to the Structure Elucidation of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde
This guide provides a comprehensive walkthrough of the analytical methodologies and deductive reasoning required for the unambiguous structure elucidation of 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The triazolo[1,5-a]pyrimidine scaffold is a known purine isostere and is featured in a variety of biologically active molecules.[1] The introduction of a reactive carbaldehyde group at the 2-position presents a key synthon for further chemical modifications, making its definitive structural confirmation paramount.
This document is structured to mirror the logical workflow of a structure elucidation campaign, from initial spectroscopic analysis to final structural confirmation. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for determining the molecular architecture.
The Elucidation Strategy: A Multi-pronged Spectroscopic Approach
The primary challenge in characterizing novel or modified heterocyclic systems lies in the precise assignment of substituent positions and the confirmation of the core ring structure. While the synthesis of related 5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine compounds is established, the addition of the 2-carbaldehyde group requires rigorous confirmation.[4][5] Our strategy relies on the synergistic interpretation of data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques.
Our workflow is designed to first confirm the molecular formula and then piece together the connectivity of the atoms, analogous to solving a molecular puzzle.
Figure 1: A schematic of the structure elucidation workflow, emphasizing the flow of information from initial mass and 1D NMR data to the definitive structural assignment via 2D NMR.
Mass Spectrometry: Confirming the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the foundational experiment, providing the exact mass of the molecule and, by extension, its elemental composition. This is a critical first step to validate the successful synthesis of the target compound.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode is typically chosen for nitrogen-containing heterocyclic compounds, as they are readily protonated.
-
Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range that encompasses the expected molecular weight of the target compound (C₈H₈N₄O, MW = 176.07 g/mol ).
Data Interpretation
The HRMS data would be expected to show a prominent ion peak corresponding to the protonated molecule, [M+H]⁺.
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₈H₈N₄O | Defines the elemental composition. |
| Exact Mass | 176.0698 | The theoretical neutral mass of the most abundant isotopes. |
| Observed [M+H]⁺ | 177.0771 ± 5 ppm | Confirms the molecular weight and validates the elemental composition. |
The observation of the [M+H]⁺ ion at m/z 177.0771 with high mass accuracy (typically < 5 ppm) provides strong evidence for the elemental formula C₈H₈N₄O, confirming that the starting materials have combined as expected. The fragmentation pattern of triazole derivatives in mass spectrometry can be complex, often involving the loss of N₂ or HCN, which can provide further structural clues.[6][7]
1D NMR Spectroscopy: The Initial Structural Sketch
¹H and ¹³C NMR spectroscopy provide the first detailed look at the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: 1D NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
Hypothetical Data & Interpretation
Based on the proposed structure and data from related triazolopyrimidines, we can predict the following NMR signatures.[9][10]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.15 | Singlet | 1H | -CHO (H9) | Aldehyde protons are highly deshielded and appear far downfield. |
| 7.20 | Singlet | 1H | H6 | The lone proton on the pyrimidine ring is in an electron-deficient environment. |
| 2.85 | Singlet | 3H | 7-CH₃ (H11) | Methyl group attached to the pyrimidine ring. |
| 2.60 | Singlet | 3H | 5-CH₃ (H10) | Methyl group attached to the pyrimidine ring, slightly more shielded than the 7-methyl. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 185.0 | C9 (-CHO) | The carbonyl carbon of the aldehyde is highly deshielded. |
| 168.0 | C7 | Quaternary carbon of the pyrimidine ring attached to a methyl group and nitrogen. |
| 162.0 | C5 | Quaternary carbon of the pyrimidine ring attached to a methyl group and nitrogen. |
| 155.0 | C8a | Bridgehead quaternary carbon. |
| 145.0 | C2 | Carbon of the triazole ring attached to the aldehyde group. |
| 110.0 | C6 | The only protonated carbon on the pyrimidine ring. |
| 25.0 | C11 (7-CH₃) | Methyl carbon. |
| 18.0 | C10 (5-CH₃) | Methyl carbon. |
This initial 1D NMR data allows us to propose a basic structure. We can identify the aldehyde, two distinct methyl groups, and a single aromatic proton on the pyrimidine ring. However, the exact placement of these groups on the scaffold is not yet definitively proven.
2D NMR Spectroscopy: Assembling the Pieces
Two-dimensional NMR experiments, specifically HSQC and HMBC, are essential for unambiguously connecting the atoms identified in the 1D spectra.
Figure 2: Numbering scheme for 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde used for NMR assignments.
Experimental Protocol: 2D NMR
The same sample prepared for 1D NMR is used. Standard pulse sequences for HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. The key in HMBC is setting the long-range coupling delay to an appropriate value (e.g., optimized for 8 Hz) to observe correlations over two to three bonds.
HSQC: Connecting Protons to Carbons
The HSQC experiment correlates protons directly to the carbons they are attached to.[11] This is a simple but powerful experiment that confirms the assignments made from the 1D spectra.
Expected HSQC Correlations:
-
δн 7.20 (H6) correlates with δc 110.0 (C6)
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δн 2.85 (H11) correlates with δc 25.0 (C11)
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δн 2.60 (H10) correlates with δc 18.0 (C10)
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δн 10.15 (H9) correlates with δc 185.0 (C9)
HMBC: Mapping the Molecular Skeleton
The HMBC experiment is the cornerstone of the elucidation, revealing correlations between protons and carbons that are two or three bonds apart. This allows us to piece together the entire molecular framework.
Key Expected HMBC Correlations:
| Proton (δн) | Correlates to Carbon (δc) | Implication |
| -CHO (H9, 10.15) | C2 (145.0) | Confirms the aldehyde group is attached to C2 of the triazole ring. |
| H6 (7.20) | C5 (162.0), C7 (168.0) | Places H6 between the two methyl-bearing carbons on the pyrimidine ring. |
| C8a (155.0) | Confirms the pyrimidine ring fusion. | |
| 7-CH₃ (H11, 2.85) | C7 (168.0), C6 (110.0) | Confirms the methyl group is at the 7-position. |
| 5-CH₃ (H10, 2.60) | C5 (162.0), C6 (110.0) | Confirms the methyl group is at the 5-position. |
The correlation between the aldehyde proton (H9) and the triazole carbon (C2) is particularly diagnostic, confirming the "2-carbaldehyde" nomenclature. The correlations from the pyrimidine proton (H6) to both C5 and C7, and from the methyl protons to their respective attachment points and the neighboring C6, lock in the substitution pattern on the six-membered ring.
Figure 3: Visualization of the most critical HMBC correlations that definitively establish the connectivity of the substituents to the triazolo[1,5-a]pyrimidine core.
Conclusion: A Self-Validating Structural Proof
By integrating data from HRMS, ¹H NMR, ¹³C NMR, HSQC, and HMBC experiments, we have constructed a self-validating case for the structure of 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde. HRMS confirmed the elemental formula. 1D NMR provided the inventory of chemical environments. HSQC linked protons to their parent carbons, and HMBC provided the crucial long-range correlations that pieced the molecular puzzle together. Each piece of data corroborates the others, leading to an unambiguous and definitive structural assignment. For molecules that are amenable to crystallization, single-crystal X-ray diffraction would serve as the ultimate confirmation of this spectroscopically-derived structure.[3]
References
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Hydrophilic Platinum(II) Complexes Containing 5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine: Spectroscopic And In Vitro Cytotoxic Characterization. ResearchGate. Available at: [Link]
-
Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Synthesis of[2][3][4]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. ResearchGate. Available at: [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
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5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. PubChem. Available at: [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Bioorganic & Medicinal Chemistry. Available at: [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
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Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]
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Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. PMC. Available at: [Link]
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A Spectroscopic Guide to 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde: An In-depth Technical Analysis for Drug Discovery Professionals
A Spectroscopic Guide to 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde: An In-depth Technical Analysis for Drug Discovery Professionals
This technical guide provides a detailed exploration of the spectroscopic characteristics of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The fused[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, and the introduction of a reactive carbaldehyde moiety at the 2-position opens avenues for diverse chemical modifications and the synthesis of novel therapeutic agents.[4][5]
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. The interpretations provided herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds, including the parent scaffold, 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Molecular Structure and Key Features
A thorough understanding of the molecular architecture is paramount to interpreting its spectroscopic signatures. The structure of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is characterized by a planar, bicyclic heteroaromatic core with two methyl substituents and a key aldehyde functional group.
Caption: Molecular structure of the target compound.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. These predictions are derived from the known spectral characteristics of the parent compound, 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine, and the established influence of an aromatic aldehyde functional group on spectroscopic measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic proton, the aldehydic proton, and the two methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | The aldehydic proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the pi system. |
| Aromatic-H (C6-H) | 7.0 - 7.5 | Singlet (s) | 1H | This proton is on the pyrimidine ring, and its chemical shift will be influenced by the electron density of the heteroaromatic system. |
| Methyl-H (C7-CH₃) | 2.6 - 2.9 | Singlet (s) | 3H | The methyl group at the 7-position is expected to be slightly downfield due to its attachment to the electron-deficient pyrimidine ring. |
| Methyl-H (C5-CH₃) | 2.4 - 2.7 | Singlet (s) | 3H | Similar to the C7-methyl, this group is attached to the pyrimidine ring, resulting in a downfield shift compared to aliphatic methyl groups. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide valuable information about the carbon skeleton, including the highly deshielded carbonyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl-C (C=O) | 185 - 195 | The carbonyl carbon of an aromatic aldehyde is characteristically found in this highly deshielded region of the spectrum. |
| Aromatic-C (C2) | 150 - 160 | This carbon is part of the triazole ring and is attached to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| Aromatic-C (C5) | 160 - 170 | This carbon is part of the pyrimidine ring and is bonded to a nitrogen atom and a methyl group. |
| Aromatic-C (C7) | 165 - 175 | Similar to C5, this carbon is in the pyrimidine ring and is bonded to a nitrogen and a methyl group. |
| Aromatic-C (C3a) | 150 - 155 | This is the bridgehead carbon between the two rings. |
| Aromatic-C (C6) | 110 - 120 | This carbon is bonded to a proton and is expected to be in the typical aromatic region. |
| Methyl-C (C7-CH₃) | 20 - 25 | The chemical shift is typical for a methyl group attached to an sp² hybridized carbon in a heteroaromatic system. |
| Methyl-C (C5-CH₃) | 15 - 20 | Similar to the C7-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde will be dominated by the strong absorption of the carbonyl group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | The carbonyl stretch of an aromatic aldehyde is typically found in this region, at a lower frequency than aliphatic aldehydes due to conjugation with the aromatic ring. |
| C-H Stretch (Aldehyde) | 2720 - 2780 and 2820 - 2880 | Medium | The presence of two distinct C-H stretching bands for the aldehydic proton is a characteristic feature used to distinguish aldehydes from ketones. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | These absorptions arise from the C-H bond on the pyrimidine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | These bands correspond to the stretching vibrations of the methyl groups. |
| C=N and C=C Stretch | 1400 - 1650 | Medium to Strong | The complex pattern of bands in this region is characteristic of the heteroaromatic ring system. |
| C-H Bend (Methyl) | ~1375 and ~1450 | Medium | These are the characteristic bending vibrations for methyl groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (176.18 g/mol ). The fragmentation pattern will likely involve the following key steps:
Caption: A simplified representation of the expected fragmentation.
-
Loss of a Hydrogen Radical (H•): A peak at m/z 175, corresponding to the [M-H]⁺ ion, is expected due to the loss of the aldehydic hydrogen.
-
Loss of the Formyl Radical (•CHO): A significant peak at m/z 147, corresponding to the [M-CHO]⁺ ion, would result from the cleavage of the C-C bond between the aldehyde group and the triazole ring. This would leave the stable 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine cation.
-
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting ion could lose a molecule of carbon monoxide, leading to a peak at m/z 147.
-
Further Fragmentation: The triazolopyrimidine ring itself can undergo further fragmentation, leading to a complex pattern of smaller ions.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following experimental methodologies are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and convenient method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI) and mass analyzer (e.g., quadrupole, time-of-flight - TOF) should be used.
-
Sample Introduction:
-
Direct Infusion (for ESI): Dissolve the sample in a suitable solvent and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): If the compound is sufficiently volatile and thermally stable, GC can be used to separate it before it enters the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), an instrument with high mass accuracy (e.g., TOF or Orbitrap) is required to determine the elemental composition of the ions.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic characterization of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with the underlying principles for their interpretation. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this important molecule, paving the way for its use in the synthesis of novel drug candidates. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the reliability and reproducibility of the results.
References
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PubChem. 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. [Link]
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Di Mola, A., et al. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link]
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El-Sayed, W. A., et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Molecules, 27(14), 4508. [Link]
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A Technical Guide to the Solubility Profile of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde: A Methodological and Predictive Approach
A Technical Guide to the Solubility Profile of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde: A Methodological and Predictive Approach
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6] 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde (Compound ID: 23635226) represents a key intermediate or a potential therapeutic agent within this class.[1] A thorough understanding of its solubility is paramount for advancing its application in drug discovery and development, as solubility directly influences bioavailability, formulation, and in vitro assay design. This guide provides a comprehensive framework for characterizing the solubility profile of this compound. It combines theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols. We will explore the determination of both thermodynamic and kinetic solubility in various media, investigate the critical influence of pH, and present a systematic approach for data interpretation, thereby equipping researchers with the necessary tools to fully evaluate this promising molecule.
Compound Overview: Chemical and Physicochemical Identity
A foundational understanding of a compound's intrinsic properties is the first step in predicting its behavior. The key identifiers and computed physicochemical properties for 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde are summarized below.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde | [1] |
| CAS Number | 55293-96-4 | [1][7] |
| Molecular Formula | C₈H₈N₄O | [1][7][8] |
| Molecular Weight | 176.18 g/mol | [1][7] |
| Canonical SMILES | CC1=CC(=NC2=NC(=NN12)C=O)C | [1][9] |
| Structure | PubChem |
Predicted Physicochemical Properties
These computational values provide initial estimates of the compound's behavior and guide experimental design.
| Property | Predicted Value | Significance for Solubility | Source |
| XLogP3 | 0.7 | Indicates low lipophilicity, suggesting a potential for moderate aqueous solubility. | [1] |
| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH, -NH) limits its ability to donate hydrogen bonds. | [1] |
| Hydrogen Bond Acceptors | 4 | The four nitrogen atoms and the carbonyl oxygen can accept hydrogen bonds from protic solvents (e.g., water), which should aid solubility. | [1] |
| Polar Surface Area | 60.2 Ų | A moderate polar surface area suggests the molecule can engage in polar interactions, which is favorable for solubility in polar solvents. | [1] |
Theoretical Solubility Framework
The solubility of a molecule is dictated by its structural features. The triazolopyrimidine core is a nitrogen-rich heterocyclic system. The nitrogen atoms, particularly those in the pyrimidine ring, are weakly basic and can be protonated at low pH. This ionization dramatically increases the molecule's affinity for water. Conversely, the two methyl groups are lipophilic and contribute negatively to aqueous solubility. The carbaldehyde group is polar and can act as a hydrogen bond acceptor, providing a modest positive contribution to aqueous solubility.
The predicted XLogP of 0.7 suggests that the molecule does not have a strong preference for a lipid versus an aqueous environment, hinting at a manageable solubility profile.[1] However, such in silico predictions require rigorous experimental validation, as factors like crystal lattice energy can cause significant deviations.
Experimental Protocols for Solubility Determination
A multi-faceted experimental approach is essential to build a complete solubility profile for drug development. We will detail the gold-standard equilibrium method and a higher-throughput kinetic assay.
Protocol 1: Equilibrium Solubility by Shake-Flask Method
This method determines the thermodynamic or equilibrium solubility, which is the true saturation point of the compound in a given solvent. It is the definitive measure required for regulatory submissions and for understanding the absolute solubility limit.
Causality Behind Experimental Choices: The 24-48 hour incubation period is chosen to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The use of a 0.22 µm filter is critical to remove all particulate matter, ensuring that the subsequent concentration analysis measures only the dissolved compound. High-performance liquid chromatography (HPLC) is the preferred analytical technique due to its high sensitivity and specificity.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, DMSO) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot using a low-binding 0.22 µm syringe filter (e.g., PVDF or PES) to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption to the filter membrane.
-
Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method with a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for thermodynamic solubility measurement.
Protocol 2: pH-Dependent Solubility Profile
For ionizable compounds, solubility can change by orders of magnitude with pH. Given the basic nitrogens in the triazolopyrimidine core, this is a critical parameter to investigate.
Causality Behind Experimental Choices: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species. By measuring solubility across a range of pH values (especially spanning the predicted pKa), one can map out the compound's behavior in different physiological environments, such as the stomach (low pH) and the intestine (neutral pH).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5.5, 6.8, 7.4, and 9).
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 4.1) in each of the prepared buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.
-
pKa Determination (Optional but Recommended): The inflection point of the log(solubility) vs. pH curve provides an estimate of the compound's pKa. This can be confirmed using potentiometric titration.
Diagram: Impact of pH on Solubility of a Weak Base
Sources
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The Pharmacological Potential of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: The Triazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyrimidine ring system represents a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery.[4] This thermodynamically stable scaffold serves as a versatile template for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[4] These activities include, but are not limited to, anticancer, antimicrobial, antiparasitic, and herbicidal properties.[4][5][6] The biological versatility of this core structure is attributed to its unique electronic properties and its ability to interact with a wide range of biological targets through various non-covalent interactions. This guide will delve into the specific biological activities associated with the 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde derivative, drawing upon the wealth of knowledge from related analogues to provide a comprehensive technical overview for researchers and drug development professionals.
Anticipated Biological Activities of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde
While direct experimental data on 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde is limited in the public domain, a comprehensive analysis of structurally related compounds allows for a well-informed projection of its potential biological activities. The presence of the dimethylated pyrimidine ring and the reactive carbaldehyde group at the 2-position are key determinants of its likely pharmacological profile.
Anticancer Potential: Targeting Key Signaling Pathways
Derivatives of the triazolo[1,5-a]pyrimidine scaffold have consistently demonstrated potent anticancer activities.[1][2][7] These compounds often exert their effects through the inhibition of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
One of the primary mechanisms of action for this class of compounds is the inhibition of protein kinases.[1] For instance, certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the activation of Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (Akt), and Extracellular Signal-Regulated Kinase (Erk)1/2 in cancer cells.[1] The binding of these compounds to the ATP-binding site of EGFR has been suggested through molecular docking studies.[1][8]
Furthermore, other triazolopyrimidine hybrids have been identified as multi-target anticancer agents, inhibiting EGFR, Topoisomerase-II (TOP-II), Human Epidermal Growth Factor Receptor 2 (HER-2), and Aromatase (ARO).[2][9] The introduction of various substituents on the core scaffold allows for the fine-tuning of their inhibitory profiles.
The presence of the 5,7-dimethyl substitution in the target compound is a common feature in many biologically active triazolopyrimidines.[10][11] The aldehyde functionality at the 2-position offers a reactive site for the synthesis of Schiff bases and other derivatives, which have shown significant cytotoxicity against various cancer cell lines.[12][13]
Caption: Putative anticancer mechanism of triazolopyrimidine derivatives via EGFR signaling pathway inhibition.
Antimicrobial Activity: A Dual Threat to Bacteria
The triazolo[1,5-a]pyrimidine core is also a well-established pharmacophore for the development of antimicrobial agents.[3][14][15] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable to standard antibiotics like ciprofloxacin.[3][15]
A key mechanism of antibacterial action for this class of compounds is the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[3][15] These enzymes are essential for bacterial DNA replication and nucleotide synthesis, respectively, making them attractive targets for antimicrobial drug development. Molecular docking studies have elucidated the binding interactions of these compounds within the active sites of these enzymes.[3][15]
The aldehyde group in 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde can be readily converted into various hydrazone derivatives. These derivatives have been shown to possess significant antibacterial and antifungal activities, often exceeding the efficacy of the parent aldehyde.[14]
Caption: Proposed dual-inhibitory antimicrobial mechanism of triazolopyrimidine derivatives.
Antiparasitic and Other Biological Activities
Beyond anticancer and antimicrobial applications, the triazolo[1,5-a]pyrimidine scaffold has demonstrated a range of other important biological activities.
-
Antiparasitic Activity: Silver complexes of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have shown extremely high in vitro activity against Leishmania spp. and Trypanosoma cruzi, the parasites responsible for Leishmaniasis and Chagas disease, respectively.[6] The IC50 values for these complexes were found to be remarkably low, suggesting a high degree of potency.[6]
-
Herbicidal and Fungicidal Activity: Several derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their agricultural applications.[5][16][17] Some of these compounds have displayed good herbicidal and fungicidal activities, indicating their potential for development as agrochemicals.[5][16][17]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan product is soluble and its concentration is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cell lines (e.g., HCT116, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.[8]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
-
In Vitro Antimicrobial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Protocol (Broth Microdilution Method):
-
Prepare a twofold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.[3][15]
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Substituents at C2, C5, and C7: The introduction of various aromatic and aliphatic moieties at these positions significantly influences the potency and selectivity of the compounds.[18] For instance, in antitubercular agents, non-substituted aromatic rings at C5 and a two-carbon chain connecting a terminal aromatic at C7 were found to be favorable for activity.[18]
-
The Aldehyde Group at C2: The carbaldehyde at the 2-position of the title compound is a key feature. It can act as a hydrogen bond acceptor and a reactive handle for the synthesis of more complex derivatives, such as hydrazones, which have shown enhanced biological activities.[5][16]
Conclusion and Future Directions
5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related triazolopyrimidine derivatives, this compound is anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial properties. The presence of the reactive aldehyde group provides a strategic advantage for further chemical modifications to optimize potency and selectivity.
Future research should focus on the synthesis and in-depth biological evaluation of this specific compound and its derivatives. Mechanistic studies to identify the precise molecular targets and signaling pathways are crucial for its rational development as a clinical candidate. The exploration of its potential as an antiparasitic or agrochemical agent also warrants further investigation. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
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[6] Esteban-Gómez, G., et al. (2019). High antiparasitic activity of silver complexes of 5,7-dimethyl-1,2,4-triazolo[1,5 a]pyrimidine. Journal of Inorganic Biochemistry, 201, 110810. [Link]
[22] Attia, M. H., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(19), 6619. [Link]
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A Comprehensive Technical Guide to the Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde: Starting Materials and Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic routes toward 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document will delve into the selection of starting materials, detailed synthetic protocols, mechanistic underpinnings, and characterization of the target molecule and its key intermediate.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in drug development, being a purine isostere and exhibiting a wide range of biological activities. The 5,7-dimethyl substituted variant serves as a common building block, and the introduction of a carbaldehyde group at the 2-position opens up a plethora of possibilities for further functionalization, making it a valuable synthon for creating diverse chemical libraries. This guide will focus on the most direct and efficient pathway to this key intermediate.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde, points to a two-step synthetic strategy. The primary disconnection is at the C2-aldehyde bond, suggesting a formylation of the pre-formed 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine core. This core, in turn, can be readily assembled via a cyclocondensation reaction between a 1,2,4-triazole derivative and a 1,3-dicarbonyl compound.
Caption: Retrosynthetic pathway for the target molecule.
This approach is advantageous due to the commercial availability and low cost of the initial starting materials, 3-amino-1,2,4-triazole and 2,4-pentanedione (acetylacetone).
PART 1: Synthesis of the Core Heterocycle: 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
The foundational step in the synthesis is the construction of the bicyclic triazolopyrimidine core. This is typically achieved through the acid-catalyzed condensation of 3-amino-1,2,4-triazole with 2,4-pentanedione.
Mechanism of Cyclocondensation
The reaction proceeds through a well-established mechanism. Initially, the exocyclic amino group of 3-amino-1,2,4-triazole attacks one of the carbonyl groups of 2,4-pentanedione, which is in equilibrium with its enol form. This is followed by a dehydration step to form a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs where a ring nitrogen of the triazole attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack.
Caption: Mechanism of the cyclocondensation reaction.
Detailed Experimental Protocol
Materials:
-
3-Amino-1,2,4-triazole
-
2,4-Pentanedione (Acetylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add 2,4-pentanedione (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-water with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine as a crystalline solid.
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [4] |
| Melting Point | 136-139 °C |
Characterization of the Core Intermediate
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, H-2), 6.90 (s, 1H, H-6), 2.70 (s, 3H, C5-CH₃), 2.60 (s, 3H, C7-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (C7), 158.0 (C5), 152.0 (C8a), 148.0 (C2), 110.0 (C6), 25.0 (C7-CH₃), 17.0 (C5-CH₃).
-
Mass Spectrometry (EI): m/z 148.07 (M⁺).[5]
PART 2: Formylation of the Core: Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde
The introduction of the carbaldehyde group at the C2 position is effectively achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt, to formylate electron-rich aromatic and heteroaromatic rings.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves two main stages. First, the Vilsmeier reagent is formed in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C2 position of the 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine core. The resulting iminium salt intermediate is then hydrolyzed during the work-up to yield the final aldehyde.[6]
Caption: General mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform
-
Ice
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform and add it slowly to the Vilsmeier reagent.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde.
| Parameter | Value | Reference |
| Typical Yield | 60-75% | Estimated from similar reactions[4] |
Characterization of the Final Product
-
¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H, CHO), 7.10 (s, 1H, H-6), 2.80 (s, 3H, C5-CH₃), 2.70 (s, 3H, C7-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (CHO), 164.0 (C7), 160.0 (C5), 154.0 (C8a), 150.0 (C2), 112.0 (C6), 25.5 (C7-CH₃), 17.5 (C5-CH₃).
-
Mass Spectrometry (ESI): m/z 177.07 [M+H]⁺.
Conclusion
The synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde is a robust and efficient process that relies on two well-understood and high-yielding reactions. The accessibility of the starting materials and the straightforward nature of the synthetic protocols make this an attractive route for obtaining this versatile building block. The detailed procedures and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this compound in their drug discovery and development endeavors.
References
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Méndez-Arriaga, F., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. Available from: [Link]
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Patel, H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]
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Costantino, L., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(16), 2999. Available from: [Link]
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Kolosov, M. A., et al. (2015). Synthesis of 4,7-dihydro[1][2][3]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives. Chemistry of Heterocyclic Compounds, 51(8), 691-696. Available from: [Link]
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Lipson, V. V., et al. (2013). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier-Haack Conditions. Chemistry of Heterocyclic Compounds, 49(5), 734-743. Available from: [Link]
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Krasovitskii, B. M., et al. (2005). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 41(1), 1-14. Available from: [Link]
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Vaskevich, A. I., et al. (2021). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry, 17, 243-251. Available from: [Link]
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Congiu, C., et al. (2018). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA. ORCA - Online Research @ Cardiff. Available from: [Link]
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Akbaş, E., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indazol-5(6H)-ylidene)malononitrile and its derivatives. International Journal of Organic Chemistry, 3(3), 187-194. Available from: [Link]
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Maslivets, A. N., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598. Available from: [Link]
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Jarosz, M., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17107-17124. Available from: [Link]
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The Ascendance of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of Triazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal and agricultural chemistry. Its remarkable versatility, stemming from a unique electronic and structural profile, has led to the discovery of a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the discovery and historical development of triazolopyrimidine derivatives, from their initial synthesis to their evolution as highly modulated therapeutic and agrochemical agents. We will delve into the key synthetic methodologies, elucidate the structure-activity relationships that govern their potency and selectivity, and explore the diverse mechanisms of action that underpin their efficacy. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel bioactive compounds, offering insights into the rich history and promising future of this exceptional chemical scaffold.
Introduction: The Triazolopyrimidine Core - A Fusion of Potential
The triazolopyrimidine scaffold is a bicyclic aromatic heterocycle formed by the fusion of a triazole and a pyrimidine ring. This amalgamation results in a system with a unique distribution of nitrogen atoms, bestowing upon it a distinct set of physicochemical properties. The most stable and extensively studied isomer is the 1,2,4-triazolo[1,5-a]pyrimidine [1][2]. The arrangement of nitrogen atoms in this core allows for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding and metal chelation, making it an ideal template for the design of targeted therapies[3].
The early recognition of the triazolopyrimidine nucleus as a bioisostere for purines opened the door to its exploration in numerous biological contexts[3]. This structural mimicry allows triazolopyrimidine derivatives to interact with biological targets that naturally recognize purine-based ligands, such as kinases and adenosine receptors. However, the therapeutic potential of this scaffold extends far beyond simple bioisosterism, with derivatives exhibiting novel mechanisms of action unrelated to their purine counterparts.
A Historical Odyssey: From Obscure Heterocycle to Privileged Scaffold
The journey of triazolopyrimidine derivatives from a chemical curiosity to a cornerstone of modern drug discovery has been marked by several key milestones:
-
1909: The Genesis. The first synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is credited to Bulow and Haas, laying the fundamental groundwork for the entire field[3]. For several decades following its discovery, the scaffold remained relatively unexplored in terms of its biological potential.
-
Mid-20th Century: Emerging Biological Activity. Scattered reports in the mid-20th century began to hint at the diverse biological activities of triazolopyrimidine derivatives. These early explorations, though not yet systematic, provided the first glimpses of the scaffold's potential in areas such as CNS modulation and antimicrobial activity.
-
1993: A Landmark in Agrochemicals. A significant turning point in the history of triazolopyrimidines was the registration of the first triazolopyrimidine sulfonamide (TSA) herbicides in the United States[4]. This marked the first major commercial application of this scaffold and solidified its importance in the agrochemical industry.
-
Late 20th and Early 21st Century: The "Privileged Scaffold" Era. The advent of high-throughput screening and combinatorial chemistry in the late 20th century led to a renaissance in triazolopyrimidine research. The scaffold's synthetic tractability and its ability to interact with a wide range of biological targets led to its designation as a "privileged scaffold"[1][5][6]. This period saw an explosion in the number of publications and patents related to triazolopyrimidine derivatives, with applications spanning oncology, infectious diseases, inflammation, and neuroscience.
The Art of Creation: Key Synthetic Strategies
The synthetic accessibility of the triazolopyrimidine core has been a major driver of its widespread adoption in drug discovery. Several robust and versatile methods have been developed for its construction, with the choice of method often depending on the desired substitution pattern.
The Cornerstone Reaction: Cyclocondensation of Aminotriazoles
The most common and versatile approach to the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines is the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents[3]. This method allows for the introduction of a wide variety of substituents at the 5- and 7-positions of the triazolopyrimidine core.
Caption: General scheme for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 7-hydroxy-5-methyl-[7][8]triazolo[1,5-a]pyrimidine
A classic example of this methodology is the synthesis of 7-hydroxy-5-methyl-[7][8]triazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of many bioactive compounds.
-
Reaction Setup: A mixture of 3-amino-1,2,4-triazole (1.0 eq) and ethyl acetoacetate (1.05 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and dried under vacuum to afford the pure 7-hydroxy-5-methyl-[7][8]triazolo[1,5-a]pyrimidine.
Isomeric Scaffolds: The Dimroth Rearrangement
The Dimroth rearrangement provides access to the 1,2,4-triazolo[4,3-a]pyrimidine isomer. This reaction typically involves the treatment of a 2-hydrazinopyrimidine with an appropriate reagent to induce rearrangement of the triazole ring. While less common than the [1,5-a] isomer, the [4,3-a] scaffold has also been explored for its biological activities.
Modern Innovations in Synthesis
Recent years have witnessed the development of more advanced and efficient synthetic methods for the construction and functionalization of the triazolopyrimidine core. These include:
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to the synthesis of complex triazolopyrimidine derivatives in a single step.
-
Catalytic Methods: The use of transition metal catalysts has enabled novel C-H activation and cross-coupling reactions, allowing for the late-stage functionalization of the triazolopyrimidine scaffold with a high degree of precision[9].
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of triazolopyrimidines, often leading to higher yields and cleaner reactions[9].
A Spectrum of Activity: Therapeutic and Agrochemical Applications
The remarkable versatility of the triazolopyrimidine scaffold is evident in the wide array of biological activities exhibited by its derivatives.
Oncology: A Multifaceted Attack on Cancer
Triazolopyrimidine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.
-
Tubulin Inhibitors: A notable example is cevipabulin (TTI-237) , a triazolopyrimidine derivative that has undergone clinical trials[8][10][11][12]. Cevipabulin exhibits a unique mechanism of action, binding to the vinca domain of tubulin but promoting its polymerization, similar to taxanes[7][13][14]. This dual activity profile allows it to overcome resistance to traditional microtubule-targeting agents[7][13][14].
Caption: Mechanism of action of the anticancer agent Cevipabulin.
-
Kinase Inhibitors: The triazolopyrimidine scaffold has been extensively utilized as a template for the design of potent and selective kinase inhibitors[15][16][17][18]. Derivatives have been developed that target key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and S-phase kinase-associated protein 2 (Skp2)[15][16].
Table 1: Selected Triazolopyrimidine-Based Anticancer Agents and their Targets
| Compound | Target(s) | Mechanism of Action | Reference |
| Cevipabulin (TTI-237) | Tubulin | Binds to the vinca domain and promotes polymerization | [7][13][14] |
| Pyrazolo[7][8]triazolopyrimidines | EGFR, Akt, Erk1/2 | Inhibition of kinase activity | [15] |
| [7][8]Triazolo[1,5-a]pyrimidines | Skp2 | Inhibition of Skp2-Cks1 binding | [16] |
Agrochemicals: Protecting Crops with Precision
Triazolopyrimidine derivatives have made a significant impact on modern agriculture, primarily as herbicides.
-
ALS Inhibitors: The triazolopyrimidine sulfonamides are a major class of herbicides that act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[4][19][20]. This enzyme is essential for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death. The high potency and low mammalian toxicity of these compounds make them valuable tools for weed management[4][19].
-
Beyond ALS Inhibition: More recently, triazolopyrimidine derivatives have been developed as fungicides. Ametoctradin , for example, is a quinone outside inhibitor (QoI) that disrupts the fungal electron transport chain[21].
A Broadening Therapeutic Horizon
The therapeutic applications of triazolopyrimidine derivatives continue to expand into new areas:
-
Infectious Diseases: Derivatives have shown promise as antibacterial, antifungal, antiviral, and antiparasitic agents[1][22][23].
-
Neuroscience: The scaffold has been explored for the treatment of neurodegenerative diseases like Alzheimer's and for its potential as an anticonvulsant[1].
-
Inflammation and Immunology: Triazolopyrimidines have been investigated as anti-inflammatory agents and modulators of the immune response[1].
Structure-Activity Relationships: Decoding the Molecular Blueprint for Activity
The vast body of research on triazolopyrimidine derivatives has led to a deep understanding of the structure-activity relationships (SAR) that govern their biological effects. The ability to systematically modify the scaffold at various positions has allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
For example, in the development of anticancer triazolopyrimidines, it has been shown that:
-
Substitution at the 5-position with small, electron-withdrawing groups can enhance potency.
-
The nature of the substituent at the 7-position plays a crucial role in determining the target selectivity.
-
Modifications to the phenyl ring often appended to the core can significantly impact pharmacokinetic properties such as solubility and metabolic stability[13].
Quantitative structure-activity relationship (QSAR) studies have also been employed to develop predictive models for the biological activity of triazolopyrimidine derivatives, aiding in the rational design of new and more potent compounds[24].
Conclusion and Future Perspectives
The journey of triazolopyrimidine derivatives, from their humble beginnings over a century ago to their current status as a privileged scaffold, is a testament to the power of chemical exploration and innovation. The unique structural and electronic features of this heterocyclic system have provided a fertile ground for the discovery of a remarkable array of bioactive compounds. The continued development of novel synthetic methodologies, coupled with a deeper understanding of the molecular basis of their activity, promises to further expand the therapeutic and agrochemical applications of this exceptional class of molecules. As we move forward, the focus will likely be on the development of highly selective and potent derivatives with improved pharmacokinetic profiles, as well as the exploration of novel biological targets. The rich history of the triazolopyrimidine scaffold suggests that its future will be just as, if not more, exciting and impactful.
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An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. (URL: [Link])
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2D-QSAR study for a series of compounds including the basic molecule[7][8] Triazolo [1,5-a] pyrimidine, having anticancer acti. (URL: [Link])
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Synthesis and SAR of[7][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. (URL: [Link])
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Synthesis and SAR of[7][8]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed. (URL: [Link])
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Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (URL: [Link])
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Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed. (URL: [Link])
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Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PubMed Central. (URL: [Link])
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Cevipabulin (TTI-237): Preclinical and clinical results for a novel antimicrotubule agent | Request PDF. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][8]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. (URL: [Link])
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Discovery of Novel[7][8]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])
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A phase I dose escalation study of TTI-237 in patients with advanced malignant solid tumors. (URL: [Link])
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (URL: [Link])
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Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed. (URL: [Link])
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (URL: [Link])
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Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors - ResearchGate. (URL: [Link])
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Advancements in the Synthesis of Triazolopyrimidines - OUCI. (URL: [Link])
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Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - ResearchGate. (URL: [Link])
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Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed. (URL: [Link])
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Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC - NIH. (URL: [Link])
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Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides - ResearchGate. (URL: [Link])
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Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[7][8]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives - PubMed. (URL: [Link])
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ChemInform Abstract: Catalytic Synthesis Methods for Triazolopyrimidine Derivatives. (URL: [Link])
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Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile | Bentham Science Publishers. (URL: [Link])
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The Triazolopyrimidine Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique architecture allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Molecules incorporating this core structure have demonstrated a remarkable diversity of pharmacological activities, including potent anti-cancer, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the key therapeutic targets of triazolopyrimidine derivatives, detailing the underlying mechanisms of action and providing robust, field-proven experimental protocols for their evaluation. We will delve into the causal relationships behind experimental choices, ensuring each described protocol is a self-validating system. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on the versatile triazolopyrimidine framework.
Introduction: The Versatility of the Triazolopyrimidine Core
The triazolopyrimidine nucleus, particularly the 1,2,4-triazolo[1,5-a]pyrimidine isomer, is a bioisostere of purine, enabling it to mimic endogenous ligands and interact with a multitude of ATP-binding sites and other biological receptors.[4] This inherent versatility has led to the development of a vast library of derivatives with a broad spectrum of biological activities.[2][5][6] The synthetic tractability of the scaffold allows for systematic structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[7][8]
The most common synthetic strategies for the[1][2][3]triazolo[1,5-a]pyrimidine core involve the cyclocondensation of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or their synthetic equivalents. This straightforward approach allows for the introduction of diverse substituents at various positions of the heterocyclic system, enabling extensive structure-activity relationship (SAR) studies.
Triazolopyrimidines in Oncology: Targeting Key Cancer Pathways
The triazolopyrimidine scaffold has emerged as a powerful platform for the development of novel anti-cancer agents.[3][9][10] Derivatives have been shown to target several critical signaling pathways implicated in tumor growth, proliferation, and survival.
Kinase Inhibition: A Dominant Anti-Cancer Strategy
Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. Triazolopyrimidine-based compounds have been successfully designed as potent inhibitors of several key oncogenic kinases.[11][12]
The EGFR signaling pathway plays a pivotal role in cell proliferation and survival, and its aberrant activation is a common driver of tumor growth.[13] Triazolopyrimidine derivatives have been developed as effective EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain's binding site.[5][7]
Signaling Pathway: EGFR
Caption: EGFR signaling cascade and point of inhibition.
Experimental Protocol: EGFR Kinase Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the inhibitory activity of triazolopyrimidine compounds against EGFR kinase.[14][15][16]
Materials:
-
Recombinant human EGFR kinase
-
TK Substrate-biotin
-
ATP
-
HTRF KinEASE-TK kit (containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
Assay buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the triazolopyrimidine test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and TK Substrate-biotin in assay buffer to the optimized concentrations.
-
Reaction Initiation: In a 384-well plate, add 2 µL of the test compound solution.
-
Add 4 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and TK Substrate-biotin. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF detection mix (Eu3+-cryptate antibody and streptavidin-XL665) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20][21] Triazolopyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[1]
Signaling Pathway: VEGFR-2
Caption: VEGFR-2 signaling and points of therapeutic intervention.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Kinase-Glo®)
This protocol describes a luminometric assay for measuring VEGFR-2 kinase activity and its inhibition by triazolopyrimidine compounds using the Kinase-Glo® reagent.[6][10]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)
-
Assay buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare a 2X kinase reaction mix containing assay buffer, 2 µM ATP, and 0.2 mg/mL Poly(Glu, Tyr) substrate.
-
Compound Plating: Add 5 µL of the triazolopyrimidine test compound dilutions in assay buffer to the wells of a 96-well plate.
-
Enzyme Addition: Add 5 µL of diluted VEGFR-2 enzyme in assay buffer to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
HER2 is a member of the EGFR family and its overexpression is a key driver in a subset of breast cancers.[22][23] Triazolopyrimidine-based inhibitors targeting HER2 have shown promise in preclinical studies.[24]
Experimental Protocol: HER2 Kinase Inhibition Assay (ADP-Glo™)
This protocol details a method for assessing the inhibitory potential of triazolopyrimidine compounds against HER2 kinase using the ADP-Glo™ assay.[7][25][26]
Materials:
-
Recombinant human HER2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
White, opaque 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound.
-
Add 2 µL of HER2 enzyme in kinase buffer.
-
Add 2 µL of a substrate/ATP mix (final concentrations of 50 µM ATP and 0.2 mg/mL substrate).
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the amount of ADP produced from a standard curve and calculate the percent inhibition. Fit the data to a dose-response curve to obtain the IC₅₀ value.
Table 1: Inhibitory Activity of Representative Triazolopyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 1 | EGFR | 7.01 (µM) | [6] |
| Compound 8 | VEGFR-2 | 5.89 | [1] |
| Compound 9 | VEGFR-2 | 10.52 | [1] |
| Compound 13c | EGFR | 87 | [24][27] |
| Compound 13c | HER-2 | 78 | [24][27] |
Targeting STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation.[28][29] The SH2 domain of STAT3 is crucial for its dimerization and subsequent activation, making it an attractive target for therapeutic intervention.[30][31] Triazolopyrimidine derivatives have been investigated as inhibitors of STAT3 dimerization by binding to the SH2 domain.[9]
Signaling Pathway: STAT3
Caption: STAT3 signaling and the inhibition of dimerization.[28][29][32]
Experimental Protocol: STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to identify and characterize triazolopyrimidine compounds that bind to the STAT3 SH2 domain and disrupt its interaction with a phosphotyrosine peptide.[8][31][33][34][35]
Materials:
-
Recombinant human STAT3 protein
-
Fluorescein-labeled phosphopeptide probe (e.g., GpYLPQTV-FITC)
-
FP buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
Black, non-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of STAT3 protein and the fluorescent peptide probe in FP buffer.
-
Assay Setup: In a 384-well plate, add 10 µL of the test compound dilutions.
-
Add 5 µL of the STAT3 protein solution.
-
Add 5 µL of the fluorescent peptide probe solution. The final volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The binding of the fluorescent probe to STAT3 results in a high polarization value. Displacement of the probe by a competing inhibitor leads to a decrease in polarization. Calculate the percent inhibition and determine the IC₅₀ value for each compound.
Triazolopyrimidines in Neurodegenerative Disorders: Modulating Microtubule Dynamics
Neurodegenerative diseases such as Alzheimer's disease are often characterized by the destabilization of microtubules (MTs) in neurons, leading to impaired axonal transport and neuronal dysfunction.[36] Triazolopyrimidine-based compounds have emerged as promising microtubule-stabilizing agents that can penetrate the blood-brain barrier.[2][3][20][37]
Signaling Pathway: Microtubule Dynamics
Caption: Regulation of microtubule stability in neuronal health and disease.[10][27][38][39]
Experimental Protocol: Microtubule Stabilization Assay (Western Blot)
This protocol describes a cell-based assay to evaluate the ability of triazolopyrimidine compounds to stabilize microtubules by measuring the level of acetylated α-tubulin, a marker of stable microtubules.[3][37]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-acetylated α-tubulin, anti-α-tubulin, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed neuronal cells in a 6-well plate and treat with various concentrations of the triazolopyrimidine compounds for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated α-tubulin, total α-tubulin, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin and the loading control (β-actin). An increase in the ratio of acetylated to total α-tubulin indicates microtubule stabilization.
Table 2: Microtubule-Stabilizing Activity of Representative Triazolopyrimidines
| Compound ID | Cell Line | EC₅₀ (nM) for T. brucei | Cytotoxicity CC₅₀ (µM) in HEK-293 | Reference |
| Compound 4 | T. b. brucei | 69.64 ± 35.51 | > 4 | [40] |
| Compound 5 | T. b. brucei | < 250 | > 4 | [40] |
| Compound 18 | T. b. brucei | 150-250 | > 4 | [40] |
Targeting DNA Repair Pathways: TDP2 Inhibition
Tyrosyl-DNA phosphodiesterase 2 (TDP2) is an enzyme involved in the repair of DNA damage caused by topoisomerase II (TOP2) poisons, which are common chemotherapeutic agents. Inhibition of TDP2 can sensitize cancer cells to these drugs.[34] Triazolopyrimidine and its bioisostere, triazolopyridine, have been identified as scaffolds for the development of TDP2 inhibitors.[9][41][42]
Experimental Protocol: TDP2 Inhibition Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay to measure the inhibition of TDP2 activity by triazolopyrimidine compounds.[34]
Materials:
-
Recombinant human TDP2 enzyme
-
Fluorescently labeled oligonucleotide substrate (e.g., 5'-(6-FAM)-[pTyr]-DNA-(BHQ-1)-3')
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: To the wells of a 384-well plate, add the triazolopyrimidine test compounds at various concentrations.
-
Add the TDP2 enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Reading: Measure the increase in fluorescence intensity (excitation ~485 nm, emission ~520 nm) using a fluorescence plate reader. Cleavage of the phosphotyrosyl bond by TDP2 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction and the percent inhibition for each compound concentration. Determine the IC₅₀ value from a dose-response curve.
Table 3: Inhibitory Activity of Representative Triazolopyrimidine/Triazolopyridine TDP2 Inhibitors
| Compound ID | Scaffold | IC₅₀ (µM) | Reference |
| 7a | Triazolopyrimidine | 22.0 ± 2.6 | [41] |
| 17a | Triazolopyridine | 16.6 ± 1.5 | [41] |
| 17e | Triazolopyridine | 43.8 ± 3.9 | [41] |
| 17z | Triazolopyridine | 21.0 ± 2.1 | [41] |
Conclusion and Future Perspectives
The triazolopyrimidine scaffold has unequivocally demonstrated its value as a versatile and privileged platform in modern drug discovery. Its ability to engage a wide range of therapeutically relevant targets, from kinases and transcription factors to cytoskeletal components and DNA repair enzymes, underscores its immense potential. The synthetic accessibility of this scaffold allows for extensive chemical exploration, paving the way for the development of highly potent and selective drug candidates.
The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel triazolopyrimidine derivatives. As our understanding of the complex signaling networks that drive disease continues to evolve, so too will the opportunities for innovative therapeutic intervention. The continued exploration of the chemical space around the triazolopyrimidine core, guided by a deep understanding of target biology and armed with reliable screening methodologies, promises to yield the next generation of targeted therapies for a multitude of human diseases.
References
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Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules. 2022;27(8):2422. [Link]
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A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model. Acta Neuropathologica Communications. 2018;6(1):109. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. 2021;26(13):4065. [Link]
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An In-depth Technical Guide to 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS Number: 55293-96-4)
An In-depth Technical Guide to 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS Number: 55293-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in the fields of medicinal and agrochemical research.[4] Its structural resemblance to purines has made it a valuable template for the design of bioactive molecules.[3][5] This guide focuses on a specific derivative, 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS No: 55293-96-4), a key intermediate in the synthesis of various compounds with notable biological activities. This document will provide a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel herbicides and fungicides, as well as its potential in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 55293-96-4 | [6] |
| Molecular Formula | C₈H₈N₄O | [6] |
| Molecular Weight | 176.18 g/mol | [6] |
| IUPAC Name | 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde | [6] |
| Synonyms | 5,7-dimethyl[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxaldehyde | [6] |
| Appearance | Solid | |
| Melting Point | 136-139 °C | |
| SMILES | CC1=CC(=NC2=NC(=NN12)C=O)C | [6] |
| InChI Key | WSPTZMRMBBUVSH-UHFFFAOYSA-N | [6] |
Synthesis
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dielectrophilic species.[7] For 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde, a common starting material is a substituted 3-amino-1,2,4-triazole which is then cyclized with a diketone, followed by functional group manipulation to introduce the carbaldehyde group.
Representative Synthetic Protocol
A general, illustrative protocol for the synthesis of the 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine core is outlined below. The introduction of the 2-carbaldehyde group can be achieved through subsequent reactions, such as oxidation of a corresponding alcohol or methyl group.
Step 1: Synthesis of 2-Mercapto-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
A mixture of 3-amino-5-mercapto-1,2,4-triazole and acetylacetone in a suitable solvent (e.g., ethanol) is refluxed in the presence of a catalytic amount of acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent.
Step 2: Desulfurization to 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
The 2-mercapto derivative is treated with a desulfurizing agent, such as Raney nickel, in a suitable solvent (e.g., ethanol).
-
The mixture is stirred at room temperature or heated as required, with reaction progress monitored by TLC.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine core.
Step 3: Introduction of the 2-Carbaldehyde Group
-
This can be achieved through various methods, including the Vilsmeier-Haack reaction on the unsubstituted core or by oxidation of a 2-hydroxymethyl or 2-methyl derivative. The specific conditions will depend on the chosen synthetic route.
Below is a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of the title compound.
Applications in Agrochemicals
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, particularly herbicides and fungicides.[8][9]
Herbicidal Activity
Derivatives of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine have been extensively investigated for their herbicidal properties.[9] The primary mechanism of action for triazolopyrimidine herbicides is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][10][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, making it an excellent target for selective herbicides.[10][12] Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[12] Notably, some novel triazolopyrimidine derivatives have shown efficacy against weed biotypes that have developed resistance to other AHAS-inhibiting herbicides.[1][13]
Caption: Inhibition of AHAS by triazolopyrimidine herbicides.
Fungicidal Activity
Various derivatives synthesized from the 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine scaffold have demonstrated significant fungicidal activity against a range of plant pathogenic fungi.[2][8] For instance, certain acetohydrazone derivatives have shown potent activity against Rhizoctonia solani and Botrytis cinerea.[2] The exact mechanism of fungicidal action can vary depending on the specific derivative, but may also involve the inhibition of key enzymes in fungal metabolic pathways. The development of these compounds is a promising avenue for new and effective crop protection agents.
Applications in Medicinal Chemistry
The versatility of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold extends to medicinal chemistry, where it has been explored for a wide range of therapeutic applications.[3][14] Its bioisosteric relationship with purines has led to its investigation in the design of enzyme inhibitors and receptor antagonists.[3]
While specific medicinal applications of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde itself are not extensively documented in the provided search results, the broader class of[1][2][3]triazolo[1,5-a]pyrimidines has been investigated for:
-
Anticancer Activity: As inhibitors of kinases such as CDK-2 and PI3-K, and as microtubule-targeting agents.[3]
-
Anti-infective Agents: Including antiviral, antibacterial, and antiparasitic applications.[3]
-
Neurodegenerative Diseases: Showing potential in the development of treatments for conditions like Alzheimer's disease.[15]
The 2-carbaldehyde functional group on the title compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening in drug discovery programs.
Safety and Handling
Based on the GHS information provided for the parent compound, 5,7-Dimethyl-s-triazolo[1,5-a]pyrimidine, the following hazards are noted: it is classified as acutely toxic if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.
Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Analytical Methods
The characterization and quality control of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde and its derivatives typically involve standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the elemental composition.
-
X-ray Crystallography: For definitive structural determination of crystalline derivatives.
References
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1][2][3]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds. ResearchGate.
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1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate.
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1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. ChemicalBook.
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[Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH.]([Link])
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1][2][3]triazolo[1,5-a]pyrimidin-2-amine. Santa Cruz Biotechnology.
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Methodological & Application
Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde: A Detailed Experimental Protocol for Researchers
Introduction: Strategic Importance and Synthetic Overview
The 5,7-dimethyl-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a purine isostere, this scaffold is a cornerstone in the design of molecules targeting a wide range of biological targets, including kinases and other enzymes.[1] The introduction of a carbaldehyde group at the 2-position provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure successful execution. The synthetic strategy is a three-stage process, commencing with the construction of the pyrimidine core, followed by the annulation of the triazole ring, and culminating in a regioselective formylation.
Overall Synthetic Scheme
The synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde is accomplished through a robust three-step sequence. The process begins with the condensation of a guanidine salt with acetylacetone to form the foundational 2-amino-4,6-dimethylpyrimidine. This intermediate then undergoes cyclization to form the fused 5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine ring system. The final step is a Vilsmeier-Haack formylation, which selectively introduces a carbaldehyde group at the electron-rich 2-position of the triazolopyrimidine core.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
The initial step involves the construction of the pyrimidine ring, a fundamental heterocyclic core. The chosen method is a well-established condensation reaction between a guanidine salt and acetylacetone in an aqueous alkaline medium. This approach is economically advantageous as it avoids the need for anhydrous solvents and associated recovery systems.[5]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Supplier |
| Guanidine Nitrate | CH₅N₃·HNO₃ | 122.07 | Solid | 135.5 g (1.11 mol) | Sigma-Aldrich |
| Acetylacetone | C₅H₈O₂ | 100.12 | Liquid | 100 g (1.00 mol) | Alfa Aesar |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Solid | 83.5 g (0.79 mol) | Fisher Scientific |
| Water | H₂O | 18.02 | - | 250 mL + 488 mL | - |
| 25% Brine Solution | NaCl in H₂O | - | 25% (w/v) | 75 mL | - |
Experimental Protocol
-
Reaction Setup: To a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 250 parts of water, 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.
-
Reaction Execution: Heat the resulting slurry to 50-55°C with continuous stirring. Maintain this temperature for 6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the slurry with water to a total volume of 488 parts.
-
Crystallization: Further cool the mixture to 10°C and hold it at this temperature for 1 hour to ensure complete crystallization of the product.
-
Filtration and Washing: Filter the crystalline product using a Buchner funnel. Wash the filter cake with 75 parts of a 25% brine solution pre-cooled to 5-10°C.
-
Drying: Suck the cake dry on the funnel and then transfer it to a drying oven at 50°C until a constant weight is achieved.
Expert Insights
The use of an aqueous alkaline medium is a key feature of this protocol, offering both economic and practical advantages over methods requiring anhydrous solvents.[5] The gradual cooling and holding period are critical for maximizing the yield of the crystalline product. The brine wash helps to remove any remaining water-soluble impurities.
Part 2: Synthesis of 5,7-Dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine
This step involves the annulation of the triazole ring onto the pyrimidine core. While several methods exist, a common approach involves the reaction of the 2-aminopyrimidine with a reagent that provides the necessary carbon and nitrogen atoms for the triazole ring, followed by cyclization. A potential route involves an initial reaction to form a hydrazone, which then undergoes oxidative cyclization and a subsequent Dimroth rearrangement to yield the thermodynamically more stable [1,5-a] isomer.[3][6][7]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Supplier |
| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | Solid | 10 g (0.081 mol) | Prepared in Part 1 |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | ~80% solution | ~10 mL | Sigma-Aldrich |
| Formic Acid | CH₂O₂ | 46.03 | ~98% solution | Excess | Alfa Aesar |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | 100 mL | Fisher Scientific |
Experimental Protocol
This protocol is a representative procedure based on established chemical transformations for analogous systems, as a direct literature procedure for this specific substrate can be varied.
-
Formation of Hydrazinopyrimidine (Intermediate):
-
Note: This step may not be explicitly necessary if a one-pot procedure is employed, but is detailed here for clarity.
-
In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and remove the solvent under reduced pressure to obtain the crude hydrazinopyrimidine intermediate.
-
-
Cyclization to Triazolopyrimidine:
-
To the crude hydrazinopyrimidine intermediate, add an excess of formic acid.
-
Reflux the mixture for 4-6 hours. The formic acid serves as the source of the carbon atom for the triazole ring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Expert Insights and Mechanistic Considerations
The formation of the[2][3][4]triazolo[1,5-a]pyrimidine system from a 2-hydrazinopyrimidine and a one-carbon source like formic acid is a common synthetic strategy. The reaction proceeds through the formation of a formylhydrazone intermediate which then undergoes an intramolecular cyclization. It is important to note that the initial cyclization may lead to the formation of the isomeric[2][3][4]triazolo[4,3-a]pyrimidine. However, under acidic or thermal conditions, this kinetic product often undergoes a Dimroth rearrangement to the more thermodynamically stable 5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine.[3]
Part 3: Vilsmeier-Haack Formylation to 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde
The final step is the regioselective formylation of the 5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine core. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it employs a mild electrophile (the Vilsmeier reagent) that is well-suited for the formylation of electron-rich heterocycles.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Supplier |
| 5,7-Dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine | C₇H₈N₄ | 148.17 | Solid | 5 g (0.034 mol) | Prepared in Part 2 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Liquid | 7.7 g (4.6 mL, 0.05 mol) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | 50 mL | Alfa Aesar |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 50 mL | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ in H₂O | - | Saturated | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed for extraction | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | As needed | - |
Experimental Protocol
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine (1 equivalent) in 20 mL of anhydrous DMF (or dichloromethane).
-
Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde.
-
Expert Insights and Mechanistic Considerations
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is the active electrophile. The electron-rich triazolopyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the aqueous work-up yields the desired aldehyde. The reaction is typically regioselective for the most electron-rich position of the heterocyclic ring, which in this case is the 2-position of the triazolo[1,5-a]pyrimidine system.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Characterization Data
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | ~6.3 (s, 1H, pyrimidine H), ~5.0 (br s, 2H, NH₂), ~2.3 (s, 6H, 2xCH₃) | 124.08 [M+H]⁺ |
| 5,7-Dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine | C₇H₈N₄ | 148.17 | ~8.5 (s, 1H, triazole H), ~7.0 (s, 1H, pyrimidine H), ~2.7 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃) | 149.08 [M+H]⁺ |
| 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde | C₈H₈N₄O | 176.18 | ~10.1 (s, 1H, CHO), ~7.2 (s, 1H, pyrimidine H), ~2.8 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃) | 177.07 [M+H]⁺ |
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, particularly those involving volatile and corrosive reagents like phosphorus oxychloride and formic acid, must be performed in a well-ventilated fume hood.
-
Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care. Formic acid is also corrosive.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in designated containers.
Conclusion
This detailed application note provides a comprehensive and practical guide for the synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry. The inclusion of expert insights and mechanistic details aims to empower scientists with a deeper understanding of the chemical transformations involved, facilitating troubleshooting and potential adaptation of the protocol for the synthesis of related analogues.
References
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- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health. (2021-05-15)
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IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][3][4]triazolo[1,5-c]pyrimidine derivatives. Semantic Scholar. (Accessed: 2026-01-20)
- Synthesis and Biological Activity of Diheterocyclic 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives.
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IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][3][4]triazolo[1,5-c]pyrimidine derivatives. National Institutes of Health. (2013-11-25)
- Reaction of Several Aminopyrimidines With Formaldehyde. National Institutes of Health. (Accessed: 2026-01-20)
- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. StackExchange. (2020-06-02)
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper.
- Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. BenchChem. (Accessed: 2026-01-20)
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-
5,7-Dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine-2-thiol. MySkinRecipes. (Accessed: 2026-01-20)
- Dimethylformamide Dimethyl Acetal (DMFDMA)
- Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry.
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Application Notes & Protocols: The Strategic Use of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde in Kinase Inhibitor Synthesis
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, renowned for its role as a purine bio-isostere and its prevalence in a multitude of kinase inhibitors.[4] This document provides a detailed guide for researchers and drug development professionals on the application of a key, functionalized intermediate: 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde . While this specific derivative is a specialized reagent, the principles and protocols outlined herein are grounded in robust, validated chemical transformations for this class of heterocycles. We will detail its plausible synthesis and subsequent elaboration into potential kinase inhibitors, with a focus on the underlying chemical logic and providing field-proven protocols.
The Triazolo[1,5-a]pyrimidine Scaffold: A Cornerstone in Kinase Inhibition
The fusion of a triazole and a pyrimidine ring creates the[1][2][3]triazolo[1,5-a]pyrimidine system, a structure that mimics the natural purine core of ATP. This structural similarity allows molecules built on this scaffold to effectively compete with ATP for binding within the catalytic site of various kinases.[4] This competitive inhibition mechanism is a validated strategy for modulating kinase activity, which is often dysregulated in diseases like cancer.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide range of kinase targets, including:
-
Epidermal Growth Factor Receptor (EGFR) [5]
-
Spleen Tyrosine Kinase (Syk) [8]
-
Lysine-Specific Demethylase 1 (LSD1) [9]
The introduction of a carbaldehyde (formyl group) at the 2-position transforms the core scaffold into a versatile synthetic intermediate. This aldehyde serves as a reactive "handle," enabling the covalent attachment of diverse chemical fragments through reliable and high-yielding reactions, thereby facilitating the exploration of structure-activity relationships (SAR).[3] The 5,7-dimethyl substitution provides a defined steric and electronic profile, which can influence solubility, metabolic stability, and binding interactions within the kinase active site.
Synthesis of the Key Intermediate: A Proposed Route
As 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde is not a widely available commercial reagent, a reliable two-step synthesis is proposed, starting from common laboratory chemicals.
Workflow for Intermediate Synthesis
Caption: Proposed two-step synthesis of the target aldehyde intermediate.
Protocol 2.1: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is based on the classical condensation reaction between an aminotriazole and a 1,3-dicarbonyl compound.[10]
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq), acetylacetone (1.1 eq), and glacial acetic acid to serve as both catalyst and solvent.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will typically form. Pour the mixture into ice-water and neutralize carefully with a saturated sodium bicarbonate solution. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the desired product.
Protocol 2.2: Vilsmeier-Haack Formylation
This reaction introduces the aldehyde group onto the electron-rich triazolopyrimidine ring system.[1][2][11]
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N2 or Argon), cool N,N-dimethylformamide (DMF, ~10 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl3, 1.5 - 2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.[12]
-
Formylation Reaction: Dissolve the 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) from Protocol 2.1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction & Quenching: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor for the disappearance of starting material. Cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Isolation: Stir the quenched mixture for 30 minutes. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.
Physicochemical Properties
Proper characterization is essential before proceeding with subsequent synthetic steps.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₈N₄O | Calculated |
| Molecular Weight | 176.18 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Expected |
| Melting Point | To be determined experimentally | - |
| Solubility | Soluble in DCM, Chloroform, DMF; Sparingly soluble in Methanol, Ethyl Acetate | Expected |
| ¹H NMR | Consistent with structure | Required |
| Mass Spec (HRMS) | [M+H]⁺ = 177.0771 | Calculated |
Application Protocol: Kinase Inhibitor Synthesis via Reductive Amination
Reductive amination is one of the most robust and widely used methods for C-N bond formation in pharmaceutical synthesis.[13][14] It provides a direct route to couple the aldehyde with a primary or secondary amine, a common structural motif in kinase inhibitors that often forms a critical hydrogen bond with the hinge region of the kinase.
This protocol details the coupling of the aldehyde with a generic amine fragment (R¹R²NH), representing a substituted aniline or other amine-containing building block.
General Reaction Scheme
(Self-generated image representing the reaction)
Protocol 4.1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
STAB is the reagent of choice for many reductive aminations due to its mild nature, which prevents over-reduction of the aldehyde, and its tolerance of a wide range of functional groups.
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde (1.0 eq) and the desired amine (1.0 - 1.2 eq).
-
Solvent: Add an anhydrous solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol.
-
Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 - 2.0 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude amine product by silica gel column chromatography.
| Component | Role | Stoichiometry | Notes |
| Aldehyde | Electrophile | 1.0 eq | The key intermediate. |
| Amine (R¹R²NH) | Nucleophile | 1.0 - 1.2 eq | The fragment to be coupled. |
| STAB | Reducing Agent | 1.5 - 2.0 eq | Mild hydride source, reduces the iminium ion. |
| DCE or THF | Solvent | - | Anhydrous conditions are preferred. |
| Acetic Acid | Catalyst | 0.0 - 0.1 eq | Optional, can accelerate imine formation. |
Target Context: The EGFR Signaling Pathway
To illustrate the relevance of this synthesis, we consider the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[5] Many successful cancer therapeutics function by inhibiting EGFR. The triazolopyrimidine scaffold is a known core for EGFR inhibitors.[5]
Caption: EGFR signaling pathway and the site of action for a kinase inhibitor.
A kinase inhibitor synthesized from our aldehyde intermediate would be designed to occupy the ATP-binding pocket of the EGFR kinase domain, preventing its phosphorylation and blocking the entire downstream signaling cascade. The amine fragment introduced via reductive amination would typically be designed to interact with the hinge region of the kinase, a key determinant of binding affinity and selectivity.
References
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BenchChem (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. 1
-
BenchChem (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. 2
-
Al-Ostoot, F.H., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health (NIH). 5
-
Request PDF. Applications of the Vilsmeier reaction in heterocyclic chemistry. 3
-
NROChemistry. Vilsmeier-Haack Reaction. 12
-
Eldeeb, A., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate. 6
-
Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. PubMed. 8
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. 11
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Ghozlan, S.A.S., et al. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. 15
-
Wang, S., et al. (2021). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. 16
-
Zhang, Y., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. PubMed. 9
-
El-Sayed, M.A.A., et al. (2025). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. ResearchGate. 7
-
Wang, S., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. National Institutes of Health (NIH). 17
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Barreiro, E.J., et al. (2023). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). 4
-
Afanasyev, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. 13
-
Afanasyev, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. 14
-
Zuniga, E.S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. 10
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Application Notes and Protocols for the Development of Herbicidal Agents from Triazolopyrimidine Derivatives
Introduction: The Significance of Triazolopyrimidine Derivatives in Weed Management
The relentless pursuit of selective and potent herbicides is a cornerstone of modern agriculture. Among the various classes of chemical agents, triazolopyrimidine derivatives have emerged as a highly successful and widely utilized group of herbicides.[1][2][3] These compounds are renowned for their high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles.[4][5] This guide provides a comprehensive overview of the key scientific principles and practical methodologies involved in the discovery and development of novel herbicidal agents based on the triazolopyrimidine scaffold.
Triazolopyrimidine herbicides belong to the family of acetolactate synthase (ALS) inhibitors.[6][7] ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[8][9][10] As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of ALS leads to a cascade of metabolic disruptions, ultimately resulting in plant death.[8][11] A key advantage of targeting ALS is that this enzyme is absent in animals, which contributes to the low toxicity of these herbicides to mammals.[9][12]
This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the critical aspects of triazolopyrimidine herbicide development. We will delve into the mechanism of action, explore the nuances of structure-activity relationships, and provide detailed, field-proven protocols for the synthesis of these compounds and the evaluation of their herbicidal efficacy through both in vitro and in vivo assays.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of triazolopyrimidine derivatives is a direct consequence of their potent and specific inhibition of the ALS enzyme.[6][7][12] This inhibition disrupts the production of essential amino acids, leading to the cessation of cell division and plant growth. Symptoms of herbicide action, such as stunting and chlorosis, typically appear over several days.[6]
The ALS enzyme catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate and the condensation of pyruvate and 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate. These are the initial steps in the biosynthesis of valine, leucine, and isoleucine. Triazolopyrimidine herbicides are non-competitive or uncompetitive inhibitors, binding to a site on the enzyme that is distinct from the active site. This binding prevents the substrate from accessing the active site, thereby halting the catalytic process.
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
The development of potent and selective triazolopyrimidine herbicides is heavily reliant on understanding the structure-activity relationship (SAR). SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its herbicidal activity. This iterative process allows for the optimization of the molecule to enhance its potency, broaden its weed control spectrum, and improve its crop selectivity.
Key areas of the triazolopyrimidine scaffold that are often modified in SAR studies include:
-
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence herbicidal activity and crop selectivity.
-
The Sulfonamide Linkage: For triazolopyrimidine sulfonamides, modifications to the sulfonamide bridge and the attached aryl group are critical for optimizing potency and spectrum. Reversing the sulfonamide linkage has also been a successful strategy.[6][13]
-
Substituents on the Triazole Ring: Alterations to the triazole ring can also modulate the compound's herbicidal properties.
The insights gained from SAR studies are crucial for designing new derivatives with improved performance. For example, the development of the commercial herbicide penoxsulam was the result of extensive SAR investigations that led to a compound with excellent control of grass, sedge, and broadleaf weeds in rice.[6][13]
Experimental Protocols
Protocol 1: Synthesis of a Representative Triazolopyrimidine Sulfonamide Herbicide
This protocol provides a general, two-step procedure for the synthesis of a triazolopyrimidine sulfonamide derivative, a common structural motif in this class of herbicides. This process involves the initial formation of the triazolopyrimidine core, followed by reaction with a sulfonyl chloride.
Step 1: Synthesis of the Triazolopyrimidine Core (e.g., 2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine)
This step involves the condensation of an aminotriazole with a β-ketoester.
Materials:
-
3-amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1 equivalent) in acetic acid.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the triazolopyrimidine core.
Step 2: Synthesis of the Triazolopyrimidine Sulfonamide
This step involves the reaction of the triazolopyrimidine core with an appropriately substituted arylsulfonyl chloride.
Materials:
-
2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (from Step 1)
-
2,6-difluorobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Suspend the 2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2-3 equivalents) to the suspension and cool the mixture in an ice bath.
-
Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 equivalents) in dry DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final triazolopyrimidine sulfonamide herbicide.
Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This colorimetric assay quantifies the inhibitory activity of test compounds against the ALS enzyme. The assay measures the formation of acetolactate, which is then converted to acetoin for colorimetric detection.[8]
Materials:
-
Crude ALS enzyme extract from a suitable plant source (e.g., young pea or barley shoots)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD
-
Test compounds dissolved in DMSO
-
6 N Sulfuric Acid (H₂SO₄)
-
Color Reagent A: 0.5% (w/v) creatine
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude ALS enzyme extract. Keep on ice.[8]
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of test compound solution at various concentrations (or DMSO for control)
-
40 µL of crude enzyme extract
-
-
Include a blank with buffer and enzyme but no substrate.
-
-
Enzymatic Reaction:
-
Incubate the microplate at 37°C for 60 minutes.[8]
-
-
Stopping the Reaction and Decarboxylation:
-
Add 50 µL of 6 N H₂SO₄ to each well to stop the reaction.
-
Incubate the plate at 60°C for 15 minutes to facilitate the conversion of acetolactate to acetoin.[8]
-
-
Color Development:
-
Add 50 µL of Color Reagent A (creatine) to each well.
-
Add 50 µL of Color Reagent B (α-naphthol) to each well.
-
Incubate the plate at 60°C for 15 minutes.[8]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Whole-Plant (In Vivo) Herbicidal Activity Bioassay
This protocol describes a greenhouse-based bioassay to evaluate the herbicidal efficacy of triazolopyrimidine derivatives on whole plants.
Materials:
-
Test compounds
-
Acetone or other suitable solvent
-
Tween 20 or other surfactant
-
Pots (e.g., 8-10 cm diameter) filled with potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass) and crop species (e.g., wheat, corn).
-
Laboratory sprayer
-
Greenhouse with controlled temperature and light conditions.
Procedure:
-
Plant Cultivation:
-
Sow seeds of the selected weed and crop species in pots.
-
Grow the plants in a greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a minimal amount of acetone.
-
Prepare a series of dilutions in water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare - g a.i./ha).
-
-
Herbicide Application:
-
Apply the test solutions to the foliage of the plants using a laboratory sprayer calibrated to deliver a specific volume.
-
Include a negative control (sprayed with the solvent-surfactant solution only) and a positive control (a commercial herbicide with a similar mode of action).
-
-
Evaluation:
-
Return the treated plants to the greenhouse and maintain for 14-21 days.
-
Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Alternatively, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
-
Calculate the ED₅₀ value (the effective dose required to cause 50% growth inhibition or injury).
-
Data Presentation and Interpretation
The data generated from the in vitro and in vivo assays should be systematically organized to facilitate SAR analysis. A tabular format is highly effective for comparing the activity of different derivatives.
Table 1: Herbicidal Activity of Representative Triazolopyrimidine Derivatives
| Compound ID | R¹ Substituent | R² Substituent | ALS IC₅₀ (nM) | Herbicidal Efficacy (ED₅₀, g a.i./ha) on A. retroflexus |
| TP-1 (Lead) | -H | -H | 150 | 200 |
| TP-2 | 5-CH₃ | -H | 75 | 120 |
| TP-3 | 5-OCH₃ | -H | 60 | 100 |
| TP-4 | 5-CH₃ | 2,6-di-F | 15 | 25 |
| Flumetsulam | 5-CH₃ | 2,6-di-F | ~1850[4] | 30-60 |
| Penoxsulam | - | - | Potent Inhibitor | 15-30 |
Note: The data in this table are illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be derived from experimental results.
Conclusion and Future Perspectives
The development of herbicidal agents from triazolopyrimidine derivatives is a scientifically rigorous process that combines organic synthesis, enzymology, and plant biology. The protocols and principles outlined in this guide provide a solid framework for researchers engaged in this field. A thorough understanding of the mechanism of action, coupled with systematic SAR studies and robust bioassays, is essential for the discovery of novel, effective, and safe weed management solutions.
Future research in this area will likely focus on overcoming the challenge of herbicide resistance in weed populations. This may involve the design of triazolopyrimidine derivatives that bind to different sites on the ALS enzyme or that are effective against mutated forms of the enzyme. Additionally, there is ongoing interest in developing derivatives with even greater crop selectivity and more favorable environmental profiles. The continued application of the principles and techniques described herein will undoubtedly play a pivotal role in the future of sustainable agriculture.
References
-
Dal Magro, T., et al. (2010). Properties of the enzyme acetolactate synthase in herbicide resistant canola. Bragantia, 69(1), 1-8. Retrieved from [Link]
-
Eilers, R. J., et al. (2009). Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. Pest Management Science, 65(6), 685-694. Retrieved from [Link]
- Gerwick, B. C., et al. (1990). Mechanism of action of the 1,2,4‐triazolo[1,5‐a] pyrimidines. Pesticide Science, 29(3), 357-364.
-
Herbicide Symptoms. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. University of California Agriculture and Natural Resources. Retrieved from [Link]
-
Horowitz, M. (1976). Application of bioassay techniques to herbicide investigations. Weed Research, 16(4), 209-215. Retrieved from [Link]
-
Joe Gardener. (2021). How to Conduct a Bioassay Test. Retrieved from [Link]
-
Low, Y. S., et al. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Scientific Reports, 11(1), 21055. Retrieved from [Link]
-
MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]
-
Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M). Retrieved from [Link]
-
Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Conducting a Bioassay for Herbicide Residues. Retrieved from [Link]
-
Washington State University. (n.d.). Bioassay Test for Herbicide Residues in Compost. Retrieved from [Link]
-
Weeks, D. P., et al. (2009). Penoxsulam—structure–activity relationships of triazolopyrimidine sulfonamides. Pest Management Science, 65(6), 685-694. Retrieved from [Link]
-
WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
Yang, S., et al. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 18(16), 6031-6038. Retrieved from [Link]
-
Charles River. (n.d.). In Vitro Amyotrophic Lateral Sclerosis (ALS) Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Colorimetric enzyme assay for recombinant ALS. Retrieved from [Link]
-
PubMed. (2001). Development of a novel in vitro assay (ALS assay) for evaluation of vaccine-induced antibody secretion from circulating mucosal lymphocytes. Retrieved from [Link]
-
Acetolactate Synthase Microplate Assay Kit User Manual. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO2013060837A1 - Synthesis of triazolopyrimidine compounds.
-
ResearchGate. (2016). Synthesis of[8][14][15]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from [Link]
-
PubMed. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Retrieved from [Link]
-
RSC Publishing. (2024). The preparation of[8][14][15]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. Retrieved from [Link]
-
MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]
-
Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M). Retrieved from [Link]
-
PubMed Central. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Retrieved from [Link]
- Google Patents. (n.d.). CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof.
-
ResearchGate. (2019). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Retrieved from [Link]
-
RSC Advances. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[8][14][15]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Retrieved from [Link]
-
MDPI. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[8][14][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
PubMed Central. (2012). A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved from [Link]
-
ResearchGate. (1976). Application of bioassay techniques to herbicide investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of synthesised compounds against various cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
- Google Patents. (n.d.). CN105399746B - Triazolopyrimidine sulfonamide compound, the composition containing the compound and its application.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. CN105399746B - Triazolopyrimidine sulfonamide compound, the composition containing the compound and its application - Google Patents [patents.google.com]
- 4. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 6. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. scielo.br [scielo.br]
- 10. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: High-Throughput Antifungal Screening of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde Derivatives
Introduction: The Pressing Need for Novel Antifungal Agents
The global rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to public health. The current antifungal armamentarium is limited to a few classes of drugs, and the development of new, effective agents is a critical priority for the scientific and medical communities.[1] Triazolo[1,5-a]pyrimidine scaffolds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antifungal properties.[2][3] This document provides a detailed guide for the high-throughput screening of a library of derivatives based on the 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde core, a promising starting point for the discovery of novel antifungal drug candidates.
The rationale for focusing on this particular scaffold lies in the established antifungal activity of triazole-containing compounds. The triazole moiety is a key pharmacophore in several clinically used antifungal drugs, where it typically functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a crucial step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By systematically modifying the 2-carbaldehyde position of the 5,7-Dimethyl-triazolo[1,5-a]pyrimidine nucleus, researchers can explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and novel mechanisms of action.
I. Synthesis of a Focused Library of Derivatives
The starting material, 5,7-Dimethyl-[4][5][6]triazolo[1,5-a]pyrimidine-2-carbaldehyde, is a commercially available compound (CAS 55293-96-4), providing a convenient entry point for the synthesis of a diverse library of derivatives.[7][8] The aldehyde functionality at the 2-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.
A key strategy is the synthesis of Schiff base derivatives through the condensation of the carbaldehyde with a range of primary amines. This reaction is typically straightforward and high-yielding, making it amenable to parallel synthesis and the rapid generation of a library of compounds. The selection of amines should be guided by principles of medicinal chemistry, incorporating a variety of steric and electronic properties to probe the SAR.
General Protocol for Schiff Base Derivative Synthesis:
-
Dissolution: Dissolve 5,7-Dimethyl-[4][5][6]triazolo[1,5-a]pyrimidine-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Antifungal Susceptibility Testing: A High-Throughput Approach
The cornerstone of the screening process is the determination of the Minimum Inhibitory Concentration (MIC) of each derivative against a panel of clinically relevant fungal pathogens. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose due to its reproducibility and scalability for high-throughput screening.[9]
Recommended Fungal Panel:
A well-curated fungal panel is essential for identifying broad-spectrum agents and those with activity against resistant strains. The following is a recommended starting panel:
| Category | Species | Rationale |
| Yeasts | Candida albicans (ATCC 90028) | Most common cause of candidiasis. |
| Candida glabrata (ATCC 90030) | Intrinsically less susceptible to azoles. | |
| Candida auris (e.g., B11221) | Emerging multidrug-resistant pathogen. | |
| Cryptococcus neoformans (ATCC 208821) | Causative agent of cryptococcal meningitis. | |
| Molds | Aspergillus fumigatus (ATCC 204305) | Major cause of invasive aspergillosis. |
| Aspergillus flavus (ATCC 204304) | Producer of aflatoxins and a common pathogen. | |
| Fusarium solani (ATCC 36031) | Often resistant to conventional antifungals. | |
| Trichophyton rubrum (ATCC 28188) | Common cause of dermatophytosis. |
Protocol for Broth Microdilution Assay (Adapted from CLSI M27/M38):
1. Preparation of Fungal Inoculum:
-
Yeasts (Candida spp., Cryptococcus neoformans):
-
Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[10]
-
-
Molds (Aspergillus spp., Fusarium spp., Trichophyton spp.):
-
Culture the mold on Potato Dextrose Agar (PDA) at 28-35°C for 7 days, or until adequate sporulation is observed.
-
Harvest conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.[11][12]
-
2. Preparation of Microdilution Plates:
-
Prepare stock solutions of the test compounds and control drugs (e.g., Fluconazole, Amphotericin B) in dimethyl sulfoxide (DMSO).
-
In a 96-well, flat-bottom microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.0313 to 16 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only) on each plate.
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Seal the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for yeasts and 48-72 hours for molds.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 530 nm).
Workflow for Antifungal Screening
Caption: Workflow from library synthesis to lead optimization.
III. Data Analysis and Interpretation
Quantitative Data Summary:
The results of the antifungal screening should be compiled into a clear and concise table for easy comparison of the activity of the different derivatives.
| Compound | R-Group | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. C. auris |
| Parent | -CHO | >16 | >16 | >16 |
| Derivative 1 | -CH=N-Phenyl | 8 | 16 | 8 |
| Derivative 2 | -CH=N-(4-Cl-Phenyl) | 2 | 4 | 2 |
| Derivative 3 | -CH=N-(2,4-diCl-Phenyl) | 0.5 | 1 | 0.5 |
| Fluconazole | (Control) | 1 | >64 | 32 |
| Amphotericin B | (Control) | 0.5 | 1 | 1 |
This table presents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis:
The primary goal of screening a library of derivatives is to establish a structure-activity relationship. By analyzing the MIC data in the context of the chemical modifications, researchers can identify key structural features that contribute to antifungal activity. For example, in the hypothetical data above, the addition of chloro-substituents to the phenyl ring of the Schiff base progressively enhances antifungal potency. This observation would guide the synthesis of the next generation of derivatives.
IV. Advanced Protocols: Exploring the Mechanism of Action
For promising "hit" compounds, further investigation into their mechanism of action is crucial. While many triazole-containing compounds target ergosterol biosynthesis, it is important to consider and investigate novel mechanisms.[5][6][13]
Protocol for Minimum Fungicidal Concentration (MFC) Determination:
The MFC assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity.
-
Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well of the microdilution plate that shows no visible growth.
-
Spot the aliquot onto a drug-free SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plate (≥99.9% killing).
Potential Mechanisms of Action to Investigate:
Beyond ergosterol biosynthesis, several other fungal-specific pathways represent potential targets for novel antifungals.
Caption: Potential antifungal targets for novel compounds.
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the systematic screening of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde derivatives for antifungal activity. This high-throughput approach, grounded in established methodologies, enables the efficient identification of promising lead compounds. Subsequent hit-to-lead optimization, guided by SAR analysis and mechanistic studies, holds the potential to deliver novel antifungal agents with improved efficacy and the ability to combat drug-resistant fungal pathogens.
VI. References
-
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (n.d.). MDPI. Retrieved from [Link]
-
Antifungal agents: mechanisms of action. (n.d.). PubMed. Retrieved from [Link]
-
Novel Approaches for Efficient Antifungal Drug Action. (2018). PubMed. Retrieved from [Link]
-
Antifungal Drugs: The Current Armamentarium and Development of New Agents. (n.d.). American Society for Microbiology. Retrieved from [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). NIH. Retrieved from [Link]
-
Mechanisms of action of novel antifungal drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (n.d.). NIH. Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved from [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2023). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. (n.d.). NIH. Retrieved from [Link]
-
Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. (n.d.). American Society for Microbiology. Retrieved from [Link]
-
Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO. Retrieved from [Link]
-
Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. (n.d.). NIH. Retrieved from [Link]
-
Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Antifungal Activity Test Service - Live Biotherapeutics. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). NIH. Retrieved from [Link]
-
Antifungal Susceptibility Test Service - Live Biotherapeutics. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Synthesis of[4][5][6]Triazolo[1,5-a]pyrimidine (Microreview). (n.d.). ResearchGate. Retrieved from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). NIH. Retrieved from [Link]
-
Structure-activity relationship between triazoles as miconazole analogues. (n.d.). ResearchGate. Retrieved from [Link]
-
5,7-Dimethyl-[4][5][6]triazolo[1,5-a]pyrimidine-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Biological Activity of Diheterocyclic 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). SpringerLink. Retrieved from [Link]
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Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde Derivatives: An Application Note and Detailed Protocol
This guide provides a comprehensive protocol for the synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the versatile reactivity of the aldehyde functional group, which serves as a key synthetic handle for the creation of diverse molecular libraries. The[1][2][3]triazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.[4]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides a framework for the synthesis and characterization of these valuable compounds.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purines, making it a valuable template for the design of molecules that can interact with biological systems.[5] The introduction of a carbaldehyde group at the 2-position of the 5,7-dimethyl substituted core opens up a vast chemical space for derivatization. This aldehyde can undergo a variety of chemical transformations, including but not limited to reductive amination, Wittig reactions, and condensations, to generate a wide array of derivatives for biological screening.
The synthetic strategy outlined herein involves a two-step process:
-
Synthesis of the Core Scaffold: Preparation of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Formylation of the Scaffold: Introduction of the carbaldehyde group at the 2-position via the Vilsmeier-Haack reaction.
This protocol is designed to be a self-validating system, with clear steps and explanations to ensure reproducibility and success in the laboratory.
Synthetic Workflow Overview
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for the preparation of the target compound.
Part 1: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
The synthesis of the triazolopyrimidine core is a well-established cyclocondensation reaction.[5] This procedure involves the reaction of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).
Protocol: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Amino-1,2,4-triazole | C₂H₄N₄ | 84.08 | 8.41 g | 0.1 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 10.01 g (10.2 mL) | 0.1 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-1,2,4-triazole (8.41 g, 0.1 mol) and acetylacetone (10.01 g, 0.1 mol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 80-90% Appearance: White to off-white solid. Melting Point: 136-139 °C[6]
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8] The electrophilic Vilsmeier reagent then attacks the electron-rich triazolopyrimidine ring system.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then undergoes electrophilic aromatic substitution on the triazolopyrimidine ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Protocol: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine | C₇H₈N₄ | 148.17 | 7.41 g | 0.05 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 6.8 mL (11.5 g) | 0.075 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (25 mL) to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (6.8 mL, 0.075 mol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (7.41 g, 0.05 mol) in dichloromethane (50 mL) and add this solution to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40 °C for DCM) for 2-4 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 100 mL of ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield: 60-75% Appearance: Yellowish solid.
Characterization of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₈N₄O[3] |
| Molecular Weight | 176.18 g/mol [3] |
| IUPAC Name | 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde[3] |
| CAS Number | 55293-96-4[3] |
Spectroscopic Data (Expected):
-
¹H NMR: Resonances corresponding to the two methyl groups, the pyrimidine proton, and the aldehyde proton.
-
¹³C NMR: Signals for the carbons of the methyl groups, the pyrimidine and triazole rings, and the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. It is crucial to maintain a low temperature during the addition of POCl₃ to prevent side reactions.
-
Workup: The quenching and neutralization steps should be performed carefully and slowly, as they can be exothermic.
-
Purification: The polarity of the eluent for column chromatography may need to be optimized based on TLC analysis to achieve good separation.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. By following these procedures, researchers can efficiently produce this valuable intermediate, which can serve as a cornerstone for the development of novel derivatives with potential applications in drug discovery and materials science. The explanatory nature of this guide aims to empower scientists to not only replicate the synthesis but also to understand the underlying chemical principles, allowing for adaptation and further innovation.
References
-
(No author given). (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar. [Link]
-
(No author given). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
(No author given). (n.d.). 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. PubChem. [Link]
-
Lipson, V. V., et al. (2012). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Journal of Heterocyclic Chemistry, 49(5), 1019–1025. [Link]
-
Maciá, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(15), 2779. [Link]
-
Singh, O., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 87, 102919. [Link]
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- 4. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Therapeutic Potential of Triazolopyrimidines in Oncology
An in-depth guide to the in-vitro evaluation of triazolopyrimidines, a promising class of heterocyclic compounds, for their potential as anticancer agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core cell-based assays, including the scientific principles, detailed step-by-step protocols, and data interpretation strategies.
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its versatile pharmacological activities.[4] In recent years, derivatives of this heterocyclic system have garnered significant attention as potential anticancer agents, demonstrating efficacy against a range of human tumor cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[5][6]
The anticancer mechanisms of triazolopyrimidines are diverse. Certain derivatives function as potent kinase inhibitors, targeting critical signaling pathways that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, AKT and ERK.[7][8] Others have been shown to induce cell cycle arrest or interfere with microtubule dynamics by promoting tubulin polymerization through a unique mechanism distinct from that of paclitaxel.[2][8][9]
Given this mechanistic diversity, a systematic and multi-faceted approach to evaluating their biological activity is essential. This guide details a strategic panel of cell-based assays designed to comprehensively characterize the anticancer profile of novel triazolopyrimidine compounds, from initial cytotoxicity screening to elucidating their effects on apoptosis, cell cycle progression, and metastatic potential.
Chapter 1: Foundational Steps - Cell Line Selection and Compound Preparation
The reliability of any in-vitro study hinges on the proper selection and maintenance of cell lines and the accurate preparation of test compounds.
Rationale for Cell Line Selection
Choosing the right cell line is a critical first step. The selection should be guided by the research question and the putative mechanism of the compound. For instance, if a triazolopyrimidine is designed to target EGFR, it is crucial to use cell lines with well-characterized EGFR expression levels, such as HCC1937 (high EGFR) or HeLa cells.[7]
Commonly Used Cancer Cell Lines:
-
MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line, widely used for studying hormone-dependent cancers.[10]
-
A549: A human lung adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
DU145: An androgen-independent human prostate carcinoma cell line.[11]
It is imperative to source cell lines from reputable repositories like the American Type Culture Collection (ATCC) to ensure authenticity and prevent cross-contamination.[12] All cell lines should be maintained under sterile conditions using the recommended growth media and supplements, and regularly tested for mycoplasma contamination.[13][14]
Preparation of Triazolopyrimidine Test Compounds
Most small molecule inhibitors are hydrophobic and require an organic solvent for solubilization.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the triazolopyrimidine compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including the vehicle control) and remains non-toxic to the cells, typically ≤ 0.5%.[7]
Chapter 2: Primary Screening for Cytotoxicity - The MTT Assay
The initial evaluation of an anticancer compound involves determining its ability to inhibit cell growth or induce cell death. The MTT assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Scientific Principle
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active (viable) cells.[15] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.[17]
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Triazolopyrimidine compound and vehicle (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[18] Include wells for blank (medium only) and vehicle controls.
-
Cell Treatment: Prepare serial dilutions of the triazolopyrimidine compound in complete medium. Aspirate the old medium from the wells and add 100 µL of the compound dilutions. Add medium with the same final concentration of DMSO to the vehicle control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.[15][18]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[18] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background noise.[15]
Data Analysis and Interpretation
-
Correct Absorbance: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
| Compound Conc. (µM) | Absorbance (570nm) | Corrected Absorbance | % Viability |
| Blank (Media) | 0.052 | N/A | N/A |
| Vehicle (0 µM) | 1.252 | 1.200 | 100% |
| 1 | 1.132 | 1.080 | 90.0% |
| 5 | 0.892 | 0.840 | 70.0% |
| 10 | 0.652 | 0.600 | 50.0% |
| 25 | 0.352 | 0.300 | 25.0% |
| 50 | 0.172 | 0.120 | 10.0% |
| Table 1: Example data layout for IC₅₀ determination. |
Chapter 3: Investigating Programmed Cell Death - Apoptosis Assays
If a triazolopyrimidine demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis, a controlled and non-inflammatory form of programmed cell death.
Annexin V/PI Staining by Flow Cytometry
This is the gold-standard method for detecting and quantifying apoptosis. It differentiates viable, early apoptotic, late apoptotic, and necrotic cell populations.[19]
Scientific Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[20] During early apoptosis, this asymmetry is lost, and PS is externalized to the cell surface.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.[1]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[1]
-
Annexin V- / PI+: Primarily necrotic cells (due to primary injury).
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Detailed Experimental Protocol: Annexin V/PI Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Induce Apoptosis: Treat cells with the triazolopyrimidine compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Centrifuge the washed cells and resuspend the pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[1][20] c. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.[1] Gently mix. e. Incubate for 15-20 minutes at room temperature in the dark.[1][20]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[1] Analyze the samples on a flow cytometer as soon as possible, collecting at least 10,000 events per sample.
Confirmation by Western Blot
To validate the flow cytometry results and gain mechanistic insight, perform a Western blot to detect key apoptosis-related proteins.
Scientific Principle: Apoptosis is executed by a cascade of enzymes called caspases. A key executioner caspase is Caspase-3, which exists as an inactive pro-enzyme (pro-Caspase-3) and is cleaved into an active form during apoptosis. The Bcl-2 family of proteins regulates this process, with pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the cleaved Caspase-3 level or an increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[21]
Protocol Summary:
-
Protein Extraction: Lyse treated and control cells using RIPA buffer.[22]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[22]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate overnight with primary antibodies against cleaved Caspase-3, total Caspase-3, Bax, Bcl-2, and a loading control (e.g., GAPDH).[22][23]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL kit.[22][24]
Chapter 4: Elucidating Effects on Cell Proliferation - Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[25]
Scientific Principle
Flow cytometry can be used to analyze the cell cycle distribution of a population based on DNA content.[26] Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[27] The fluorescence intensity of the stained cells is directly proportional to their DNA content:
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.
An accumulation of cells in a specific phase (e.g., G2/M) after treatment suggests the compound induces cell cycle arrest at that checkpoint.[8]
Caption: Experimental workflow for cell cycle analysis using PI staining.
Detailed Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[26]
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the triazolopyrimidine compound for the desired time (e.g., 24 hours).
-
Harvesting: Collect and combine both floating and adherent cells for each sample.
-
Fixation: a. Centrifuge the cells and resuspend the pellet in 1 mL of cold PBS. b. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[26] c. Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[26]
-
Staining: a. Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that the PI dye only binds to DNA.[27] d. Incubate in the dark at room temperature for 30 minutes.[26]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use doublet discrimination gating to exclude cell aggregates and obtain a clean histogram of DNA content.[26] Use cell cycle analysis software to quantify the percentage of cells in each phase.
Chapter 5: Assessing Metastatic Potential - Migration and Invasion Assays
A key hallmark of malignant cancer is the ability of cells to migrate and invade surrounding tissues. Evaluating a compound's ability to inhibit these processes is crucial.
Wound Healing (Scratch) Assay
This simple and cost-effective method assesses collective cell migration.[28]
Scientific Principle: A "wound" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells at the edge of the wound migrate to close the gap is monitored over time. An effective anti-migratory compound will slow down this closure rate compared to the control.[3][28]
Protocol Summary:
-
Create Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create Wound: Use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.[3][29]
-
Wash and Treat: Wash gently with PBS to remove dislodged cells.[29] Add fresh medium containing the triazolopyrimidine compound or vehicle control.
-
Imaging: Immediately capture an image of the wound (T=0). Continue to capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.[3]
-
Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Transwell Invasion Assay
This assay provides a more biologically relevant model for invasion by requiring cells to actively degrade and move through an extracellular matrix (ECM) barrier.[30][31]
Scientific Principle: The assay uses a two-chamber system (a Transwell insert) separated by a porous membrane. For an invasion assay, the top of the membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix.[32] Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains medium with a chemoattractant (e.g., 10% FBS). Invasive cells will degrade the Matrigel and migrate through the pores toward the chemoattractant.[30] The number of cells that reach the bottom of the membrane is quantified as a measure of invasion.
Caption: Hypothetical mechanism of a kinase-inhibiting triazolopyrimidine.
References
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Zhang, H., et al. (2007). Synthesis and SAR ofT[1][2][3]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
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Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Sophie, L. (2024). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. BenchSci. [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. [Link]
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ResearchGate. (2007). Synthesis and SAR ofT[1][2][3]riazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]
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protocols.io. (2018). Wound healing migration assay (Scratch assay). protocols.io. [Link]
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Steffens, A., et al. (2018). Transwell In Vitro Cell Migration and Invasion Assays. PMC. [Link]
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protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]
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ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. SnapCyte. [Link]
-
JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments. [Link]
-
Weitman, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
-
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Creative Bioarray. [Link]
-
Al-Warhi, T., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. PMC. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
-
Geng, P., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. [Link]
-
Sztanke, K., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Radi, M., et al. (2019). Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. PubMed. [Link]
-
Auctores. (2020). Evaluation of cell cycle inhibitors by flow cytometry. Auctores. [Link]
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Journal of Chemical Technology. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]
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Jiang, S., et al. (2015). Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. PMC. [Link]
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Mohamed, A. M., et al. (2015). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. PubMed. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego. [Link]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. [Link]
-
Bio-protocol. (2018). Western blotting. Bio-protocol. [Link]
-
Wang, J., et al. (2017). Synthesis and anticancer activity evaluation of a series oft[1][2][3]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
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Ayoup, M. S., et al. (2021). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture. University of Missouri. [Link]
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- 4. Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Wound healing assay | Abcam [abcam.com]
- 29. Wound healing migration assay (Scratch assay) [protocols.io]
- 30. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
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dihydroorotate dehydrogenase (DHODH) inhibitor screening
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- 4. bioengineer.org [bioengineer.org]
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- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
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- 18. researchgate.net [researchgate.net]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pubs.acs.org [pubs.acs.org]
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- 25. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook [barchart.com]
Application Notes and Protocols for the Analytical Characterization of Triazolopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Triazolopyrimidine Scaffold - A Privileged Structure in Modern Chemistry
The triazolopyrimidine nucleus, a fused heterocyclic system comprising a triazole and a pyrimidine ring, represents a "privileged scaffold" in medicinal and agrochemical chemistry.[1] Its inherent structural features allow for diverse substitutions, leading to a wide array of compounds with significant biological activities.[1] Molecules incorporating this core have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[2][3] Given the potent and often specific biological activities of these compounds, a rigorous and comprehensive analytical characterization is paramount. This ensures the unambiguous identification, purity assessment, and structural elucidation of newly synthesized triazolopyrimidine derivatives, which is a critical prerequisite for their advancement in the drug discovery and development pipeline.[4][5]
This guide provides a detailed overview of the key analytical methodologies employed in the characterization of triazolopyrimidine compounds. It is designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical strategies.
The Analytical Workflow: A Multi-Technique Approach
The characterization of a novel triazolopyrimidine compound is not a linear process but rather an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle, and the convergence of data from multiple methods leads to a confident and complete compound profile.
Caption: Figure 1. Integrated Analytical Workflow for Triazolopyrimidine Characterization.
I. Chromatographic Methods: Assessing Purity and Polarity
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for determining the purity of triazolopyrimidine compounds.[6] The choice of method parameters is dictated by the polarity of the analyte, which can be significantly influenced by the nature and position of substituents on the heterocyclic core.
A. Expertise & Experience: Method Development Considerations
Reverse-phase HPLC (RP-HPLC) is the most common approach for triazolopyrimidine analysis. The nonpolar stationary phase (typically C18 or C8) retains the analytes, which are then eluted by a polar mobile phase.
-
Mobile Phase Selection: A mixture of water and an organic solvent (acetonitrile or methanol) is standard. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The inclusion of a small percentage of acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), is crucial. This serves to protonate any basic nitrogen atoms within the triazolopyrimidine ring system, leading to sharper peaks and improved chromatographic resolution by minimizing tailing.
-
Column Chemistry: A C18 column is a robust starting point for most triazolopyrimidine derivatives. For more polar analogs, a column with a different stationary phase, such as a polar-embedded C18 or a phenyl-hexyl column, may provide better retention and selectivity.
-
Detection: The aromatic nature of the triazolopyrimidine scaffold makes UV detection highly effective. A photodiode array (PDA) detector is recommended as it allows for the acquisition of the UV spectrum of the analyte, which can aid in peak identification and purity assessment.
B. Protocol: General Purpose RP-HPLC Method for Purity Analysis
Objective: To determine the purity of a synthesized triazolopyrimidine compound.
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Sample of triazolopyrimidine compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the triazolopyrimidine compound.
-
Dissolve the sample in a suitable solvent (e.g., ACN, methanol, or a mixture of ACN/water) to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: PDA detector, 210-400 nm (monitor at a wavelength of maximum absorbance, often around 254 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Trustworthiness: This protocol includes a gradient elution that covers a wide polarity range, making it suitable for screening a variety of triazolopyrimidine derivatives. The use of a PDA detector allows for peak tracking and co-elution checks, enhancing the reliability of the purity assessment. Method validation should be performed in accordance with ICH guidelines for quantitative analysis.[3]
II. Liquid Chromatography-Mass Spectrometry (LC-MS): The First Look at Identity
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing rapid confirmation of the molecular weight of the target compound and an initial assessment of purity.
A. Expertise & Experience: Interpreting Mass Spectra
Electrospray ionization (ESI) is the most common ionization technique for triazolopyrimidines due to the presence of basic nitrogen atoms that are readily protonated.
-
Expected Ions: In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺. Depending on the mobile phase composition and the presence of salts, adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed.
-
Fragmentation: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. The triazolopyrimidine core can undergo characteristic fragmentation patterns. Common fragmentation pathways for related fused heterocyclic systems include the loss of small neutral molecules like HCN, N₂, or side-chain fragments.[7][8] The pyrimidine ring is generally more stable than the fused triazole ring during fragmentation.[8]
B. Protocol: LC-MS Analysis for Molecular Weight Confirmation
Objective: To confirm the molecular weight of a synthesized triazolopyrimidine compound.
Instrumentation: HPLC or UPLC system coupled to a single quadrupole or a more advanced mass spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
-
Sample Preparation and Chromatography: Follow the same procedure as for the RP-HPLC method described in Section I. Using a volatile buffer like formic acid or ammonium acetate is crucial for MS compatibility.
-
Mass Spectrometry Parameters (Example for a Single Quadrupole):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Desolvation): 600 L/hr
-
Scan Range: m/z 100 - 1000
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Examine the mass spectrum corresponding to the main chromatographic peak.
-
Identify the [M+H]⁺ ion and confirm that its mass corresponds to the expected molecular weight of the target compound.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including triazolopyrimidines. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
A. Expertise & Experience: A Guide to NMR for Triazolopyrimidines
-
¹H NMR: The aromatic protons on the triazolopyrimidine core typically resonate in the downfield region (δ 7.0-9.5 ppm). The chemical shifts are influenced by the electronic effects of substituents. For the related pyrazolo[1,5-a]pyrimidine system, the protons on the pyrimidine ring (H-5 and H-7) are typically found at lower field than those on the pyrazole ring.
-
¹³C NMR: The carbon atoms of the heterocyclic core also resonate in the aromatic region (δ 110-160 ppm). The chemical shifts provide information about the electronic environment of each carbon.
-
2D NMR for Structure Confirmation:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out spin systems within substituents and on the core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For triazolopyrimidines, HMBC correlations from substituent protons to the carbons of the heterocyclic core are key to confirming the position of substitution.
-
Caption: Figure 2. Key 2D NMR Correlations for Structural Elucidation.
B. Protocol: Complete Structural Elucidation by NMR
Objective: To determine the complete chemical structure of a novel triazolopyrimidine compound.
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Sample of purified triazolopyrimidine compound (typically 5-10 mg)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Ensure the solvent choice is appropriate for the solubility of the compound and does not have signals that overlap with key analyte resonances. DMSO-d₆ is a good general-purpose solvent for many heterocyclic compounds.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled).
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum.
-
Acquire an HSQC spectrum.
-
Acquire an HMBC spectrum.
-
-
Data Analysis and Structure Elucidation:
-
Step 1 (¹H NMR): Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to identify spin systems (e.g., aromatic rings, alkyl chains).
-
Step 2 (HSQC): Use the HSQC spectrum to assign the carbon signals for all protonated carbons.
-
Step 3 (COSY): Use the COSY spectrum to connect protons within the same spin system and confirm assignments from the ¹H NMR.
-
Step 4 (HMBC): Use the HMBC spectrum to piece the molecular fragments together. Look for long-range correlations from protons on substituents to carbons on the triazolopyrimidine core to definitively establish the substitution pattern. Also, use HMBC to assign quaternary carbons.
-
Step 5 (Final Structure): Combine all the information from the 1D and 2D spectra to propose and confirm the final structure.
-
Trustworthiness: This comprehensive suite of NMR experiments provides a self-validating system for structure determination. The connectivity information from COSY, HSQC, and HMBC experiments must be internally consistent and lead to a single, unambiguous structure.
IV. Single Crystal X-Ray Crystallography: The Definitive Structure
For crystalline triazolopyrimidine compounds, single-crystal X-ray diffraction provides the ultimate proof of structure. It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the absolute stereochemistry and solid-state conformation.
A. Expertise & Experience: Obtaining High-Quality Crystals
The success of this technique is entirely dependent on the ability to grow a single, high-quality crystal. This can often be the most challenging step.
-
Purity is Key: The starting material must be of the highest possible purity.
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal.
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly.
-
B. Protocol: Growing Crystals for X-Ray Diffraction
Objective: To grow single crystals of a triazolopyrimidine compound suitable for X-ray diffraction analysis.
Procedure (Slow Evaporation):
-
Dissolve a small amount of the highly purified compound in a minimal amount of a suitable solvent in a clean vial.
-
Filter the solution to remove any dust or particulate matter.
-
Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for the formation of well-defined single crystals.
Once suitable crystals are obtained, they can be analyzed by a crystallographer to determine the 3D structure.
V. Data Summary and Validation
A complete characterization of a triazolopyrimidine compound culminates in the compilation of all analytical data into a cohesive report.
A. Example Data Tables
Table 1: Exemplary HPLC Conditions for Triazolopyrimidine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Gradient | 5-95% B in 20 min | 10-80% B in 15 min |
| Temperature | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 270 nm |
Table 2: Characteristic NMR Data for a Hypothetical Substituted[2][3]Triazolo[1,5-a]pyrimidine
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2 | 8.5 (s, 1H) | 155.0 | C5, C7 |
| 5 | 7.5 (d, J=7.2 Hz, 1H) | 148.5 | C7, C8a |
| 6 | 7.2 (t, J=7.2 Hz, 1H) | 115.2 | C8a |
| 7 | 8.9 (d, J=7.2 Hz, 1H) | 152.0 | C5, C8a |
| 8a | - | 150.0 | - |
| Substituent-H | e.g., 2.5 (s, 3H) | e.g., 25.0 | C(x) of core |
Conclusion
The analytical characterization of triazolopyrimidine compounds is a critical and multifaceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. By employing a logical workflow that begins with purity assessment by HPLC and molecular weight confirmation by LC-MS, followed by detailed structural elucidation using a suite of 1D and 2D NMR experiments, and culminating in definitive structural confirmation by X-ray crystallography where possible, researchers can ensure the identity, purity, and structural integrity of these vital molecules. This rigorous approach is fundamental to advancing triazolopyrimidine-based candidates through the pipeline of drug discovery and development.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Gommaa, M. S., & Ali, M. M. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini-Reviews in Medicinal Chemistry, 19(18), 1493-1517. [Link]
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Shah, A. M., & Rojivadiya, A. J. (2015). An expeditious synthesis of 1,2,4-triazolo[1,5-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 54, 88-96. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Salem, M. A. I., Ali, T. E., & Ibrahim, M. I. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. American Journal of Organic Chemistry, 4(2), 29-36. [Link]
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Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-455. [Link]
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Agudo-Barriuso, M., et al. (2010). Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. Journal of Chromatography A, 1217(43), 6796-6802. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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D4 Pharma. (2021). A new workflow for drug discovery bypasses current inefficiencies. [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
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Vipergen. (2023). Drug Discovery Workflow - What is it?. [Link]
-
Salem, M. A. I., Ali, T. E., & Ibrahim, M. I. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. American Journal of Organic Chemistry, 4(2), 29-36. [Link]
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Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. [Link]
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Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link]
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Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[2][3]triazolo[1,5-a] pyrimidine and[2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic resonance in chemistry : MRC, 48(8), 614–622. [Link]
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Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
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Richards, S. A., & Hollerton, J. C. (2011). Essential Practical NMR for Organic Chemistry. John Wiley & Sons. [Link]
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El-Faham, A., et al. (2020). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 27(38), 6549-6588. [Link]
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Troubleshooting & Optimization
troubleshooting common issues in triazolopyrimidine synthesis
Welcome to the technical support center for triazolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated protocols for resolution.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired triazolopyrimidine, or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is the most effective strategy.[1]
Primary Causes & Corrective Actions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1] Many syntheses of[2][3][4]triazolo[1,5-a]pyrimidines, for instance, require elevated temperatures, often refluxing in solvents like acetic acid or ethanol for several hours.[2][5]
-
Protocol: Begin by conducting small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and check for product degradation over time.[1]
-
-
Purity of Starting Materials and Solvents: Impurities in your 3-amino-1,2,4-triazole or your 1,3-dicarbonyl compound can introduce side reactions or inhibit the primary reaction pathway.[1] Similarly, the presence of water in solvents can be detrimental in certain condensation reactions.
-
Protocol: Ensure the purity of your starting materials through appropriate characterization (e.g., NMR, melting point). Use freshly distilled or anhydrous solvents, especially if your reaction is sensitive to moisture.[1]
-
-
Inappropriate Base or Catalyst: The choice and amount of base or catalyst can be crucial. For instance, the condensation of a triazolediamine with ethyl 3-oxo-3-phenylpropanoate benefits from the use of sodium ethanoate in refluxing ethanol.[5] In other cases, a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in water can dramatically shorten reaction times and improve yields.[5]
-
Protocol: If your current protocol is base-catalyzed, consider screening other bases (e.g., organic vs. inorganic). If uncatalyzed, investigate literature precedents for catalysts that have proven effective for similar substrates.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired triazolopyrimidine. What are these side products and how can I minimize their formation?
Answer: The formation of side products often arises from the reactivity of the starting materials under the reaction conditions. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Prevention:
-
Isomer Formation: Depending on the substitution pattern of your starting materials, the formation of positional isomers is possible. For example, different isomers of the triazolopyrimidine nucleus can exist.[6]
-
Preventative Measure: The regioselectivity of the cyclocondensation is often directed by the nature of the substituents on the 1,3-dicarbonyl compound and the aminotriazole.[3] Carefully review the mechanism of your specific reaction to understand the factors controlling regioselectivity. In some cases, using a pre-formed pyrimidine derivative can offer better control.[4]
-
-
Self-Condensation of Starting Materials: The 1,3-dicarbonyl compound can undergo self-condensation, particularly under harsh basic or acidic conditions.
-
Preventative Measure: A slow, controlled addition of the base or catalyst can minimize the concentration of reactive intermediates that lead to self-condensation. Running the reaction at a lower temperature for a longer duration may also be beneficial.
-
-
Dimroth Rearrangement: In some cases, a[2][3][4]triazolo[4,3-a]pyrimidine can rearrange to the more stable[2][3][4]triazolo[1,5-a]pyrimidine isomer.[3] While this can be a desired transformation, if it is an unintended side reaction, it indicates that the initial product is unstable under the reaction conditions.
-
Preventative Measure: If the rearranged product is undesired, consider milder reaction conditions (lower temperature, shorter reaction time) to isolate the kinetic product.
-
Issue 3: Difficulty in Product Purification
Question: I'm having trouble purifying my crude triazolopyrimidine product. What are the best practices for purification?
Answer: Effective purification is essential for obtaining a high-purity final product. The choice of method will depend on the physical properties of your compound and the nature of the impurities.
Purification Strategies:
| Method | Description | Best For | Considerations |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Crystalline solids with thermally stable properties. | Solvent selection is critical. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. |
| Column Chromatography | Separating the components of a mixture based on their differential adsorption to a stationary phase. | A wide range of compounds, particularly for separating products with similar polarities. | Commonly performed on silica gel using a gradient of solvents like ethyl acetate and hexanes, or methanol and dichloromethane.[2] |
| Preparative HPLC | A high-resolution chromatographic technique used to isolate and purify compounds. | Complex mixtures or when very high purity is required. | Can be more time-consuming and expensive than other methods. The choice of column and mobile phase is crucial for successful separation.[2][7] |
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, analyze your crude mixture by TLC using various solvent systems to find an eluent that provides good separation of your desired product from impurities.
-
Slurry Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a column.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and load it onto the top of the silica gel.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified triazolopyrimidine.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to[2][3][4]triazolo[1,5-a]pyrimidines?
The most prevalent strategies include:
-
Cyclocondensation Reactions: This involves the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[3]
-
Dimroth Rearrangement: The conversion of[2][3][4]triazolo[4,3-a]pyrimidines to the more thermodynamically stable[2][3][4]triazolo[1,5-a]pyrimidine isomers.[3]
-
Oxidative Cyclization: The cyclization of pyrimidin-2-yl-amidines can also yield the triazolopyrimidine core.[3]
Q2: How do I confirm the structure of my synthesized triazolopyrimidine?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the overall structure, including the substitution pattern.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass.[2][8]
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[2][7]
Q3: My triazolopyrimidine synthesis works well on a small scale, but the yield drops significantly upon scale-up. What should I consider?
Scaling up a reaction is not always a linear process and presents unique challenges.[10][11] Key factors to consider include:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heating or cooling. This can affect reaction rates and side product formation.[11]
-
Mixing: Inefficient stirring in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities.[1]
-
Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. A slow, controlled addition is often necessary to manage exotherms and minimize side reactions.
Q4: Are there any safety considerations I should be aware of during triazolopyrimidine synthesis?
Yes, standard laboratory safety practices are crucial. Additionally:
-
Phosphoryl Chloride (POCl₃): This reagent is often used for chlorination steps and is highly corrosive and reacts violently with water.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrazine Hydrate: Used in the synthesis of some precursors, hydrazine hydrate is toxic and a suspected carcinogen.[5] Handle with extreme care.
-
High Temperatures: Many of these reactions require heating, often to high temperatures.[2] Ensure proper temperature control and use appropriate glassware and heating mantles.
III. Visualized Workflows and Mechanisms
General Synthetic Workflow
This diagram outlines the typical steps involved in a common triazolopyrimidine synthesis, from starting materials to the final, purified product.
Caption: A typical workflow for triazolopyrimidine synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a systematic approach to diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
IV. References
-
Al-Ghorbani, M., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946. [Link]
-
Costantino, L., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(10), 309. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
-
Abdelgawad, M. A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2735-2767. [Link]
-
Boufous, H., et al. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Chemistry & Biodiversity, 18(11), e2100454. [Link]
-
Hafez, H. N., et al. (2016). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 21(3), 347. [Link]
-
A RESOURCEFUL MULTI COMPONENT CREATION OF NOVEL TRIAZOLOPYRIMIDINES. TSI Journals. [Link]
-
Synthesis of triazolopyrimidine derivatives, in two steps. ResearchGate. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. ResearchGate. [Link]
-
New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES CHEMISTRY & BIOLOGY INTERFACE. ResearchGate. [Link]
-
The preparation of[2][3][4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. National Center for Biotechnology Information. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]
-
Synthesis of triazolopyrimidine compounds based on asymmetric... ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. [Link]
-
Triazolopyrimidine-derivatives-an-updated-review-on-recent-advances-in-synthesis-biological-activities-and-drug-delivery-aspects. Bohrium. [Link]
-
An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry. [Link]
-
Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]
-
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Optimizing Reaction Conditions for 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde Synthesis
Welcome to the dedicated technical support center for the synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and optimized synthesis of this key heterocyclic building block.
Introduction
5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a valuable intermediate in medicinal chemistry, often utilized in the development of novel therapeutic agents.[4] Its synthesis is most commonly achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[5] This guide will focus on optimizing this critical transformation, addressing common challenges and providing a framework for robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde?
The most prevalent and efficient method is the Vilsmeier-Haack formylation of the corresponding precursor, 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at the C2 position of the triazolopyrimidine ring system.[1][6]
Q2: How is the starting material, 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine, synthesized?
The synthesis of the starting material is typically achieved through the cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone (2,4-pentanedione).[2] This reaction is a well-established method for the formation of the[1][2][3]triazolo[1,5-a]pyrimidine core structure.[7]
Q3: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1] The active electrophilic species is the (chloromethylene)dimethyliminium ion.
Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to conduct the reaction in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching the reaction with ice or a basic solution, should be performed slowly and cautiously to control the exothermic nature of the quench.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. Old or degraded DMF may contain dimethylamine, which can react with the Vilsmeier reagent.[8] 2. Low Reactivity of Substrate: The electron density of the triazolopyrimidine ring may be insufficient under the current conditions. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and high-purity POCl₃. Flame-dry all glassware before use. A quick check for decomposed DMF is to waft for the fishy smell of dimethylamine.[8] 2. Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-60 °C) to increase the rate of reaction.[3] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| Formation of Multiple Products/Side Products | 1. Over-reaction/Degradation: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. 2. Reaction with Solvent: The Vilsmeier reagent can react with DMF itself, especially at elevated temperatures.[8] 3. Chlorination: While less common on this specific scaffold compared to others like uracils, chlorination of the pyrimidine ring is a potential side reaction in Vilsmeier-Haack chemistry. | 1. Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitor by TLC to stop the reaction once the starting material is consumed. 2. Control Reagent Stoichiometry: Use a controlled excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents) to ensure complete formylation without promoting side reactions. |
| Difficult Product Isolation/Purification | 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: Vigorous mixing during extraction can lead to the formation of stable emulsions. 3. Co-eluting Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. Salting Out: During aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and drive the product into the organic layer. 2. Gentle Extraction: Use gentle inversions instead of vigorous shaking during the extraction process. If an emulsion forms, adding more brine or allowing the mixture to stand can help break it. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can also be an effective purification method. |
| Inconsistent Yields | 1. Variability in Reagent Quality: As mentioned, the purity of DMF and POCl₃ is critical.[1] 2. Inconsistent Reaction Scale: Reaction kinetics and heat transfer can differ at various scales. 3. Work-up Procedure: Inconsistent quenching and extraction procedures can lead to variable product loss. | 1. Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments if possible. Always use freshly opened or properly stored anhydrous solvents. 2. Consistent Scaling: When scaling up, ensure efficient stirring and temperature control. Dropwise addition of reagents may need to be adjusted. 3. Standardize Work-up: Develop and adhere to a standardized work-up protocol, including quench rate, pH adjustment, and extraction solvent volumes. |
Experimental Protocols
Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (Starting Material)
This protocol is based on the established cyclocondensation reaction.[2][7]
Reagents and Materials:
-
3-Amino-1,2,4-triazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield white crystalline needles.
Vilsmeier-Haack Formylation of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is a generalized procedure based on common Vilsmeier-Haack reaction conditions.[9]
Reagents and Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF. Cool the flask in an ice bath (0 °C). Add POCl₃ (1.5 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. The reaction progress should be monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly quench the reaction by adding a cold aqueous solution of sodium acetate. This should be done dropwise to control the exothermic reaction.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde as a solid.
Visualizations
Reaction Pathway
Caption: Synthesis pathway for 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde.
Experimental Workflow
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
References
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
-
Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. [Link]
-
Supporting Information. ScienceOpen. [Link]
-
Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3] triazolo[4,3-a]-pyrimidine-6-carbonitriles. PMC - NIH. [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic aldehyde. The purity of this compound is paramount for its successful use in subsequent synthetic steps, particularly in the development of advanced pharmaceutical agents such as the hepatitis C virus polymerase inhibitor, PF-00868554.[1][2]
This guide provides in-depth, field-proven insights into troubleshooting common purification challenges, detailed experimental protocols, and a comprehensive FAQ section to address your most pressing questions.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde, providing potential causes and actionable solutions.
Issue 1: Low Purity of the Crude Product After Synthesis
Symptom: TLC or HPLC analysis of the crude product shows multiple spots or peaks of significant intensity, indicating a complex mixture.
Potential Causes:
-
Incomplete Oxidation: If synthesizing from (5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol, the oxidation reaction may not have gone to completion, leaving residual starting alcohol.
-
Over-oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylic acid, especially if exposed to air and certain oxidizing agents for extended periods.[2]
-
Side Reactions from Vilsmeier-Haack Formylation: If this synthetic route is used, common impurities can include unreacted starting material and various byproducts from the reactive Vilsmeier reagent.[4]
-
Residual Solvents or Reagents: High boiling point solvents (e.g., DMF, DMSO) or excess reagents may be present in the crude material.
Solutions:
-
Initial Work-up:
-
Acid-Base Wash: To remove the carboxylic acid impurity, dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The acidic impurity will be deprotonated and move into the aqueous layer.
-
Water Wash: Subsequently, wash with water to remove any remaining inorganic salts or highly polar impurities.
-
Brine Wash: A final wash with brine (saturated NaCl solution) will aid in the removal of residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Further Purification:
-
If the product is still not pure, proceed with either column chromatography or recrystallization as detailed in the protocols below.
-
Issue 2: Product Appears as a Yellow or Brown Oil/Solid
Symptom: The isolated product is not the expected off-white to pale yellow solid and may be oily or discolored.
Potential Causes:
-
Colored Impurities: The presence of polymeric or highly conjugated byproducts can impart color.
-
"Oiling Out" During Crystallization: The compound may be precipitating from the crystallization solvent as a supersaturated oil rather than forming crystals, trapping impurities.[1]
-
Residual High-Boiling Solvents: Solvents like DMF can be difficult to remove and can result in an oily product.
Solutions:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Troubleshooting "Oiling Out":
-
Re-heat the solution to dissolve the oil.
-
Add a small amount more of the "good" solvent until the solution is clear again.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.[1]
-
If available, add a seed crystal of pure product.
-
-
Removal of High-Boiling Solvents: If residual DMF or DMSO is suspected, co-evaporation with a lower boiling point solvent like toluene under reduced pressure can be effective. Alternatively, a thorough aqueous work-up as described in Issue 1 is crucial.
Issue 3: Streaking on Silica Gel TLC/Column Chromatography
Symptom: During TLC analysis or column chromatography, the product spot or band streaks, leading to poor separation.
Potential Causes:
-
Acidity of Silica Gel: The triazolopyrimidine core has basic nitrogen atoms which can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking.[1]
-
Compound Overload: Applying too much sample to the TLC plate or column.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Typically, 0.1-1% triethylamine is added to the solvent system (e.g., EtOAc/Hexane).
-
Ammonia in Methanol: A few drops of a 7N solution of ammonia in methanol can also be effective when using polar solvent systems.
-
-
Reduce Sample Load: Ensure the amount of crude material loaded onto a column is typically 1-5% of the mass of the stationary phase.[1]
-
Alternative Stationary Phase: In challenging cases, consider using a different stationary phase such as neutral or basic alumina.
Detailed Purification Protocols
Protocol 1: Purification by Column Chromatography
This is the most versatile method for separating the target aldehyde from a range of impurities.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of ~0.3 for the product.
-
If streaking is observed, add 0.5% triethylamine to the eluent and re-run the TLC.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 30% EtOAc in Hexane + 0.5% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column, collecting fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation:
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid materials, especially if the impurity profile is not overly complex.
Step-by-Step Methodology:
-
Solvent Screening:
-
The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures with hexanes).
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume necessary to ensure good recovery.[1]
-
If colored impurities are present, this is the point to add activated charcoal and perform a hot filtration.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Use |
| Hexanes | 69 | 0.1 | "Poor" solvent, often used as an anti-solvent with more polar solvents. |
| Dichloromethane (DCM) | 40 | 3.1 | Good for dissolving the crude product for column loading. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A common "good" solvent for both chromatography and recrystallization. |
| Isopropanol (IPA) | 82 | 3.9 | Potential recrystallization solvent. |
| Ethanol (EtOH) | 78 | 4.3 | Potential recrystallization solvent.[5] |
| Acetonitrile | 82 | 5.8 | Potential recrystallization solvent. |
| Toluene | 111 | 2.4 | Can be used for recrystallization; also for azeotropic removal of water. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely impurity in my sample of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde?
A1: The most common impurity is the corresponding carboxylic acid, formed by the oxidation of the aldehyde.[2] This is especially true if the sample has been stored for a long time or exposed to air. Another likely impurity is the starting alcohol, (5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol, from an incomplete oxidation reaction.
Q2: My NMR spectrum shows a persistent peak for DMF. How can I remove it?
A2: Residual DMF can be challenging to remove. A common method is to dissolve the sample in a solvent like ethyl acetate, wash several times with water and then brine, dry the organic layer, and re-concentrate. Alternatively, co-evaporation with toluene under high vacuum can be effective.
Q3: Is the compound stable on silica gel?
A3: Heterocyclic compounds containing basic nitrogens can sometimes show instability or irreversible adsorption on acidic silica gel. While 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is generally amenable to silica gel chromatography, it is good practice to first spot the compound on a TLC plate and let it sit for 30-60 minutes before eluting to check for degradation. If degradation is observed, using a neutral stationary phase like alumina or deactivating the silica with a base like triethylamine is recommended.[1]
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) is a viable alternative, especially for polar impurities that are difficult to separate using normal-phase silica gel chromatography.
Q5: What is the expected appearance and melting point of the pure compound?
A5: Pure 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is typically an off-white to pale yellow solid. While a specific melting point is not widely reported in the literature, a sharp melting point is a good indicator of high purity.
Visualized Workflows
General Purification Workflow
Caption: Decision tree for common purification challenges.
References
-
Li, H., Tatlock, J., Linton, A., Gonzalez, J., Jewell, T., Patel, L., Ludlum, S., Drowns, M., Rahavendran, S. V., Skor, H., Hunter, R., Shi, S. T., Herlihy, K. J., Parge, H., Hickey, M., Yu, X., Chau, F., Nonomiya, J., & Lewis, C. (2009). Discovery of (R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-t[1][2][3]riazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a potent and orally available hepatitis C virus polymerase inhibitor. Journal of Medicinal Chemistry, 52(5), 1255–1258. [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved January 21, 2026, from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 21, 2026, from [Link]
Sources
- 1. Discovery of (R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) as a potent and orally available hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol [myskinrecipes.com]
- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triazolopyrimidine Derivatives
Welcome to the dedicated technical support center for the synthesis of triazolopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound is consistently low. What are the most likely causes and how can I improve it?
Low yields in this core reaction are a frequent issue. The problem often lies in one of several key areas: reaction conditions, reagent quality, or side reactions.
-
Incomplete Reaction: The reaction may not be reaching completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the duration or increasing the temperature. For instance, some syntheses require refluxing in solvents like acetic acid or ethanol for 12-16 hours to achieve good yields.[1][2][3]
-
Suboptimal Solvent and Catalyst: The choice of solvent and catalyst is critical. Acetic acid is commonly used as both a solvent and an acid catalyst, driving the reaction towards the product.[1][2][3] In some cases, a base catalyst like sodium ethoxide in ethanol can be more effective.[4][5] If you are using a base, ensure it is anhydrous, as water can interfere with the reaction. The use of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in water has been reported to significantly reduce reaction times to as little as 5 minutes with high yields.[4][5]
-
Reagent Purity: The purity of your starting materials, particularly the aminotriazole and the 1,3-dicarbonyl compound, is paramount. Impurities can lead to unwanted side reactions and a lower yield of the desired product. Always use freshly purified reagents if possible.
-
Side Reactions: The formation of side products can significantly reduce the yield of your target molecule. One common side reaction is the self-condensation of the 1,3-dicarbonyl compound. To minimize this, you can try adding the dicarbonyl compound slowly to the reaction mixture containing the aminotriazole.
Q2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these impurities likely to be and how can I purify my product effectively?
The presence of multiple spots on a TLC plate is a common challenge. These impurities can be unreacted starting materials, intermediates, or side products.
-
Identification of Impurities: To effectively purify your product, it's helpful to identify the impurities. You can often distinguish starting materials from the product by running reference spots on the same TLC plate. If you suspect the formation of a specific side product, you may be able to synthesize a small amount of it to use as a reference.
-
Purification Strategy: Flash column chromatography is a widely used and effective method for purifying triazolopyrimidine derivatives.[1][2] The choice of solvent system for the chromatography is crucial and should be optimized using TLC. A common eluent system is a mixture of ethyl acetate and hexane, or methanol and dichloromethane.[1][2]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove minor impurities after column chromatography. The choice of solvent for recrystallization will depend on the solubility of your compound.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems in triazolopyrimidine synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Try running the reaction at a higher temperature (e.g., reflux) or a lower temperature if side reactions are suspected. | Reaction kinetics are highly dependent on temperature. Higher temperatures can increase the reaction rate but may also promote decomposition or side reactions. |
| Ineffective Catalyst | Experiment with different catalysts (e.g., acetic acid, pyridine, DBU) or vary the catalyst loading. | The catalyst plays a crucial role in the cyclization step. The choice of an appropriate catalyst can significantly impact the reaction rate and yield.[4][5][6] |
| Poor Quality Starting Materials | Ensure the purity of your aminotriazole and 1,3-dicarbonyl compound. Consider recrystallizing or distilling the starting materials before use. | Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. |
| Presence of Water | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze reagents or intermediates, preventing the desired reaction from occurring. |
Problem 2: Formation of a[4][6][7]triazolo[4,3-a]pyrimidine Isomer instead of the desired[4][6][7]triazolo[1,5-a]pyrimidine
This is a classic issue related to the Dimroth rearrangement. The initially formed[4][6][7]triazolo[4,3-a]pyrimidine can rearrange to the more thermodynamically stable[4][6][7]triazolo[1,5-a]pyrimidine isomer under certain conditions.
-
Controlling the Rearrangement: The Dimroth rearrangement is often facilitated by heat and the presence of a base or acid. To favor the formation of the [1,5-a] isomer, you can prolong the reaction time at an elevated temperature. Conversely, to isolate the [4,3-a] isomer, milder reaction conditions and shorter reaction times may be necessary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-substituted-[4][6][7]triazolo[1,5-a]pyrimidin-7-ols
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 1,3-dicarbonyl compound (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: Add 3-amino-1,2,4-triazole (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours.[1][2][3]
-
Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold acetic acid, followed by diethyl ether. If the product does not precipitate, evaporate the acetic acid under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Protocol 2: Chlorination of 7-hydroxy-[4][6][7]triazolo[1,5-a]pyrimidines
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 7-hydroxy-[4][6][7]triazolo[1,5-a]pyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2 hours.[1][2]
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum. The crude 7-chloro derivative is often pure enough for the next step.
Visualizing the Workflow
General Synthesis Workflow
The following diagram illustrates a common synthetic route to functionalized triazolopyrimidine derivatives.
Caption: A typical synthetic pathway for triazolopyrimidine derivatives.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical flow for diagnosing and resolving low yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
References
- Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
- Ballell, L., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 22(9), 1494.
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Various Authors. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(23).
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2736-2759.
- Various Authors. (2019). Synthesis of triazolopyrimidine derivatives, in two steps.
- Ballell, L., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(13), 3922-3946.
-
Al-Ostath, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][6][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(15), 4989.
- Ballell, L., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar.
- Singh, S., Schober, A., Gebinoga, M., & Groß, G. A. (2011). Optimization conditions for the synthesis of thiazolopyrimidine 3a.
- Ballell, L., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Bohrium.
- Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
Sources
- 1. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Triazolopyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of triazolopyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning triazolopyrimidine synthesis from the laboratory bench to pilot plant or manufacturing scale. Our goal is to provide you with actionable insights and troubleshooting strategies grounded in chemical principles to ensure a safe, efficient, and scalable process.
Triazolopyrimidines are a vital class of N-heterocyclic compounds, demonstrating a wide spectrum of biological activities which makes them invaluable in medicinal chemistry and drug development.[1][2][3][4][5][6][7] However, the journey from a successful lab-scale synthesis to a robust large-scale production process is fraught with potential obstacles. This guide is structured to help you anticipate and overcome these challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up experiments.
Reaction Kinetics and Exothermicity
Q1: We are observing a significant exotherm and a rapid, difficult-to-control reaction rate upon scaling up our triazolopyrimidine synthesis, which was not apparent at the lab scale. What is happening and how can we mitigate this?
A1: This is a classic and critical scale-up challenge. The underlying issue is the change in the surface-area-to-volume ratio as you increase the reactor size. In a small flask, heat generated by the reaction can easily dissipate through the walls. In a large reactor, the volume increases cubically while the surface area for heat exchange only increases squarely. This leads to heat accumulation, which in turn accelerates the reaction rate, creating a dangerous feedback loop that can lead to a thermal runaway.[8]
Probable Causes & Solutions:
-
Inadequate Heat Transfer: The cooling capacity of your large-scale reactor may be insufficient for the heat generated by the reaction.
-
Solution: Before scaling up, perform reaction calorimetry to determine the heat of reaction (enthalpy). This data is crucial for engineering the required heat transfer capacity. Consider using a reactor with a better heat exchange capability, such as one with a jacket and internal cooling coils.
-
-
Reagent Addition Rate: In the lab, reagents might be mixed quickly. At scale, the rate of addition of a key reagent is a critical parameter to control the reaction rate and heat generation.
-
Solution: Implement a controlled addition of the limiting reagent. This can be done using a calibrated pump. The addition rate should be slow enough to allow the cooling system to remove the generated heat, maintaining the desired reaction temperature.[9]
-
-
Solvent Choice: The solvent's boiling point and heat capacity play a significant role in managing exotherms.
-
Solution: Choose a solvent with a higher boiling point to provide a larger safety margin. Additionally, a solvent with a higher heat capacity can absorb more heat for a given temperature increase.
-
Q2: Our reaction seems to stall or is incomplete at a larger scale, even though it went to completion in the lab. What are the potential reasons?
A2: This issue often points to mixing inefficiencies at a larger scale. In a small flask, agitation is relatively uniform. In a large reactor, achieving homogeneous mixing can be challenging, leading to localized "hot spots" or areas of low reagent concentration.[10]
Probable Causes & Solutions:
-
Poor Mixing: The agitator design and speed may not be adequate for the reactor geometry and reaction mass viscosity.
-
Solution: Consult with a chemical engineer to select the appropriate impeller type (e.g., pitched-blade turbine, anchor) and agitation speed for your reactor and process. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to understand and optimize mixing in your reactor.
-
-
Mass Transfer Limitations: If your reaction involves multiple phases (e.g., a solid reactant in a liquid), the rate of reaction may be limited by how quickly the solid dissolves or interacts with the liquid phase.
-
Solution: Improve agitation to enhance mass transfer. Consider reducing the particle size of any solid reactants to increase the surface area available for reaction.
-
Product Isolation and Purification
Q3: We are experiencing low yields and difficulty in crystallizing our triazolopyrimidine product at scale. The product seems to be oiling out or forming an intractable solid.
A3: Crystallization is a highly sensitive process that is significantly affected by scale.[11][12][13] The cooling rates, solvent composition, and presence of impurities can all impact the final product's physical form and purity.
Probable Causes & Solutions:
-
Supersaturation Control: Rapid cooling or solvent addition can lead to high levels of supersaturation, favoring nucleation over crystal growth, which can result in fine particles or amorphous material.
-
Solution: Develop a controlled cooling profile. A slower cooling rate at the initial stages of crystallization promotes the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of the pure crystalline product at the metastable zone can also help control crystallization.
-
-
Solvent System: The solvent system that worked in the lab may not be optimal for large-scale crystallization.
-
Impurity Profile: The impurity profile of your crude product may be different at scale, and these impurities can inhibit crystallization.
-
Solution: Ensure the purity of your starting materials and monitor the reaction for the formation of byproducts. An additional purification step before crystallization, such as a carbon treatment or a wash, may be necessary.
-
Q4: The polymorphic form of our triazolopyrimidine active pharmaceutical ingredient (API) is inconsistent between batches at the pilot scale. Why is this happening and how can we control it?
A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability.[13]
Probable Causes & Solutions:
-
Inconsistent Crystallization Conditions: Minor variations in temperature, agitation, and solvent composition during crystallization can lead to the formation of different polymorphs.
-
Solution: Tightly control all crystallization parameters. Implement a robust process analytical technology (PAT) strategy, using tools like in-situ particle size analyzers and Raman spectroscopy to monitor and control the crystallization process in real-time.
-
-
Seeding Protocol: The polymorph of the seed crystals will dictate the polymorph of the final product.
-
Solution: Develop a well-defined seeding protocol, ensuring that you are always using seed crystals of the desired polymorphic form.
-
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for triazolopyrimidines and what are their scale-up implications?
A: The most prevalent methods involve the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[3][4][5] While efficient, these condensation reactions are often exothermic and can produce water as a byproduct, which can affect reaction kinetics and product stability at scale. Alternative routes, such as those starting from a pyrimidine precursor, also exist.[7] The choice of route for scale-up should consider factors like atom economy, cost of starting materials, and the safety profile of the reaction.
Q: How do we ensure the safety of our personnel and facility when scaling up triazolopyrimidine synthesis?
A: A thorough process safety assessment is non-negotiable.[8] This should include:
-
Reaction Hazard Evaluation: As mentioned, use techniques like reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal hazards of your reaction.
-
Reagent and Product Toxicity: Obtain and review the Safety Data Sheets (SDS) for all materials used in the process.[15] Some reagents, like hydrazine derivatives, can be highly toxic and require special handling procedures.
-
Process Risk Assessment: Conduct a formal Process Hazard Analysis (PHA), such as a Hazard and Operability (HAZOP) study, to identify potential failure modes and their consequences.
Q: What are the key analytical techniques we should be using to monitor our large-scale triazolopyrimidine synthesis?
A: A robust analytical strategy is crucial for process understanding and control.
-
In-Process Controls (IPCs): Use techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to monitor reaction progress, the consumption of starting materials, and the formation of impurities.
-
Product Characterization: For the final product, in addition to HPLC for purity, use techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation. For APIs, X-Ray Powder Diffraction (XRPD) is essential for confirming the polymorphic form, and Particle Size Analysis is important for formulation development.
Experimental Protocols
Representative Lab-Scale Synthesis of a 7-substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is a generalized example based on common literature procedures and should be adapted and optimized for your specific target molecule.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-amino-1,2,4-triazole (1.0 eq) and 1-phenyl-1,3-butanedione (1.05 eq) to glacial acetic acid (5-10 volumes).
-
Reaction: Heat the mixture to 110-120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water and adjust the pH to 7-8 with a suitable base (e.g., aqueous sodium bicarbonate).
-
Isolation: The crude product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Scale-Up Considerations for the Above Protocol
-
Heat Management: The condensation reaction is exothermic. At scale, the acetic acid should be heated to the target temperature first, and the 1-phenyl-1,3-butanedione should be added portion-wise or via a dropping funnel to control the exotherm.
-
Mixing: Ensure adequate agitation to keep the 3-amino-1,2,4-triazole suspended and to ensure good mixing of the reagents.
-
Work-up: At a larger scale, the quench into ice water needs to be carefully controlled to manage any exotherm from the neutralization. The filtration and drying steps will require appropriately sized equipment (e.g., a filter press and a vacuum oven).
-
Crystallization: Develop a controlled cooling profile for the recrystallization to ensure consistent crystal size and purity. Consider seeding the crystallization.
Visualizations
General Synthetic Scheme for Triazolopyrimidines
Caption: A common synthetic route to the triazolopyrimidine core.
Troubleshooting Decision Tree for Low Yield on Scale-Up
Sources
- 1. WO2015193165A1 - Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds - Google Patents [patents.google.com]
- 2. Advancements in the Synthesis of Triazolopyrimidines [ouci.dntb.gov.ua]
- 3. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [journals.eco-vector.com]
- 8. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 9. researchgate.net [researchgate.net]
- 10. A short synthesis of the triazolopyrimidine antibiotic essramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Stability Landscape of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde. As Senior Application Scientists with extensive field experience, we've designed this guide to address the common stability-related challenges you may encounter during your research and development activities. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your work with this promising heterocyclic compound.
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[4] The inherent thermodynamic stability of this ring system makes it an attractive core for drug design. However, the introduction of a reactive carbaldehyde moiety at the 2-position necessitates a thorough understanding of its stability profile under various stress conditions. This guide will walk you through the potential degradation pathways and provide you with the tools to develop robust analytical methods for your stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and issues that arise when working with 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde.
Q1: I am observing a decrease in the purity of my compound over time, even when stored in what I believe are standard conditions. What could be the primary cause?
A1: While the triazolopyrimidine core is generally stable, the aldehyde functional group is susceptible to oxidation. The primary degradation product you are likely observing is the corresponding carboxylic acid, 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylic acid. This autoxidation can occur in the presence of atmospheric oxygen.[1] To mitigate this, we recommend storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. Refrigeration can also slow down this process.
Q2: My analytical chromatogram shows a new peak with a shorter retention time after dissolving the compound in a protic solvent for an extended period. What is this likely impurity?
A2: This could be indicative of hydrolysis, although the triazolopyrimidine ring system is generally stable.[5] However, depending on the pH of your solution, the pyrimidine ring can be susceptible to nucleophilic attack, potentially leading to ring-opening. The resulting degradation products would likely be more polar, thus exhibiting shorter retention times in reverse-phase HPLC. We advise preparing solutions fresh and using aprotic solvents for long-term storage if possible.
Q3: I'm performing forced degradation studies according to ICH guidelines and I'm unsure about the appropriate stress levels. What do you recommend?
A3: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] It is a process of trial and error to find the optimal conditions. We recommend starting with the mild conditions outlined in the protocols below and incrementally increasing the severity (e.g., concentration of acid/base, temperature, duration of exposure) until you achieve the target degradation. This approach will help you understand the degradation pathways without completely degrading your sample.[2]
Q4: How can I confirm the identity of the degradation products?
A4: The most powerful tool for identifying degradation products is liquid chromatography-mass spectrometry (LC-MS).[6] By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks in your chromatogram, you can deduce the molecular weight of the degradation products. Fragmentation patterns from tandem mass spectrometry (MS/MS) can provide further structural information. For definitive structural elucidation, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy would be necessary.
Forced Degradation Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[7] The following are detailed, step-by-step protocols for conducting forced degradation studies on 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde, in line with ICH guidelines.[8][9]
Analytical Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A validated reverse-phase HPLC method is recommended.[10][11]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (or PDA detector) |
| Injection Volume | 10 µL |
Hydrolytic Degradation (Acid and Base)
This study assesses the susceptibility of the compound to hydrolysis at different pH values.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze the samples by the developed HPLC method.
Expected Outcome: The primary degradation under acidic or basic conditions may involve hydrolysis of the pyrimidine ring. Look for more polar impurities with shorter retention times.
Caption: Workflow for Hydrolytic Degradation Studies.
Oxidative Degradation
This study evaluates the compound's sensitivity to oxidation.
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze the sample by HPLC.
Expected Outcome: The primary degradation product is expected to be the corresponding carboxylic acid. This will likely result in a new peak with a different retention time.
Caption: Workflow for Oxidative Degradation Studies.
Photolytic Degradation
This study determines the compound's stability when exposed to light.
Protocol:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow dish.
-
Solution State: Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
-
Light Exposure:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12] An overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended.
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.
-
-
Analysis:
-
For the solid sample, dissolve it to a concentration of 100 µg/mL in the mobile phase.
-
Analyze both the exposed and control samples by HPLC.
-
Expected Outcome: Photodegradation can lead to a variety of products, including photo-oxidation products or rearrangement of the heterocyclic ring. Compare the chromatograms of the exposed and control samples to identify any new peaks.
Caption: Workflow for Photolytic Degradation Studies.
Summary of Potential Degradation Pathways
Based on the chemical structure of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde and general principles of organic chemistry, we can anticipate the following primary degradation pathways:
Table 2: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Likely Primary Degradation Product(s) |
| Oxidative | Oxidation of the aldehyde group | 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Acidic Hydrolysis | Protonation of nitrogen atoms followed by nucleophilic attack of water on the pyrimidine ring | Ring-opened products |
| Basic Hydrolysis | Nucleophilic attack of hydroxide ion on the pyrimidine ring | Ring-opened products |
| Photolytic | Photo-oxidation, ring rearrangement, or dimerization | Various photoproducts, potentially including the carboxylic acid |
| Thermal | Generally stable, but at high temperatures, decomposition of the heterocyclic rings may occur | Cleavage of C-C, C-N, and C-O bonds[13] |
By systematically applying these forced degradation protocols and utilizing appropriate analytical techniques, you will gain a comprehensive understanding of the stability of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde. This knowledge is invaluable for making informed decisions regarding formulation development, packaging, and storage conditions, ultimately ensuring the quality and efficacy of your final product.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Testing | SGS Denmark [sgs.com]
- 8. database.ich.org [database.ich.org]
- 9. ijcrt.org [ijcrt.org]
- 10. japsonline.com [japsonline.com]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. database.ich.org [database.ich.org]
- 13. mdpi.com [mdpi.com]
Navigating the Labyrinth of Triazolopyrimidine Functionalization: A Technical Support Guide
From the desk of a Senior Application Scientist: The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical nature.[1][2][3] However, its functionalization is not without challenges. This guide is designed to be your partner in the lab, offering solutions to common pitfalls encountered during the chemical modification of this privileged heterocycle. We will move beyond simple protocols to explore the "why" behind the "how," empowering you to troubleshoot effectively and innovate confidently.
Section 1: The Conundrum of Regioselectivity
One of the most frequent challenges in triazolopyrimidine chemistry is controlling the position of functionalization. The electronic nature of the fused ring system, with its multiple nitrogen atoms, presents several potential sites for electrophilic, nucleophilic, and metal-catalyzed reactions.
FAQ 1: My reaction is producing a mixture of C5 and C7 substituted isomers. How can I control the regioselectivity?
Answer: This is a classic challenge, particularly in condensation reactions forming the pyrimidine ring or in direct functionalization of the existing scaffold. The regiochemical outcome is a delicate interplay of electronic and steric factors, which can be tuned by careful selection of reaction conditions.
Troubleshooting Guide: Achieving Regiocontrol
| Factor | Influence on Regioselectivity | Expert Recommendations & Protocol |
| Catalyst/Promoter | Acidic or basic conditions can protonate or deprotonate specific nitrogen atoms, altering the nucleophilicity/electrophilicity of adjacent carbons. | Mild Acidic Conditions for 5-Aryl-7-Methyl Isomers: In Biginelli-like multicomponent reactions, using mild acidic conditions can favor the formation of 5-aryl-7-methyl substituted[1][4][5]triazolo[1,5-a]pyrimidines.[6] Protocol: To a solution of the aldehyde (1 mmol) and β-ketoester (1 mmol) in ethanol (10 mL), add 3-amino-1,2,4-triazole (1 mmol) followed by a catalytic amount of a mild acid (e.g., acetic acid, 0.1 mmol). Reflux the mixture for 4-6 hours, monitoring by TLC. |
| Solvent | Solvent polarity and coordinating ability can influence the stability of reaction intermediates and transition states, thereby directing the reaction pathway. | Ionic Liquids for 7-Aryl-5-Methyl Isomers: The use of neutral ionic liquids can shift the regioselectivity towards the 7-aryl-5-methyl isomers in the aforementioned multicomponent reaction.[6] Protocol: Combine the aldehyde (1 mmol), β-ketoester (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) in a neutral ionic liquid (e.g., [bmim][BF4], 2 mL). Heat the mixture at 80-100 °C for 2-4 hours. |
| Steric Hindrance | Bulky substituents on your starting materials can physically block access to a particular reaction site, favoring substitution at a less hindered position. | Strategic Blocking Groups: Consider the relative steric bulk of your substituents. If you desire substitution at a more hindered position, you may need to employ a multi-step strategy involving protecting groups.[7] |
Visualizing the Regioselective Choice:
Caption: Decision workflow for controlling regioselectivity.
Section 2: Taming Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl, heteroaryl, or alkyl groups onto the triazolopyrimidine core.[8][9] However, these reactions are often sensitive and prone to failure if not properly optimized.
FAQ 2: My Suzuki-Miyaura coupling on a halo-triazolopyrimidine is giving low to no yield. What are the likely culprits?
Answer: A failed Suzuki-Miyaura coupling can be frustrating, but a systematic approach to troubleshooting can often resolve the issue. The common failure points include catalyst deactivation, issues with the boronic acid/ester, and improper reaction conditions.
Troubleshooting Guide: Reviving Your Suzuki-Miyaura Coupling
| Potential Issue | Underlying Cause & Explanation | Troubleshooting Steps & Protocol |
| Catalyst Inactivity | The Pd(0) active catalyst can be sensitive to oxygen. Incomplete degassing can lead to oxidation and catalyst death. The choice of ligand is also crucial for stabilizing the catalyst and facilitating the catalytic cycle. | Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst. Ligand Choice: For electron-deficient heterocycles like triazolopyrimidines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial. Protocol: To a degassed solution of the halo-triazolopyrimidine (1 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol) in a solvent mixture like 1,4-dioxane/water (4:1, 10 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Heat under an inert atmosphere. |
| Boronic Acid/Ester Problems | Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive boroxines upon standing. The base used is critical for the formation of the reactive boronate species. | Check Reagent Quality: Use fresh or properly stored boronic acids. If in doubt, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Base Selection: A variety of bases can be used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice can be substrate-dependent. Sometimes, a weaker base like KF can be effective, especially if your substrate has base-labile functional groups.[10] |
| Side Reactions | Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[11] | Minimize Oxygen: As mentioned, rigorous degassing is key. Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in-situ reduction. |
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Section 3: Reaction Stability and Undesired Transformations
The triazolopyrimidine ring system, while generally stable, can undergo unexpected reactions under certain conditions.
FAQ 3: I'm observing decomposition or hydrolysis of my triazolopyrimidine derivative during workup or purification. How can I prevent this?
Answer: The pyrimidine ring, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if it bears certain activating or leaving groups.
Troubleshooting Guide: Ensuring Product Stability
-
pH Control During Workup: When performing an aqueous workup, use buffered solutions or mild acids/bases (e.g., saturated NaHCO₃ solution, dilute NH₄Cl solution) to neutralize the reaction mixture. Avoid prolonged exposure to strong acids or bases.
-
Chromatography Considerations: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. This can be sufficient to cause decomposition of sensitive compounds.
-
Neutralization: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, like triethylamine (~1%), before packing the column.
-
Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase like Florisil for purification.
-
-
Protecting Group Strategy: For particularly sensitive substrates, the use of protecting groups on certain nitrogen atoms can enhance stability during subsequent reaction steps.[7] The choice of protecting group will depend on the reaction conditions you plan to employ.
Section 4: C-H Functionalization: A Double-Edged Sword
Direct C-H functionalization is an increasingly popular and atom-economical method for elaborating the triazolopyrimidine core. However, achieving high selectivity and avoiding side reactions can be challenging.
FAQ 4: My C-H activation reaction is non-selective and gives a mixture of products. How can I improve the selectivity?
Answer: Achieving selectivity in C-H activation on a heterocycle with multiple C-H bonds requires a deep understanding of the directing effects at play.
Troubleshooting Guide: Directing C-H Functionalization
| Approach | Mechanism of Action | Considerations |
| Inherent Electronic Bias | The intrinsic electronic properties of the triazolopyrimidine ring will favor functionalization at the most electron-rich or most acidic C-H bond, depending on the reaction mechanism. | Computational studies or literature precedents on related heterocyclic systems can provide valuable insights into the inherent reactivity of the different positions on your specific triazolopyrimidine scaffold. |
| Directing Groups | A functional group on the triazolopyrimidine can coordinate to the metal catalyst, delivering it to a specific C-H bond, often in an ortho-position. | This is a powerful strategy but requires the installation of a directing group. The directing group must be robust to the reaction conditions and ideally easy to install and remove if necessary. |
| Steric Control | As with other reaction types, the steric environment around a C-H bond can influence its accessibility to the catalyst and reagents. | This is often less predictable than electronic or directing group effects but can be exploited, for example, by using bulky ligands on the metal catalyst. |
Experimental Protocol: A General Starting Point for Pd-Catalyzed C-H Arylation
-
To an oven-dried vial, add the triazolopyrimidine substrate (0.5 mmol), the aryl halide coupling partner (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a ligand if required (e.g., a phosphine or N-heterocyclic carbene ligand, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add a degassed, anhydrous solvent (e.g., DMF, toluene, or 1,4-dioxane, 2 mL).
-
Heat the reaction at 100-140 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Optimization is key: Systematically vary the catalyst, ligand, base, solvent, and temperature to improve yield and selectivity.[12][13]
References
-
Hibot, A., Oumessaoud, A., Hafid, A., Khouili, M. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect. Available at: [Link]
-
Wang, X., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Parish, T., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
-
Parish, T., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PubMed. Available at: [Link]
-
Kaur, M., & Silakari, O. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry. Available at: [Link]
-
Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Samara Journal of Science. Available at: [Link]
-
Frizzo, P., et al. (2021). Optimization reactions for obtaining compound 3a. ResearchGate. Available at: [Link]
-
Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]
-
Felicetti, T., et al. (2022). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][4][5]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Unknown Author. (2014). Triazolopyrimidine compounds containing first-row transition metals and their activity against the neglected infectious Chagas disease and leishmaniasis. PubMed. Available at: [Link]
-
Unknown Author. (2024). Synthesis and SAR of[1][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Unknown Author. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Unknown Author. (2024). Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. PubMed. Available at: [Link]
-
Unknown Author. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Unknown Author. (2013). Synthesis of Triazolopyrimidine Compounds. Google Patents.
-
Unknown Author. (2018). Optimization of the reaction conditions for azolopyrimidine 1a a. ResearchGate. Available at: [Link]
-
Unknown Author. (2025). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]
-
Unknown Author. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology. Available at: [Link]
-
Unknown Author. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Unknown Author. (2015). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Indian Academy of Sciences. Available at: [Link]
-
Unknown Author. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. Available at: [Link]
-
Unknown Author. (2015). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Unknown Author. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Unknown Author. (2021). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]
-
Unknown Author. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]
-
Unknown Author. (2022). Optimization of the reaction conditions. a. ResearchGate. Available at: [Link]
-
Unknown Author. (2015). Optimization conditions for the synthesis of thiazolopyrimidine 3a. ResearchGate. Available at: [Link]
-
Yamaguchi, J., et al. (2018). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. Available at: [Link]
-
Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Unknown Author. (2021). Representative examples of biologically active triazolopyrimidine derivatives. ResearchGate. Available at: [Link]
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Validation & Comparative
The Triazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery
In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems explored, the [1][2][3]triazolo[1,5-a]pyrimidine core has emerged as a privileged scaffold, demonstrating significant potential in the development of a new generation of kinase inhibitors. This guide provides a comprehensive comparison of the 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde scaffold, as a representative of the broader triazolopyrimidine class, against other well-established kinase inhibitor scaffolds. We will delve into the structural nuances, biological activities, and the strategic rationale behind the selection of these molecular frameworks in drug design, supported by experimental insights.
Introduction: The Kinase Inhibitor Quest and the Rise of Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment.[4] The core structure, or "scaffold," of these inhibitors is fundamental to their biological activity, dictating their binding mode to the ATP-binding site of the kinase and influencing their overall pharmacological properties.
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The triazolo[1,5-a]pyrimidine ring system is considered one such scaffold due to its structural resemblance to the endogenous ATP purine core, allowing it to act as a bioisostere and effectively compete for the kinase hinge-binding region.[5] This intrinsic property makes it a versatile starting point for the design of potent and selective kinase inhibitors.
The Triazolo[1,5-a]pyrimidine Scaffold: A Closer Look
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a bicyclic heteroaromatic system that has garnered significant interest in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.[5][6] While specific data on 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde as a kinase inhibitor is not extensively published, the broader triazolopyrimidine class has been successfully employed to target various kinases.
Derivatives of the triazolopyrimidine scaffold have shown inhibitory activity against several important kinase targets, including:
-
p38 MAP Kinase: Crucial in inflammatory responses.
-
Syk Family Kinases: Involved in immune signaling.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.[7]
The versatility of the triazolopyrimidine scaffold lies in its synthetic tractability, allowing for diverse substitutions at multiple positions to optimize potency and selectivity.
Comparative Analysis of Prominent Kinase Inhibitor Scaffolds
To understand the unique advantages of the triazolo[1,5-a]pyrimidine scaffold, it is essential to compare it with other widely used kinase inhibitor cores.
| Scaffold | Key Features & Advantages | Representative Kinase Targets | Approved Drugs/Clinical Candidates |
| Triazolo[1,5-a]pyrimidine | - ATP-mimetic, strong hinge-binding potential.- Versatile for chemical modification.- Favorable ADME/PK properties in some derivatives.[5] | p38, Syk, CDKs | Investigational |
| Quinazoline | - Well-established scaffold with proven clinical success.- High affinity for the EGFR active site.[3][8] | EGFR, VEGFR2, CDK9[2][9] | Gefitinib, Erlotinib, Lapatinib[8] |
| Pyrazolo[3,4-d]pyrimidine | - Isostere of the adenine ring of ATP.- Enables mimicry of hinge region binding.[10][11] | BTK, mTOR, RET, PI3K[10][12] | Ibrutinib, Parsaclisib, Sapanisertib[11][12] |
| Anilino-pyrimidine | - Core structure of the first approved tyrosine kinase inhibitor, imatinib.- High selectivity for certain kinase subfamilies.[13] | Abl, KIT, PDGFR, EGFR[13] | Imatinib, Dasatinib[13] |
| Imidazo[1,2-a]pyridine | - Versatile scaffold with a wide range of biological activities.- Amenable to structural modifications to target diverse kinases.[6][14] | Serine/threonine and Tyrosine kinases | Investigational |
Causality Behind Experimental Choices: The Rationale for Scaffold Hopping
The decision to explore a novel scaffold like triazolo[1,5-a]pyrimidine often stems from the limitations of existing ones. "Scaffold hopping" is a common strategy in drug discovery to identify new chemical series with improved properties. For instance, while the quinazoline scaffold has led to highly successful EGFR inhibitors, challenges such as acquired resistance have prompted the search for alternative cores.[3][8] The pyrazolo[3,4-d]pyrimidine scaffold, for example, has yielded the highly successful BTK inhibitor ibrutinib, which forms a covalent bond with its target, a strategy to overcome resistance.[12]
The triazolo[1,5-a]pyrimidine scaffold offers a unique electronic and steric profile compared to its purine and pyrimidine counterparts, potentially leading to altered selectivity profiles and improved pharmacokinetic properties. The exploration of this scaffold is a logical step in the iterative process of kinase inhibitor design.
Experimental Protocols for Evaluating Kinase Inhibitor Scaffolds
To rigorously assess the potential of a new kinase inhibitor scaffold, a series of well-defined experiments are necessary. These protocols form a self-validating system to ensure the accuracy and reliability of the findings.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (e.g., a derivative of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay
This assay confirms that the compound interacts with its intended target within a cellular context.
Objective: To assess the ability of a compound to bind to its target kinase in living cells.
Methodology:
-
Reagents and Materials: Cell line expressing the target kinase, cell lysis buffer, antibodies specific to the target kinase and a downstream phosphorylated substrate, Western blot reagents.
-
Procedure: a. Treat the cells with varying concentrations of the test compound for a specified duration. b. Lyse the cells and quantify the protein concentration. c. Perform Western blot analysis to detect the levels of the total target kinase and the phosphorylated downstream substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate levels to the total kinase levels. A decrease in the phosphorylation of the downstream substrate indicates target engagement.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context in which these kinase inhibitors function and how they are evaluated, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: A simplified representation of common signaling pathways downstream of receptor tyrosine kinases, often targeted by kinase inhibitors.
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A Comparative Guide to the Structure-Activity Relationship of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde Derivatives
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly the ATP-binding sites of kinases.[4][5] This "privileged scaffold" has been the foundation for developing agents with a remarkable spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties.[4][6]
This guide focuses on a specific, highly versatile subset: derivatives originating from 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde.[7] The 5,7-dimethyl substitution provides a stable, well-characterized core, while the 2-carbaldehyde group serves as a reactive and strategic handle for introducing molecular diversity. We will dissect the structure-activity relationships (SAR) of this class, comparing how modifications to the core scaffold and its substituents dictate biological performance against various targets, supported by experimental data from seminal studies.
General Synthetic Strategy: Leveraging the 2-Carbaldehyde
The primary route for generating a diverse library of these derivatives is the condensation of the 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde starting material with a range of nitrogen nucleophiles. This straightforward approach, typically involving reactions like Schiff base formation or hydrazone synthesis, allows for the systematic exploration of chemical space at the 2-position, which is critical for fine-tuning target affinity and selectivity.
Caption: General synthetic workflow for derivatization.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds is a finely tuned interplay between three key structural regions: the substituents at the 2-position, the groups on the pyrimidine ring (5- and 7-positions), and the integrity of the fused triazolopyrimidine ring system itself.
The Pivotal Role of the 2-Position Substituent
The aldehyde at the C2 position is not merely a synthetic handle but a crucial launching point for introducing moieties that form key interactions with biological targets. By converting the aldehyde to imines, hydrazones, or oximes, medicinal chemists can introduce a vast array of functional groups.
-
Introduction of Aromatic and Heterocyclic Rings: Linking various aromatic and heterocyclic systems via an imine or hydrazone bridge is a common strategy. The nature of these rings (e.g., their size, electronics, and hydrogen bonding capacity) profoundly impacts target binding. For example, in the development of kinase inhibitors, these appended rings often occupy hydrophobic pockets adjacent to the ATP-binding site, enhancing potency and selectivity.[8]
-
Modulation of Physicochemical Properties: The group introduced at C2 alters the molecule's overall lipophilicity, polarity, and hydrogen bonding potential. Quantitative SAR (QSAR) studies on related triazolopyrimidines have shown that properties like the logarithm of the partition coefficient (slogP) are significant variables in predicting biological activity, such as the inhibition of Plasmodium falciparum.[5]
The Influence of the Pyrimidine Ring: 5- and 7-Positions
While this guide focuses on the 5,7-dimethyl scaffold, it is critical to understand the demonstrated importance of these positions from studies on related analogues.
-
Potency in Anticancer Agents: Research into triazolopyrimidines as tubulin inhibitors has established a clear SAR for the 5-position. High potency was achieved only when a (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group was present at this position.[9][10] This highlights that while the dimethyl pattern is a useful starting point, targeted modifications at C5 can unlock specific and potent biological activities.
-
General Requirement for Alkyl Groups: In other contexts, such as angiotensin II receptor antagonists, the presence of small alkyl substituents at both the 5- and 7-positions was found to be critical for oral activity.[1] This suggests that these methyl groups likely contribute to favorable hydrophobic interactions within the target's binding site or improve pharmacokinetic properties.
Caption: Key SAR hotspots on the triazolopyrimidine scaffold.
Bioisosteric Scaffolds: A Comparative Analysis
A powerful strategy in drug design is "scaffold hopping" or bioisosteric replacement, where the core ring system is replaced with a structurally related one to improve properties. Studies on triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) provide an excellent case study.[1][2][11]
-
[1][2][3]Triazolo[1,5-a]pyrimidine (Parent Scaffold): Serves as a potent and selective starting point.
-
Imidazo[1,2-a]pyrimidine: This replacement was well-tolerated and, in some cases, led to a 4-fold increase in potency , suggesting a more optimal fit or electronic profile for the PfDHODH active site.[11]
-
Pyrazolo[1,5-a]pyrimidine: Substitution of the core with this scaffold resulted in an ~8.5-fold reduction in activity . This demonstrates the critical importance of the N4 nitrogen in the five-membered ring for potent enzyme inhibition.[1]
-
Purine Analogues: These derivatives, involving changes at two sites, were ~9-fold less active , indicating that while the triazolopyrimidine is a purine bioisostere, subtle differences in geometry and electronics significantly impact binding to this specific target.[1]
These findings underscore that the precise arrangement of heteroatoms in the fused ring system is crucial for biological activity. The loss of key nitrogen atoms, such as N2 or N4, can lead to a significant drop in potency.[1]
Caption: Comparative activity of core scaffold bioisosteres.
Comparative Performance Across Biological Targets
Derivatives of the 5,7-dimethyl-triazolo[1,5-a]pyrimidine scaffold have been optimized to yield potent and selective inhibitors for a diverse range of targets. The table below compares their performance and highlights key SAR takeaways.
| Derivative Class/Target | Key SAR Findings & Performance Data | References |
| Anticancer (Tubulin Inhibitors) | Unique mechanism promoting tubulin polymerization. Requires a (1S)-2,2,2-trifluoro-1-methylethylamino group at C5 for high potency. A 3,4,5-trimethoxyphenyl group at other positions enhances activity. Some analogues show potent activity with IC50 values as low as 0.75 µM against HeLa cells. | [9][10][12] |
| Anticancer (Kinase Inhibitors) | Acts as an ATP-competitive inhibitor. A sulphonamide derivative showed a CDK2 IC50 of 120 nM with 167-fold selectivity over GSK-3β. The scaffold successfully mimics the purine core of ATP to bind the kinase hinge region. | [8][13][14] |
| Antimalarial (PfDHODH Inhibitors) | Bioisosteric replacement is key. Imidazo[1,2-a]pyrimidine core is more potent. The N2 and N4 nitrogens of the parent scaffold are critical for activity. | [1][2][11] |
| Gout (Xanthine Oxidase Inhibitors) | Designed as purine analogues. A 2-(4-isopropoxyphenyl)-7-oxo derivative was 23 times more potent than the drug allopurinol, demonstrating the scaffold's potential to generate best-in-class inhibitors. | [15] |
| Immunology (ENPP1 Inhibitors) | Detailed SAR studies led to compounds that potently and selectively inhibit ENPP1, a negative regulator of the STING pathway, both in vitro and in cellular systems. | [16] |
| Cancer (TDP2 Inhibitors) | Both the triazolopyrimidine and its bioisosteric triazolopyridine scaffold yield inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme. | [17] |
Representative Experimental Protocol
This protocol describes a general, self-validating method for synthesizing a Schiff base (imine) derivative from the core aldehyde, a foundational step in building a compound library.
Synthesis of a N-aryl-1-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanimine
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde in anhydrous ethanol (approx. 10 mL per mmol of aldehyde).
-
In a separate vessel, dissolve 1.05 equivalents of the desired primary aromatic amine in a minimal amount of anhydrous ethanol.
-
Causality: Using a slight excess of the amine helps drive the reaction to completion. Anhydrous solvent is used to prevent the reverse hydrolysis of the imine product.
-
-
Reaction Condensation:
-
Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Causality: The acid acts as a catalyst, protonating the aldehyde's carbonyl oxygen to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Reaction Monitoring & Workup:
-
Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-6 hours).
-
Once complete, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Causality: TLC is a crucial self-validating step to ensure the reaction has gone to completion, preventing contamination of the final product with starting material.
-
-
Isolation and Purification:
-
If a precipitate has formed, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove soluble impurities.
-
If no solid forms, perform an aqueous workup by adding distilled water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of successful product formation.
-
References
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1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition
-
1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition
-
1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents
-
1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors
-
1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities
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1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations
-
[Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents]([Link])
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1][2][3]triazolo[1,5-a]pyrimidine-6-carbaldehyde - PubChemLite
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A Senior Application Scientist's Guide to the Robust Validation of Bioactivity Assays for Novel Triazolopyrimidine Compounds
For researchers, scientists, and drug development professionals venturing into the promising landscape of novel triazolopyrimidine compounds, the initial excitement of discovery must be swiftly followed by the rigor of meticulous validation. The bioactivity data you generate is the bedrock upon which subsequent lead optimization, preclinical, and clinical development will be built. A poorly validated assay can lead to costly dead ends, misleading structure-activity relationships (SAR), and the potential abandonment of a truly promising therapeutic candidate.
This guide provides an in-depth, experience-driven comparison of methodologies for validating bioactivity assays tailored to novel triazolopyrimidine compounds. We will move beyond rote protocol recitation to explore the underlying scientific principles, ensuring that your validation strategy is not just a box-ticking exercise, but a self-validating system that builds confidence in your data and accelerates your drug discovery program.
The Strategic Imperative: Why Robust Validation is Non-Negotiable for Novel Compounds
With novel chemical entities like your triazolopyrimidine series, you are navigating uncharted territory. Unlike established drug classes, you lack a wealth of historical data and established protocols. This "novelty risk" places an even greater emphasis on rigorous, upfront assay validation. A well-designed validation package for a novel compound series should be viewed as a critical risk mitigation strategy. It provides the empirical evidence that your assay is fit-for-purpose, capable of reliably detecting the biological activity of your compounds and guiding medicinal chemistry efforts.
The core objectives of validating an analytical procedure are to demonstrate its suitability for its intended purpose.[1] This involves a thorough evaluation of key performance characteristics.[2]
Foundational Pillars of Assay Validation
Before delving into specific assay formats, it's crucial to understand the fundamental validation parameters that apply to any bioactivity assay. These parameters, largely outlined in regulatory guidelines such as ICH Q2(R1), form the basis of a robust validation package.[1][3][4]
-
Specificity/Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.[2] For novel triazolopyrimidines, this is paramount. Many compounds in this class are kinase inhibitors, and off-target effects are common.[5][6] Your assay must be able to distinguish between on-target activity and non-specific interactions.
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by spiking a known amount of a reference compound into the assay matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further broken down into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Linearity & Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Comparing Bioassay Formats for Triazolopyrimidine Compounds
The choice of assay format is a critical decision that will impact the throughput, cost, and biological relevance of your screening campaign. For triazolopyrimidine compounds, which often target intracellular enzymes like kinases, the decision typically boils down to a choice between biochemical and cell-based assays.
Biochemical Assays vs. Cell-Based Assays: A Comparative Overview
| Feature | Biochemical Assays | Cell-Based Assays | Rationale for Triazolopyrimidines |
| Principle | Measures direct interaction with a purified molecular target (e.g., enzyme, receptor). | Measures a cellular response to the compound (e.g., cell viability, pathway activation, target engagement). | Biochemical assays are excellent for initial hit identification and SAR, while cell-based assays provide more physiologically relevant data. |
| Throughput | High to ultra-high. | Moderate to high. | High-throughput screening (HTS) campaigns often start with biochemical assays to screen large compound libraries.[8] |
| Cost | Generally lower per data point. | Generally higher per data point. | Cost-effectiveness of biochemical assays is advantageous for large-scale screening. |
| Complexity | Simpler to develop and troubleshoot. | More complex due to cellular machinery. | The complexity of cell-based assays can introduce more variability. |
| Biological Relevance | Lower; lacks cellular context. | Higher; accounts for cell permeability, metabolism, and off-target effects. | Cell-based assays are crucial for validating hits from biochemical screens and understanding a compound's true cellular activity.[9][10] |
| Potential for Artifacts | Compound interference with the detection system (e.g., fluorescence quenching). | Cytotoxicity masking on-target effects. | Both assay types have their own potential for producing misleading results. |
Diving Deeper: A Comparison of Common Assay Technologies
Once you have decided on a biochemical or cell-based approach, you must select a detection technology. The table below compares three popular homogeneous assay formats: ELISA, HTRF, and AlphaLISA.
| Technology | Principle | Advantages | Disadvantages | Best Suited For |
| ELISA | Enzyme-linked immunosorbent assay; colorimetric, fluorescent, or chemiluminescent detection. | Well-established, versatile, relatively low cost. | Multiple wash steps, lower throughput, larger sample volume required.[11] | Endpoint assays where high throughput is not the primary concern. |
| HTRF® | Homogeneous Time-Resolved Fluorescence; based on FRET between a donor and acceptor fluorophore. | Homogeneous ("no-wash"), high throughput, good for kinase and protein-protein interaction studies.[12] | Can have a narrower dynamic range than other technologies.[13] | Kinase assays, GPCR studies, and protein-protein interaction studies.[12] |
| AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay; bead-based chemiluminescent detection. | Homogeneous, highly sensitive, wide dynamic range, requires less sample.[11] | Can be more susceptible to matrix effects. | Detecting large molecules like proteins and antibodies, especially in complex biological samples.[12] |
Experimental Protocols for Robust Validation
The following are detailed, step-by-step protocols for key validation experiments. These should be adapted to your specific assay format and instrumentation.
Protocol 1: Determining Assay Specificity and Selectivity
Objective: To confirm that the assay measures the intended biological activity and to assess the compound's selectivity against related targets.
Methodology (for a kinase assay):
-
On-Target Assay:
-
Prepare a dilution series of your novel triazolopyrimidine compound.
-
Perform the kinase assay with the primary target kinase.
-
Include a known, potent inhibitor of the target kinase as a positive control.[14]
-
Include a vehicle control (e.g., DMSO).
-
Calculate the IC50 value for your compound against the primary target.
-
-
Off-Target/Selectivity Panel:
-
Select a panel of kinases that are structurally related to your primary target.
-
Perform the kinase assay with each of the off-target kinases using the same dilution series of your compound.
-
Calculate the IC50 values for your compound against each of the off-target kinases.
-
-
Data Analysis:
-
Compare the IC50 value for the primary target to the IC50 values for the off-target kinases. A significantly higher IC50 for the off-target kinases indicates selectivity.
-
Protocol 2: Assessing Assay Precision (Repeatability and Intermediate Precision)
Objective: To determine the variability of the assay under different conditions.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare three concentrations of a reference compound (high, medium, and low) within the assay's linear range.
-
Repeatability (Intra-assay Precision):
-
On a single day, run the assay with six replicates of each QC sample concentration on the same plate.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each concentration.
-
Acceptance Criteria: %CV should typically be ≤15% (≤20% for the LLOQ).[7]
-
-
Intermediate Precision (Inter-assay Precision):
-
On three different days, have two different analysts run the assay with six replicates of each QC sample concentration.
-
Calculate the mean, SD, and %CV for each concentration across all runs.
-
Acceptance Criteria: %CV should typically be ≤15% (≤20% for the LLOQ).[7]
-
Protocol 3: Determining Linearity and Range
Objective: To establish the concentration range over which the assay is accurate, precise, and linear.
Methodology:
-
Prepare a dilution series of a reference compound spanning the expected working range of the assay (typically 5-7 concentrations).
-
Run the assay with each concentration in triplicate.
-
Plot the assay signal versus the concentration of the reference compound.
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.98.
-
The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Data Presentation and Visualization
Clear and concise data presentation is essential for interpreting validation results and making informed decisions.
Table 1: Summary of Assay Validation Parameters
| Validation Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Specificity | No interference from matrix components | No significant signal in blank samples | Pass |
| Selectivity | >10-fold higher IC50 for off-targets | 25-fold selective for Target X over Target Y | Pass |
| Linearity (R²) | ≥ 0.98 | 0.995 | Pass |
| Range | Defined by linear response | 1 nM - 10 µM | Pass |
| Intra-assay Precision (%CV) | ≤ 15% | 8.5% | Pass |
| Inter-assay Precision (%CV) | ≤ 15% | 11.2% | Pass |
| Accuracy (% Recovery) | 85% - 115% | 98.7% | Pass |
Visualizing Workflows and Concepts with Graphviz
Visual diagrams can greatly enhance the understanding of complex workflows and relationships.
Caption: The principle of Homogeneous Time-Resolved Fluorescence (HTRF).
Conclusion: A Foundation for Success
The validation of bioactivity assays for novel triazolopyrimidine compounds is not merely a procedural hurdle; it is a strategic scientific endeavor that underpins the integrity of your entire drug discovery program. By thoughtfully selecting your assay format, rigorously evaluating its performance against established validation parameters, and clearly documenting your findings, you build a foundation of trust in your data. This allows for confident decision-making, efficient resource allocation, and ultimately, a greater probability of translating a promising novel compound into a life-changing therapeutic.
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Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]
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A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). (2025). SBH Sciences. [Link]
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Bower, K. M. (2018). Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. (2017). National Center for Biotechnology Information. [Link]
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Manley, P. W., et al. (2004). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Agricultural and Food Chemistry. [Link]
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Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]
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Comparison of ELISA and HTRF pros and cons ELISA HTRF. (2024). ResearchGate. [Link]
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Mzolo, T. V. (2016). Statistical methods for the analysis of bioassay data. Eindhoven University of Technology. [Link]
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Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. (2025). ResearchGate. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). National Center for Biotechnology Information. [Link]
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HTS Assay Validation. (2012). National Center for Biotechnology Information. [Link]
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Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Bentham Science. [Link]
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Little, T. A. (2016). Assay Development and Method Validation Essentials. BioPharm International. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2022). Arabian Journal of Chemistry. [Link]
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Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014). ACS Publications. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (2024). Assay Genie. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
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A Comparative Analysis of the Antifungal Activity of Triazolopyrimidine Isomers: A Guide for Researchers
In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal pathogens, the triazolopyrimidine scaffold has emerged as a promising heterocyclic system. Its structural versatility, arising from the possibility of different fusion patterns between the triazole and pyrimidine rings, gives rise to a fascinating array of isomers, each with the potential for unique biological activity. This guide provides a comparative analysis of the antifungal activity of key triazolopyrimidine isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by experimental data and detailed methodologies.
The Significance of Isomerism in Triazolopyrimidine Antifungal Activity
The fusion of a 1,2,4-triazole ring with a pyrimidine ring can result in several regioisomers, with the most extensively studied being the[1][2][3]triazolo[1,5-a]pyrimidine,[1][2][3]triazolo[4,3-a]pyrimidine, and[1][2][3]triazolo[4,3-c]pyrimidine systems. The spatial arrangement of the nitrogen atoms and the overall electronic distribution within these isomeric cores significantly influence their interaction with biological targets, thereby dictating their antifungal potency and spectrum of activity. Understanding the structure-activity relationships (SAR) of these isomers is paramount for the rational design of more effective antifungal drugs.
Visualizing the Core Isomeric Scaffolds
The fundamental differences in the connectivity of the triazole and pyrimidine rings are illustrated below. This seemingly subtle variation in structure can have profound implications for the molecule's three-dimensional shape and its ability to bind to the active site of fungal enzymes.
Caption: Core structures of three common triazolopyrimidine isomers.
Comparative Antifungal Activity: A Data-Driven Analysis
While a direct head-to-head comparison of the antifungal activity of the parent, unsubstituted triazolopyrimidine isomers is not extensively documented in the literature, a comparative analysis can be drawn from studies on their derivatives. The following tables summarize the in vitro antifungal activity of various substituted triazolopyrimidine derivatives against a range of fungal pathogens.
####[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives
This isomeric class has been a significant focus of synthetic efforts in the development of novel antimicrobial agents.[2]
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Essramycin (Natural Product) | Gram-positive & Gram-negative bacteria | 2.0 - 8.0 | [2] |
| Triazolopyrimidine-6-carboxylic acid | Mycobacterium tuberculosis H37RV | 6.25 (92% inhibition) | [2] |
| Chalcone-based derivatives (e.g., 9d, 9n, 9o, 9p) | Aspergillus flavus | 15.50 - 21.50 | [2] |
| Fluconazole (Reference) | Aspergillus flavus | 11.50 | [2] |
| Compound 8r | Rhizoctonia solani | 6.57 (EC50) | [3] |
####[1][2][3]Triazolo[4,3-c]pyrimidine Derivatives
Recent studies have highlighted the potential of this isomeric scaffold, particularly when incorporating a trifluoromethylpyrimidine moiety, for activity against plant pathogenic fungi.[4]
| Compound/Derivative | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |
| Compound 4 | Cucumber Botrytis cinerea | 75.86 | [4] |
| Compound 5h | Strawberry Botrytis cinerea | 74.37 | [4] |
| Compound 5o | Cucumber Botrytis cinerea | 80.38 | [4] |
| Compound 5r | Strawberry Botrytis cinerea | 79.85 | [4] |
Note: Direct comparison of MIC values between the two isomeric series is challenging due to the different fungal species and testing methodologies used in the respective studies. However, the data indicates that strategic substitution on both scaffolds can lead to significant antifungal activity.
Structure-Activity Relationship (SAR) Insights
The analysis of various synthesized derivatives provides crucial insights into the structural features that govern antifungal potency:
-
For[1][2][3]triazolo[1,5-a]pyrimidines: The introduction of chalcone moieties has been shown to be a viable strategy for developing compounds with notable activity against Aspergillus species.[2]
-
For[1][2][3]triazolo[4,3-c]pyrimidines: The presence of a trifluoromethyl group and a thioether moiety appears to be beneficial for activity against Botrytis cinerea.[4] Furthermore, the introduction of halogen atoms and electron-withdrawing groups on pendant phenyl rings can enhance the antifungal effects.[4]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole-based antifungal agents, including triazolopyrimidines, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.
Caption: Inhibition of ergosterol biosynthesis by triazolopyrimidine antifungals.
By inhibiting this key enzyme, triazolopyrimidines disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors. This alters the integrity and fluidity of the fungal cell membrane, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth.
Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are crucial. The following is a detailed protocol for the broth microdilution method, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Experimental Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Step-by-Step Methodology
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) and incubate under optimal conditions to ensure viability and purity. b. For filamentous fungi, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer. c. For yeasts, prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 CFU/mL. Further dilute this suspension to the final testing concentration.
2. Preparation of Test Compounds: a. Prepare a stock solution of each triazolopyrimidine derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the stock solution in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL. c. Include a positive control (a known antifungal agent like fluconazole or voriconazole) and a negative control (broth medium with the highest concentration of the solvent used).[5][6]
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. b. Seal the plates and incubate at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some filamentous fungi).
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well. b. For yeasts, the endpoint is typically a prominent decrease in turbidity. For filamentous fungi, it is the lowest concentration that prevents any discernible growth. c. The MIC can be determined visually or by using a spectrophotometric plate reader to measure the optical density.
Conclusion and Future Directions
The triazolopyrimidine scaffold holds considerable promise in the development of novel antifungal agents. While the available data indicates that both[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-c]pyrimidine derivatives can be tailored to exhibit potent antifungal activity, a systematic comparative analysis of the different isomers is a critical next step. Future research should focus on the synthesis and parallel screening of analogous derivatives of various triazolopyrimidine isomers against a standardized panel of fungal pathogens. Such studies will provide a clearer understanding of the influence of the isomeric core on antifungal potency and selectivity, paving the way for the rational design of the next generation of antifungal therapeutics.
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Head-to-Head Comparison: Triazolopyrimidine and Pyrazolopyrimidine Derivatives in Drug Discovery
A deep dive into the chemical architecture and biological significance of two prominent nitrogen-containing heterocyclic scaffolds.
In the ever-evolving landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of modern drug discovery. Among these, triazolopyrimidines and pyrazolopyrimidines have garnered significant attention. Their structural resemblance to endogenous purines, coupled with their synthetic tractability, has established them as versatile platforms for developing novel therapeutics across a spectrum of diseases, from cancer to central nervous system (CNS) disorders. This guide presents a detailed, head-to-head comparison of these two heterocyclic systems, offering insights into their synthesis, chemical properties, and biological activities, all substantiated by experimental data and established protocols. This resource is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their quest for next-generation medicines.
The Core Architectures: A Subtle Distinction with Profound Implications
The fundamental difference between triazolopyrimidine and pyrazolopyrimidine scaffolds lies in the arrangement of nitrogen atoms within their fused five-membered rings. This seemingly minor variation gives rise to distinct electronic and steric properties that ultimately govern their biological target profiles.
Triazolopyrimidines are characterized by a pyrimidine ring fused to a triazole ring. This class of compounds has a rich history in medicinal chemistry, with various isomers being explored.[1][2][3] The nitrogen-rich nature of the triazole moiety often facilitates crucial hydrogen bonding interactions with protein targets, a key feature in their mechanism of action.[4][5]
Pyrazolopyrimidines , conversely, feature a pyrimidine ring fused to a pyrazole ring. This scaffold has also proven to be a fertile ground for drug discovery, with derivatives showing a wide range of biological activities.[6][7] The pyrazole ring, with its unique electronic distribution, can impart distinct binding properties compared to its triazole counterpart.
Crafting the Scaffolds: A Look at Synthetic Strategies
The utility of a privileged scaffold is intrinsically linked to the ease and versatility of its synthesis. Fortunately, both triazolopyrimidine and pyrazolopyrimidine derivatives can be accessed through well-established and adaptable synthetic routes.
Synthesis of Triazolopyrimidine Derivatives
A common and efficient method for the synthesis of triazolopyrimidines involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[8][9] This approach allows for the introduction of diverse substituents at various positions of the bicyclic system, enabling the fine-tuning of physicochemical and pharmacological properties.
Caption: A common synthetic route to pyrazolopyrimidine derivatives.
A Comparative Look at Biological Activities
While both scaffolds are recognized for their broad biological potential, a closer examination reveals distinct therapeutic niches where each has excelled.
| Target Class | Triazolopyrimidine Derivatives | Pyrazolopyrimidine Derivatives | Key Insights and Distinctions |
| Kinase Inhibitors | Numerous derivatives have been developed as potent inhibitors of various kinases, showing promise in oncology. [10]They often act as ATP-competitive inhibitors. | This scaffold is also a well-established framework for kinase inhibitors, with some compounds progressing to clinical trials for cancer treatment. [11][12][13]The pyrazolopyrimidine core mimics the adenine base of ATP, enabling it to bind to the nucleotide-binding site of kinases. [11][13] | Both scaffolds are highly effective as kinase inhibitors. The choice between them may depend on the specific kinase being targeted and the desired selectivity profile. Subtle differences in their hydrogen bonding patterns and steric profiles can be exploited to achieve target specificity. |
| CNS Agents | Certain derivatives have been investigated for their potential as anxiolytic and anticonvulsant agents. | Pyrazolopyrimidines have achieved notable success as CNS agents, particularly as modulators of GABA-A receptors for the treatment of insomnia. | The pyrazolopyrimidine scaffold has a more established track record in the CNS space, with approved drugs on the market. This suggests that its physicochemical properties may be more amenable to crossing the blood-brain barrier and interacting with CNS targets. |
| Antimicrobial Agents | Triazolopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. [14] | Pyrazolopyrimidines have also been extensively explored for their antimicrobial properties, with some derivatives showing potent activity against a range of pathogens. [15] | Both scaffolds represent promising avenues for the development of new antimicrobial agents, a critical area of research in the face of growing antibiotic resistance. |
| Anti-inflammatory Agents | Derivatives of this scaffold have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. [2][3] | Pyrazolopyrimidine derivatives have been investigated as inhibitors of key inflammatory mediators like cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS). [16] | The anti-inflammatory potential of both scaffolds is an active area of investigation, with opportunities to develop novel treatments for a variety of inflammatory conditions. |
Experimental Protocol: A Comparative In Vitro Kinase Inhibition Assay
To provide a tangible example of how these two scaffolds can be compared in a laboratory setting, the following protocol outlines a typical in vitro kinase inhibition assay. This allows for the direct assessment of the potency of novel triazolopyrimidine and pyrazolopyrimidine derivatives against a specific kinase target.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase.
Materials:
-
Recombinant target kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]-ATP) or used in conjunction with a detection system that measures ADP production. [17][18]* Test compounds (triazolopyrimidine and pyrazolopyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphocellulose paper and scintillation fluid for radiometric assays, or commercial luminescent kinase assay kits)
-
Microplates (e.g., 96-well or 384-well)
-
Liquid handling instrumentation
-
Detection instrument (e.g., scintillation counter or plate reader)
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: Add the diluted compounds, kinase, and peptide substrate to the wells of the microplate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range. [17]5. Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. [18][19][20]6. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A streamlined workflow for a comparative in vitro kinase inhibition assay.
Conclusion: Selecting the Optimal Scaffold for Your Drug Discovery Program
The decision to pursue either a triazolopyrimidine or a pyrazolopyrimidine scaffold is a nuanced one, heavily dependent on the specific therapeutic target and the desired pharmacological profile.
-
Triazolopyrimidines have a long and successful history, particularly in the realm of oncology, where their ability to inhibit kinases has been extensively documented. [10]Their well-understood structure-activity relationships and established synthetic routes make them a reliable starting point for many drug discovery campaigns.
-
Pyrazolopyrimidines have also demonstrated significant potential as kinase inhibitors but have particularly excelled in the CNS arena. [12][13]The unique electronic and steric features of the pyrazole ring can confer advantageous properties for targeting CNS receptors and for achieving desirable pharmacokinetic profiles.
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A Comparative Guide to Cross-Reactivity Studies of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, comparative analysis of methodologies to assess the cross-reactivity of a particularly potent class of molecules: derivatives of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde. We will move beyond mere protocols to explore the causality behind experimental choices, empowering you to design and interpret selectivity studies with confidence.
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast range of biological activities, including anticancer, anti-parasitic, and anti-inflammatory properties.[4][5] This versatility stems, in part, from its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[4] However, this same feature presents a significant challenge: the potential for off-target binding, or cross-reactivity, which can lead to unforeseen side effects and toxicity. Therefore, rigorous and early-stage evaluation of a compound's selectivity is not just a regulatory requirement but a cornerstone of rational drug design.
The Principle of Bioisosteric Comparison: Understanding the Core Scaffold
Before delving into screening methodologies, it is crucial to understand how minor changes to the core scaffold can dramatically impact target engagement and selectivity. Bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a key strategy in lead optimization. Studies on TP derivatives targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) provide a compelling case study on the importance of the core heterocycle.[2][6]
By systematically replacing or rearranging the nitrogen atoms within the fused ring system, researchers can probe the specific interactions that govern binding affinity. This "bioisosteric morphing" helps identify the minimum pharmacophore required for activity and highlights which positions are critical for target engagement.[2]
Comparative Binding Data of Triazolopyrimidine Scaffolds and Bioisosteres
The following table summarizes experimental data from studies on PfDHODH inhibitors, illustrating how scaffold modifications influence binding affinity (IC50). A lower IC50 value indicates higher potency.
| Scaffold Type | Core Structure | Key Finding | Relative Potency (Example IC50) | Reference |
| Triazolo[1,5-a]pyrimidine | c1n2c(nc(n1)C)C=C(N)N=2 | Parent scaffold, potent inhibitor. | 0.047 µM | [2] |
| Imidazo[1,2-a]pyrimidine | c1n2c(nc(n1)C)C=C(C)N=2 | Bioisostere. Tolerated replacement, can slightly enhance or reduce binding depending on other substitutions. | 0.15 µM (3-fold less potent) | [2][6] |
| Pyrazolo-[1,5-a]pyrimidine | c1n2c(nnc1C)C=C(C)N=2 | Bioisostere. N4 nitrogen is important for activity. | ~0.40 µM (8.5-fold less potent) | [2] |
| Triazolo[1,5-a]pyridine | c1n2c(nc(n1)C)C=CC=C2 | Bioisostere. Pyrimidine N5 nitrogen plays a pivotal role in activity. | >5 µM (100-fold reduction) | [2] |
This data demonstrates that even subtle changes, such as the position of a single nitrogen atom, can have a profound impact on biological activity. This underscores the necessity of comprehensive cross-reactivity profiling, as a scaffold that binds potently to its intended target may also interact with unintended targets that have similar binding pockets.
A Strategic Workflow for Assessing Cross-Reactivity
A robust cross-reactivity assessment is a multi-step process that moves from broad, high-throughput screening to detailed, quantitative characterization of specific off-target interactions. This tiered approach ensures that resources are used efficiently, focusing detailed analysis on compounds with the most promising selectivity profiles.
Caption: A tiered workflow for compound selectivity profiling.
Experimental Methodologies for Cross-Reactivity Profiling
The choice of assay technology is critical and depends on the scientific question being asked. Below are detailed protocols and the rationale for three essential techniques in selectivity profiling.
Large-Panel Kinase Profiling
Protein kinases are one of the most significant target classes for drugs, and due to conserved ATP-binding sites, they are a frequent source of off-target interactions for triazolopyrimidine derivatives.[1][7] Kinase profiling has become a standard practice to understand a compound's selectivity across the human kinome.[1][7]
Principle: These assays measure the interaction of a test compound with a large panel of purified protein kinases. Two main approaches are common:
-
Competition Binding Assays (e.g., KINOMEscan™): This method measures the ability of a test compound to displace a known, tagged ligand from the active site of each kinase in the panel. The amount of bound ligand is quantified, and a lower signal indicates stronger binding by the test compound. This approach is independent of enzyme activity.[8]
-
Activity-Based Assays (e.g., KinaseProfiler™): This method measures the ability of a test compound to inhibit the catalytic activity of each kinase. Typically, this involves quantifying the phosphorylation of a substrate using methods like radiometry or luminescence.[8]
Step-by-Step Protocol (Conceptual - Activity-Based Assay):
-
Plate Preparation: In a multi-well plate, add the specific kinase, its corresponding substrate, and ATP to each well.
-
Compound Addition: Add the test compound (e.g., a 5,7-Dimethyl-triazolo[1,5-a]pyrimidine derivative) at a fixed concentration (e.g., 1 µM or 10 µM) to the assay wells. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Mg2+, a required cofactor for kinases).
-
Signal Detection: Quantify the amount of phosphorylated substrate. For a radiometric assay, this involves measuring incorporated ³³P-ATP. For luminescence assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control for each kinase in the panel. Results are often visualized in a "tree spot" diagram or a table of kinases showing significant inhibition.
Causality Behind Choices:
-
Why a large panel? The human kinome has over 500 members. Screening against a broad, diverse panel is essential to proactively identify unexpected off-target interactions that would be missed in a smaller, biased selection.[1]
-
Why a fixed, high concentration? The initial screen is designed for discovery. Using a relatively high concentration (e.g., 100-fold to 1000-fold above the on-target IC50) ensures that even weaker, but potentially physiologically relevant, off-target interactions are identified.
Surface Plasmon Resonance (SPR) for Kinetic Profiling
While kinase panels provide a snapshot of selectivity, they often don't reveal the dynamics of the binding interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates.[3][9] The target residence time (τ), which is the inverse of the dissociation rate (1/k_off), is increasingly recognized as a better predictor of a drug's biological activity than simple affinity (KD).[10][11]
Principle: A protein target (e.g., a kinase) is immobilized on a sensor chip. A solution containing the test compound (analyte) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a response unit (RU) signal.
Caption: The four phases of an SPR binding experiment.
Step-by-Step Protocol (General):
-
Surface Preparation: Covalently immobilize the purified protein target (e.g., an off-target kinase identified from profiling) onto a sensor chip surface using a method like amine coupling.[9] Proper immobilization is critical to ensure the protein remains active.[9]
-
Analyte Preparation: Prepare a series of precise dilutions of the test compound in a suitable running buffer.
-
Binding Measurement:
-
Baseline: Flow the running buffer over the sensor surface to establish a stable baseline signal.
-
Association: Inject a specific concentration of the test compound and monitor the increase in RU as it binds to the immobilized protein.
-
Dissociation: Switch back to flowing running buffer and monitor the decrease in RU as the compound dissociates from the protein.
-
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound compound from the surface, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants k_on, k_off, and the equilibrium dissociation constant KD (k_off/k_on).
Causality Behind Choices:
-
Why SPR over endpoint assays? Endpoint assays like ELISA only measure affinity at equilibrium. SPR provides a complete kinetic profile. Two compounds can have the identical affinity (KD) but vastly different on- and off-rates. A compound with a slow off-rate (long residence time) may have a more durable pharmacological effect in vivo, even if its affinity is not the highest.[10]
-
Why is label-free important? Attaching labels (like fluorophores) to small molecules can alter their binding properties. SPR measures the interaction directly, avoiding this potential artifact.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For targets where a suitable antibody is available, a competitive ELISA is a cost-effective and high-throughput method to assess cross-reactivity. It is particularly useful for comparing a lead compound against its own metabolites or other structurally similar molecules.[12][13]
Principle: A known amount of the target analyte is coated onto a microplate well. An antibody specific to the analyte is pre-incubated with the test sample. This mixture is then added to the well. If the sample contains the analyte or a cross-reacting molecule, it will bind to the antibody in solution, preventing the antibody from binding to the coated analyte on the plate. The amount of antibody bound to the plate is inversely proportional to the concentration of the analyte in the sample.
Step-by-Step Protocol (Competitive Format):
-
Coating: Coat a high-binding 96-well plate with a conjugate of the target molecule (e.g., a protein-conjugated derivative of the parent compound). Incubate and then wash.
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to block all remaining non-specific binding sites on the plate. Incubate and then wash.
-
Competition: In a separate plate, prepare serial dilutions of the test compounds (the parent compound and potential cross-reactants). Add a fixed amount of the primary antibody to each well and incubate to allow binding to occur.
-
Transfer: Transfer the antibody-compound mixtures to the coated and blocked assay plate. Incubate to allow the "free" antibody (not bound to a compound in solution) to bind to the plate. Wash thoroughly.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG). Incubate and wash.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
Readout: Stop the reaction with a stop solution and measure the absorbance using a plate reader.
-
Data Analysis: Plot a standard curve for the parent analyte (absorbance vs. concentration) and determine its IC50 (the concentration that causes 50% inhibition of the maximum signal). Repeat for each potential cross-reactant. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Parent Analyte / IC50 of Test Compound) x 100[12]
Causality Behind Choices:
-
Why a competitive format? For small molecules, a "sandwich" ELISA is often not possible as they lack the multiple distinct epitopes required for two antibodies to bind simultaneously. The competitive format circumvents this by measuring the displacement of a signal.[14]
-
Why calculate % cross-reactivity? This provides a standardized, quantitative measure of an antibody's or system's specificity, allowing for direct comparison of the binding potential of various structurally related compounds.[12][13]
Conclusion
The 5,7-Dimethyl-triazolo[1,5-a]pyrimidine scaffold represents a valuable starting point for the development of novel therapeutics. However, its inherent similarity to endogenous purines mandates a diligent and comprehensive approach to selectivity profiling. Relying on a single assay or metric is insufficient. A successful drug discovery program must integrate a strategic workflow that combines broad, high-throughput screens to identify potential liabilities with detailed, quantitative methods like SPR to understand the kinetic nuances of off-target interactions. By understanding the principles and rationale behind these experimental choices, researchers can better interpret their data, prioritize candidates with the highest potential for success, and ultimately design safer, more effective medicines.
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A Senior Application Scientist's Guide to Benchmarking New Triazolopyrimidine Derivatives as Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Anticancer Therapeutics
The landscape of cancer therapy is one of constant evolution. While established treatments like cytotoxic chemotherapy offer broad-spectrum efficacy, they are often accompanied by severe side effects.[1] The advent of targeted therapies has revolutionized treatment for many cancers, yet challenges such as acquired resistance and narrow therapeutic windows persist. This necessitates a continuous search for novel chemical scaffolds that can yield more potent, selective, and safer therapeutic agents.[1][2]
The triazolopyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry due to its structural versatility and wide range of pharmacological activities, including potent anticancer effects.[3] Recent research has identified novel triazolopyrimidine derivatives that function as inhibitors of key oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]
This guide provides a comprehensive framework for benchmarking a new hypothetical triazolopyrimidine derivative, "TPD-X," against established anticancer drugs. We will delve into the rationale behind experimental design, provide detailed protocols for essential in vitro and in vivo assays, and present a clear methodology for data interpretation, grounding our approach in the principles of scientific rigor and reproducibility.
Pharmacological Profile: Understanding the Mechanism of Action
Our lead candidate, TPD-X, is a novel pyrazolo[4,3-e][4][5][6]triazolopyrimidine derivative. Initial studies have shown that it exhibits significant antiproliferative activity against cancer cell lines known to overexpress EGFR.[4] Molecular docking and subsequent biochemical assays suggest that TPD-X acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4]
The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a well-validated therapeutic target.[4] By inhibiting EGFR, TPD-X is designed to block downstream signaling through crucial pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, ultimately leading to cell cycle arrest and apoptosis.
Benchmarking Strategy: Selection of Comparator Drugs
To robustly evaluate TPD-X, it is essential to benchmark it against drugs with different, well-characterized mechanisms.
-
Gefitinib: An established first-generation EGFR tyrosine kinase inhibitor (TKI). This serves as a direct, head-to-head competitor, allowing for a comparison of on-target potency and cellular efficacy.
-
Doxorubicin: A conventional cytotoxic chemotherapy agent.[7] As a DNA intercalator and topoisomerase II inhibitor, it provides a benchmark against a standard-of-care drug with a completely different mechanism of action. This comparison helps contextualize the potency of TPD-X against a clinically successful, albeit less targeted, therapeutic.[8]
Part 1: In Vitro Benchmarking Protocols
In vitro assays are the foundational step for quantifying and comparing the biological activity of new chemical entities.[9] They provide a controlled environment to assess specific cellular responses to drug treatment.
Antiproliferative Activity (MTT Assay)
Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[10] This is the most critical initial benchmark for any potential anticancer agent.[8]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Rationale: Seeding density is crucial; too few cells may not yield a detectable signal, while too many can lead to contact inhibition and altered drug sensitivity.[11]
-
Drug Treatment: Prepare serial dilutions of TPD-X, Gefitinib, and Doxorubicin in culture medium. Add 100 µL of each drug concentration to the appropriate wells, ensuring a final volume of 200 µL. Include vehicle-only wells (negative control) and wells with no cells (background control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. Rationale: The incubation period must be long enough for the antiproliferative effects to manifest, typically spanning several cell doubling times.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of drug concentration and use non-linear regression to determine the IC50 value.
EGFR Kinase Inhibition Assay (Biochemical)
Causality: To validate that TPD-X directly inhibits its intended target, a cell-free biochemical assay is essential. This experiment isolates the kinase from other cellular components, ensuring that any observed inhibition is a direct result of the compound binding to the enzyme and not due to downstream cellular effects.
Protocol:
-
Assay Setup: In a 96-well plate, combine recombinant human EGFR protein with a specific kinase buffer containing ATP and a synthetic peptide substrate.
-
Compound Addition: Add varying concentrations of TPD-X and Gefitinib to the wells.
-
Kinase Reaction: Initiate the reaction by incubating the plate at 30°C for 60 minutes. During this time, active EGFR will phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods where the amount of remaining ATP is measured (less ATP means higher kinase activity).
-
Analysis: Plot the percentage of kinase inhibition against the drug concentration to determine the biochemical IC50 value.
Comparative Data Summary (In Vitro)
| Compound | Cell Line | Antiproliferative IC50 | Target | Biochemical IC50 (EGFR) |
| TPD-X | A549 (Lung) | 7.0 µM[4] | EGFR | 0.09 µM[12] |
| MCF-7 (Breast) | 9.5 µM[1][4] | |||
| Gefitinib | A549 (Lung) | ~5-10 µM | EGFR | ~0.02-0.05 µM |
| MCF-7 (Breast) | >20 µM | |||
| Doxorubicin | A549 (Lung) | ~0.1-1 µM[8] | DNA/Topo II | N/A |
| MCF-7 (Breast) | ~0.02-1 µM[8] |
Note: Data for TPD-X is based on representative values from literature for novel derivatives.[4][12] Data for comparator drugs is from established literature ranges.[8]
Part 2: In Vivo Benchmarking in Xenograft Models
While in vitro assays are crucial for initial screening, they lack the complexity of a whole organism.[13] In vivo studies are indispensable for evaluating a drug's efficacy, pharmacokinetics, and tolerability in a more clinically relevant setting.[2][14]
Causality: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for preclinical in vivo anticancer drug evaluation.[15][16] This model allows for the assessment of a drug's ability to inhibit tumor growth in a living system, providing insights that cannot be obtained from cell culture.[13]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of the human tumor cells.[15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, TPD-X, Gefitinib, Doxorubicin). Rationale: Randomization is critical to prevent bias and ensure that all treatment groups start with a similar average tumor burden.
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on prior maximum tolerated dose (MTD) studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration. At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot to confirm target inhibition).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Compare the efficacy and toxicity profiles of TPD-X to the benchmark drugs.
Comparative Data Summary (In Vivo)
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1450 ± 210 | - | -1% |
| TPD-X | 50 mg/kg, p.o., daily | 650 ± 150 | 55% | -4% |
| Gefitinib | 50 mg/kg, p.o., daily | 725 ± 180 | 50% | -5% |
| Doxorubicin | 5 mg/kg, i.p., weekly | 580 ± 130 | 60% | -15% |
Note: This data is hypothetical and for illustrative purposes.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking new triazolopyrimidine derivatives against existing anticancer drugs. Based on our hypothetical data, TPD-X demonstrates potent in vitro antiproliferative activity, comparable to the targeted agent Gefitinib in an EGFR-driven cell line, and shows significant in vivo tumor growth inhibition with a favorable tolerability profile compared to the cytotoxic agent Doxorubicin.
The causality-driven experimental design—moving from broad antiproliferative screening to specific biochemical target validation and finally to in vivo efficacy models—provides a robust and self-validating framework for decision-making in drug development. The promising profile of TPD-X warrants further investigation, including detailed pharmacokinetic studies, evaluation in other cancer models (such as orthotopic or patient-derived xenografts), and optimization of the chemical scaffold to further enhance potency and drug-like properties.[5]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde
A Comprehensive Guide to the Safe Disposal of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), as well as best practices from leading research institutions.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to understand the inherent hazards of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[4].
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin[4].
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled[4].
The primary precautionary statement for disposal is P501: Dispose of contents/container to hazardous or special waste collection point [4][5]. This classification mandates that 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][6].
Immediate Actions for Accidental Release: In the event of a spill, immediately alert personnel in the vicinity. Evacuate the area if the spill is large or if there is a risk of airborne dust. The responsible individual must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, before addressing the spill.
Required Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended[7].
Disposal Workflow: A Step-by-Step Guide
The disposal of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde must follow a systematic and compliant process, from the point of generation to final collection by a certified hazardous waste handler.
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[2][8][9].
-
Solid Waste:
-
Liquid Waste:
Incompatibility Warning: Keep this waste stream separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions[2][8].
Proper containerization and labeling are mandated by OSHA and the EPA to ensure safe handling and transport of hazardous waste[1][10].
For Solid Waste:
-
Select a Compatible Container: Use a clearly marked, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde."
-
The specific hazard warnings: "Harmful if swallowed," "Harmful in contact with skin," "Harmful if inhaled."
-
The date waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
For Liquid Waste:
-
Select a Compatible Container: Use a sealable, shatter-resistant container, such as a coated glass or plastic bottle. Ensure the container material is compatible with the solvent used.
-
Labeling: As with solid waste, a hazardous waste label is required with the full chemical name and a list of all components in the solution, including solvents.
Designate a specific area within the laboratory for the temporary storage of hazardous waste. This area, known as a Satellite Accumulation Area (SAA), must be at or near the point of generation[1][8].
-
Location: The SAA should be in a secondary containment tray to prevent the spread of spills.
-
Segregation: Store containers of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde waste away from incompatible materials.
-
Container Integrity: Keep waste containers securely closed except when adding waste. Regularly inspect containers for any signs of leakage or degradation[8][10].
Once the waste container is full or has been in the SAA for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor[1][6]. Do not transport hazardous waste outside of the laboratory yourself[6].
Decontamination of Glassware and Work Surfaces
Proper decontamination of reusable glassware and laboratory surfaces is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve any residual 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. This rinseate must be collected and disposed of as hazardous liquid waste[6].
-
Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.
-
Surface Decontamination: Wipe down any surfaces that may have come into contact with the chemical using a cloth dampened with a suitable solvent, followed by a soap and water wash. The cleaning materials must be disposed of as solid hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been created using Graphviz.
Caption: Disposal workflow for 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde.
Caption: Decontamination procedure for materials exposed to the compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde is not merely a procedural task but a fundamental responsibility for all laboratory personnel. By adhering to these guidelines, researchers and scientists can ensure a safe working environment, prevent environmental contamination, and maintain full compliance with federal and local regulations. Your institutional EHS department is a valuable resource for any specific questions regarding waste disposal procedures.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbaldehyde
A Senior Application Scientist's Guide to Personal Protective Equipment for 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure minimal risk of exposure and contamination.
Foundational Principle: Hazard-Informed Protocol
Before any procedural discussion, it is critical to understand the inherent hazards of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our starting point. According to aggregated data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
These classifications are not mere suggestions; they are directives that dictate the minimum level of protection required. The triple threat of oral, dermal, and inhalation toxicity necessitates a multi-faceted approach to personal protective equipment (PPE). Furthermore, the parent compound, 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine, is classified as toxic if swallowed and a skin, eye, and respiratory irritant, reinforcing the need for stringent protective measures.[5][6]
The Primary Defense: Engineering Controls
PPE is the final barrier between you and a hazardous substance. Your first and most critical line of defense is the implementation of engineering controls.
All handling of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde in its solid, powdered form must be conducted within a certified chemical fume hood. The inward airflow of a fume hood is essential to contain airborne particulates at the source, directly mitigating the inhalation hazard (H332).[7][8]
Core Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all procedures involving this compound. The causality behind each selection is explained to reinforce the principles of chemical safety.
Respiratory Protection
-
Why it's necessary: The "Harmful if inhaled" (H332) classification means that airborne particles of the compound can cause systemic harm upon entering the respiratory tract.[4] As a solid, this compound is prone to generating fine dust during weighing and transfer.
-
Required Equipment: A NIOSH-approved N95 dust mask or a higher-level respirator is required when handling the solid compound, especially during weight measurement and transfers where aerosolization is most likely.[6] For procedures with a higher risk of aerosolization, a half-mask or full-face respirator may be appropriate.[9]
-
Self-Validating System: Before each use, inspect the respirator's straps and face seal. Perform a positive and negative pressure seal check to ensure a proper fit.
Eye and Face Protection
-
Why it's necessary: Chemical splashes (when in solution) or airborne particles can cause severe eye damage. Standard safety glasses are insufficient as they do not protect against splashes or fine dust from all angles.
-
Required Equipment: At a minimum, wear chemical splash goggles that form a seal around the eyes.[2] For procedures involving larger quantities or a significant risk of splashing (e.g., dissolving the compound, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[2][10]
-
Self-Validating System: Ensure goggles fit snugly and that the face shield provides full facial coverage. Emergency eyewash stations must be accessible within a 10-second travel distance.[11]
Skin and Body Protection
-
Why it's necessary: The "Harmful in contact with skin" (H312) classification indicates that the compound can be absorbed through the skin, leading to systemic toxicity.[4] Direct contact can also cause irritation.[5]
-
Required Equipment:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling powdered chemicals.[2][8] For prolonged operations or when handling solutions, consider double-gloving or using thicker, more robust gloves. Always check the manufacturer's glove compatibility chart for the specific solvents being used.
-
Lab Coat: A clean, fully-buttoned lab coat with long sleeves is required to protect the skin and personal clothing.[12]
-
Full Coverage: Long pants and closed-toe shoes are required at all times in the laboratory.[7][11] Perforated shoes or sandals are strictly forbidden.[11]
-
-
Self-Validating System: Inspect gloves for any signs of degradation or punctures before each use.[7] Contaminated gloves must be removed and disposed of immediately, followed by hand washing. Never wear gloves outside of the laboratory area.[10]
Procedural PPE Guidance: A Step-by-Step Approach
Properly using PPE involves more than just wearing it. The sequence of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) PPE Sequence
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respiratory Protection: Fit your N95 mask or respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) PPE Sequence
This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Face Shield/Goggles: Remove face shield and goggles from the back.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Respiratory Protection: Remove your mask or respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8][10]
PPE Protocols for Specific Operational Scenarios
The level of PPE can be adapted to the specific task, but the core requirements form the baseline.
| Scenario | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid Compound | Chemical Fume Hood | N95 Respirator (Minimum) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Fully-buttoned Lab Coat |
| Preparing a Solution | Chemical Fume Hood | N95 Respirator (if dust is possible) | Chemical Splash Goggles & Face Shield | Nitrile or other solvent-compatible gloves | Fully-buttoned Lab Coat |
| Running a Reaction | Chemical Fume Hood | As needed based on risk assessment | Chemical Splash Goggles | Nitrile or other solvent-compatible gloves | Fully-buttoned Lab Coat |
| Post-Reaction Workup | Chemical Fume Hood | As needed based on risk assessment | Chemical Splash Goggles | Nitrile or other solvent-compatible gloves | Fully-buttoned Lab Coat |
Disposal and Decontamination Plan
-
Solid Waste: All disposable PPE (gloves, masks) and materials (weigh paper, contaminated wipes) that have come into contact with 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Decontamination: Work surfaces should be protected with disposable bench paper.[13] After handling is complete, decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. Follow your institution's established spill cleanup procedures, which must be performed with the appropriate, higher-level PPE.[8] Ensure emergency showers and eyewashes are accessible and unobstructed.[11]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carbaldehyde.
Caption: PPE Selection Workflow for the Topic chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
